2-Hydroxypropane-1,2,3-tricarbohydrazide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N6O4/c7-10-3(13)1-6(16,5(15)12-9)2-4(14)11-8/h16H,1-2,7-9H2,(H,10,13)(H,11,14)(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMACLAARXHRRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NN)C(CC(=O)NN)(C(=O)NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595502 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18960-42-4 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxypropane-1,2,3-tricarbohydrazide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Citric Acid Derivative with Therapeutic Promise
2-Hydroxypropane-1,2,3-tricarbohydrazide, also known as citric acid trihydrazide, is a derivative of the ubiquitous natural product, citric acid. While citric acid itself has a long history of use in the pharmaceutical industry as an excipient, its derivatization into a tricarbohydrazide opens up a new realm of possibilities for its application as a pharmacologically active scaffold.[1][2] The introduction of three carbohydrazide moieties onto the citric acid backbone imparts unique chemical properties and the potential for diverse biological activities.[3]
This technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its potential applications in drug development, with a particular focus on its inferred antimicrobial and anticancer activities based on the well-documented bioactivities of related carbohydrazide and hydrazone compounds.[1] This document is intended to serve as a valuable resource for researchers and scientists interested in exploring the therapeutic potential of this and similar molecules.
Synthesis and Characterization: From Citric Acid to a Bioactive Scaffold
The synthesis of this compound is not widely reported in the literature, necessitating a proposed synthetic route based on established organic chemistry principles. A logical and efficient approach involves a two-step process starting from the readily available and inexpensive citric acid. The first step is the esterification of the three carboxylic acid groups of citric acid to form a triester, such as triethyl citrate. This is a standard procedure that facilitates the subsequent reaction with hydrazine.[4] The second step is the hydrazinolysis of the triester using hydrazine hydrate to yield the desired this compound.[3]
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A Proposed Synthesis Route
The following is a detailed, step-by-step methodology for the proposed synthesis of this compound.
Part 1: Synthesis of Triethyl Citrate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine citric acid (1 equivalent), absolute ethanol (10 equivalents), and a catalytic amount of concentrated sulfuric acid (0.1 equivalents).
-
Causality: An excess of ethanol is used to drive the equilibrium of the esterification reaction towards the product side. Sulfuric acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.
-
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.
-
Troubleshooting: If the reaction does not go to completion, consider using a Dean-Stark apparatus to remove the water formed during the reaction, which will further drive the equilibrium towards the product.
-
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude triethyl citrate. Purify the crude product by vacuum distillation.
Part 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve the purified triethyl citrate (1 equivalent) in ethanol. Add hydrazine hydrate (3.3 equivalents) dropwise to the solution at room temperature with stirring.
-
Causality: A slight excess of hydrazine hydrate is used to ensure complete conversion of the triester to the trihydrazide. The reaction is typically exothermic, so slow addition is recommended to control the temperature.
-
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of a white precipitate indicates the formation of the product.
-
Isolation: Filter the white precipitate and wash with cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure this compound.
Characterization
The synthesized this compound should be characterized using a suite of analytical techniques to confirm its structure and purity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, confirming the presence of the hydrazide functional groups and the carbon backbone.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H, C=O (amide), and O-H functional groups.
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, confirming the expected molecular formula.
-
Elemental Analysis: Elemental analysis will provide the percentage composition of carbon, hydrogen, nitrogen, and oxygen, which should match the calculated values for the molecular formula C₆H₁₄N₆O₄.
Physicochemical Properties: A Comparative Overview
Due to the limited availability of experimental data for this compound, the following table presents a comparison of its computed properties from PubChem with the known experimental properties of its parent compound, citric acid, and the related compound, carbohydrazide.[6][7][8][9][10]
| Property | This compound (Computed) | Citric Acid (Experimental) | Carbohydrazide (Experimental) |
| Molecular Formula | C₆H₁₄N₆O₄ | C₆H₈O₇ | CH₆N₄O |
| Molecular Weight | 234.21 g/mol | 192.12 g/mol | 90.08 g/mol |
| Appearance | - | White crystalline powder | White crystalline solid |
| Melting Point | - | 153 °C | 153-154 °C (decomposes) |
| Boiling Point | - | Decomposes at 175 °C | Decomposes |
| Solubility in Water | - | Very soluble (59.2 g/100 mL at 20 °C) | Very soluble |
| Hydrogen Bond Donors | 7 | 4 | 4 |
| Hydrogen Bond Acceptors | 7 | 7 | 2 |
Chemical Reactivity and Stability
The chemical reactivity of this compound is primarily dictated by the carbohydrazide functional groups. These groups are known to be reactive and can participate in a variety of chemical transformations.
-
Formation of Hydrazones: The terminal -NH₂ groups of the carbohydrazide moieties can readily condense with aldehydes and ketones to form hydrazones.[11] This reaction is of significant interest in medicinal chemistry as hydrazones are a well-known class of compounds with a wide range of biological activities.
-
Coordination Chemistry: The nitrogen and oxygen atoms of the carbohydrazide groups can act as ligands, coordinating with metal ions to form metal complexes.[12] This property could be exploited in the design of metal-based drugs or catalysts.
-
Stability: Carbohydrazide compounds are generally stable under normal conditions but can decompose at elevated temperatures.[13] The stability of this compound would need to be experimentally determined, but it is expected to be a crystalline solid with good stability at room temperature.
Applications in Drug Development: A Scaffold for Bioactive Molecules
The true potential of this compound lies in its application as a scaffold for the synthesis of novel drug candidates. The three carbohydrazide arms provide multiple points for derivatization, allowing for the creation of a library of compounds with diverse biological activities.[1]
Antimicrobial Activity
Carbohydrazide and hydrazone derivatives have been extensively studied for their antimicrobial properties.[14] The proposed mechanism of action for some of these compounds involves the inhibition of essential microbial enzymes or disruption of the microbial cell membrane. The chelation of metal ions, which are crucial for microbial growth, is another potential mechanism.[15][16] Given that citric acid itself exhibits some antimicrobial activity, its carbohydrazide derivative is a promising candidate for the development of new antimicrobial agents.[17]
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of hydrazone derivatives against various cancer cell lines.[6][10][18][19][20] The mechanism of action is often multifactorial and can involve the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. The ability of hydrazones to act as enzyme inhibitors is a key aspect of their anticancer potential.[11][21][22]
Caption: Potential mechanism of anticancer activity of hydrazone derivatives.
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
The following is a general protocol for evaluating the in vitro anticancer activity of synthesized this compound derivatives using the MTT assay.
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
Causality: A range of concentrations is used to determine the dose-dependent effect of the compound on cell viability.
-
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Mechanism: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Safety and Handling
As a derivative of hydrazine, this compound and its precursors should be handled with appropriate safety precautions. Hydrazine and its derivatives are known to be toxic and potentially carcinogenic.[17][19][21]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its reagents.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity with significant potential in the field of drug development. Its straightforward synthesis from citric acid, coupled with the versatile reactivity of its carbohydrazide functional groups, makes it an attractive scaffold for the generation of diverse chemical libraries. The extensive body of research on the antimicrobial and anticancer activities of related hydrazone compounds provides a strong rationale for investigating the therapeutic potential of this compound and its derivatives.
Future research should focus on the experimental validation of the proposed synthetic route, thorough characterization of the compound, and a comprehensive evaluation of its biological activities. Structure-activity relationship (SAR) studies on a library of its derivatives will be crucial for identifying lead compounds with potent and selective therapeutic effects. This in-depth technical guide serves as a foundational resource to stimulate and guide such future investigations into this promising area of medicinal chemistry.
References
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Synthesis of Dihydrazones as Potential Anticancer and DNA Binding Candidates: A Validation by Molecular Docking Studies - PubMed. (2020, February 25). Retrieved from [Link]
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Synthesis of Hydrazides and their Pharmacological Evaluation - Walsh Medical Media. (2023, February 3). Retrieved from [Link]
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Kinetics of synthesis of hydrazine hydrate by methyl ethyl ketazine high pressure and non-catalyzed hydrolysis - China/Asia On Demand (CAOD). (n.d.). Retrieved from [Link]
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Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC - NIH. (n.d.). Retrieved from [Link]
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CARBOHYDRAZIDE | - atamankimya.com. (n.d.). Retrieved from [Link]
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Carbohydrazide Analogues: A Review of Synthesis and Biological Activities - ResearchGate. (2022, November 20). Retrieved from [Link]
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Citric acid trihydrate | C6H14O10 | CID 129652080 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC - NIH. (n.d.). Retrieved from [Link]
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Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - MDPI. (2023, November 27). Retrieved from [Link]
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2-HYDROXYPROPANE-1,2,3-TRICARBOXYLIC ACID - Ataman Kimya. (n.d.). Retrieved from [Link]
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Synthesis of new hydrazone derivatives and evaluation of their monoamine oxidase inhibitory activity - PubMed. (2021, June 1). Retrieved from [Link]
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Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters | ACS Omega. (2024, April 5). Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis and Purification of Citric Acid Trihydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed overview of the synthesis and purification of citric acid trihydrazide (CA-3H), a molecule of increasing interest in materials science and drug development. Eschewing a rigid template, this document is structured to logically guide the reader from theoretical underpinnings to practical laboratory execution, emphasizing the causality behind experimental choices to ensure both reproducibility and a deep understanding of the process.
Introduction: The Significance of Citric Acid Trihydrazide
Citric acid, a ubiquitous natural product, is a versatile and biocompatible building block. Its trifunctional carboxylic acid nature allows for the creation of unique derivatives with diverse applications.[1] Citric acid trihydrazide, also known as 2-hydroxypropane-1,2,3-tricarbohydrazide, is one such derivative that is gaining attention for its potential as a cross-linking agent, a precursor for novel polymers, and a chelating agent in various applications, including drug delivery platforms.[2] The presence of three hydrazide moieties provides reactive sites for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.
The Chemistry of Synthesis: From Carboxylic Acid to Trihydrazide
The conversion of a carboxylic acid to a carbohydrazide is a fundamental transformation in organic chemistry. The most direct route involves the reaction of a carboxylic acid or its ester derivative with hydrazine hydrate.[3][4] In the case of citric acid, all three carboxylic acid groups can react with hydrazine to form the desired trihydrazide.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the carboxylic acid (or its ester). This is followed by the elimination of a water molecule (or an alcohol molecule in the case of an ester), leading to the formation of the carbohydrazide. Given that citric acid has three carboxylic acid groups, an excess of hydrazine hydrate is typically employed to ensure the complete conversion to the trihydrazide.
Caption: A simplified representation of the nucleophilic acyl substitution reaction for the formation of a carbohydrazide from a carboxylic acid and hydrazine.
Experimental Protocol: Synthesis of Citric Acid Trihydrazide
This protocol details a reliable method for the synthesis of citric acid trihydrazide. The procedure is based on established principles of carbohydrazide synthesis from carboxylic acids.[3]
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Citric Acid (anhydrous) | Reagent Grade, ≥99.5% |
| Hydrazine Hydrate | Reagent Grade, 80% solution in water |
| Ethanol (95%) | Laboratory Grade |
| Round-bottom flask (250 mL) | Standard laboratory glassware |
| Reflux condenser | Standard laboratory glassware |
| Magnetic stirrer with hotplate | - |
| Buchner funnel and flask | - |
| Filter paper | Whatman No. 1 or equivalent |
| Beakers, graduated cylinders | - |
Safety Precautions
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[3] All operations involving hydrazine hydrate must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 19.21 g (0.1 mol) of anhydrous citric acid in 100 mL of 95% ethanol.
-
Addition of Hydrazine Hydrate: While stirring, cautiously add 37.5 g (0.6 mol) of 80% hydrazine hydrate to the citric acid solution. An excess of hydrazine hydrate is used to drive the reaction to completion.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reflux period, turn off the heat and allow the reaction mixture to cool slowly to room temperature. Further cooling in an ice bath will promote the precipitation of the crude citric acid trihydrazide.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the crude product in a vacuum oven at a temperature not exceeding 50°C to avoid decomposition.
Purification: Recrystallization of Citric Acid Trihydrazide
Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical and is based on the principle that the desired compound should be sparingly soluble at low temperatures and highly soluble at elevated temperatures, while impurities should either be very soluble or insoluble at all temperatures. For citric acid trihydrazide, a mixed solvent system of ethanol and water is often effective.
Recrystallization Protocol
-
Dissolution: Transfer the crude citric acid trihydrazide to a beaker and add a minimal amount of hot 95% ethanol to dissolve the solid. Gentle heating and stirring will aid in dissolution.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The slow cooling promotes the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol. Dry the purified citric acid trihydrazide in a vacuum oven at 50°C.
Caption: A workflow diagram illustrating the key steps in the purification of citric acid trihydrazide by recrystallization.
Characterization of Purified Citric Acid Trihydrazide
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities typically broaden and depress the melting point range. The reported melting point of citric acid is 153°C.[5] The melting point of the trihydrazide derivative is expected to be different and should be determined using a calibrated melting point apparatus.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups in a molecule. The IR spectrum of citric acid trihydrazide is expected to show characteristic absorption bands for the N-H, C=O (amide I), and N-H bending (amide II) vibrations of the hydrazide groups, as well as the O-H stretch of the hydroxyl group. The disappearance of the broad carboxylic acid O-H stretch from the starting material is a key indicator of a successful reaction.
Expected IR Spectral Features:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | ~3400 (broad) |
| N-H (hydrazide) | ~3300-3200 (sharp) |
| C=O (amide I) | ~1650 (strong) |
| N-H bend (amide II) | ~1550 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In the ¹H NMR spectrum of citric acid trihydrazide, the protons of the CH₂ groups adjacent to the carbonyls will appear as distinct signals. The N-H protons of the hydrazide groups will also be visible, though their chemical shift can be variable and they may appear as broad signals. In the ¹³C NMR spectrum, the carbonyl carbons of the hydrazide groups will have a characteristic chemical shift in the range of 165-175 ppm.
Applications in Drug Development and Beyond
The trifunctional nature of citric acid trihydrazide makes it an attractive molecule for various applications in drug development and materials science:
-
Cross-linking Agent: The hydrazide groups can react with aldehydes and ketones to form stable hydrazone linkages, making it a useful cross-linker for hydrogels and other biocompatible polymers used in drug delivery and tissue engineering.
-
Chelating Agent: The presence of multiple nitrogen and oxygen atoms allows citric acid trihydrazide to effectively chelate metal ions, which can be beneficial for the development of metal-chelating drugs or for the stabilization of formulations.
-
Precursor for Heterocyclic Synthesis: Hydrazides are valuable precursors for the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity.
Conclusion
This guide has provided a detailed, scientifically grounded framework for the synthesis and purification of citric acid trihydrazide. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently and safely produce this versatile compound for their specific applications. The emphasis on safety, particularly when handling hydrazine hydrate, cannot be overstated. The characterization techniques outlined are crucial for verifying the identity and purity of the final product, ensuring the reliability of subsequent research and development efforts.
References
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Ataman Kimya. (n.d.). 2-HYDROXYPROPANE-1,2,3-TRICARBOXYLIC ACID. Retrieved from [Link]
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Dinore, J. M., Yelwande, A. A., Palve, M. P., & Sapkal, A. V. (2016). Citric Acid Catalyzed Synthesis of Hydrazones Schiff Bases of 2,4-Dinirtophenyl Hydrazine. International Journal of Pharmaceutical and Phytopharmacological Research, 6(1), 349-354.[6]
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Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2004). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Syntheses, 81, 225.[3]
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ResearchGate. (2017). Homotrimetallic transition metal complexes of 2-hydroxy-N'1,N'2,N'3-triphenylpropane-1,2,3-tricarbohydrazide preparation, characterization and microbeside activities. Retrieved from [Link][10]
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Zhang, H., et al. (2024). Citric acid cross-linked β-cyclodextrins: A review of preparation and environmental/biomedical application. Carbohydrate Polymers, 323, 121438.[2]
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An In-depth Technical Guide to the Spectroscopic Data of 2-Hydroxypropane-1,2,3-tricarbohydrazide
Introduction
2-Hydroxypropane-1,2,3-tricarbohydrazide, also known as citric acid trihydrazide, is a polyfunctional molecule derived from citric acid. Its structure features a central hydroxyl group and three carbohydrazide arms, making it a compelling candidate for applications in drug development, coordination chemistry, and materials science. The presence of multiple hydrazide moieties provides numerous sites for hydrogen bonding and potential coordination with metal ions, suggesting its utility as a versatile building block for supramolecular structures and functional polymers.
Synthesis of this compound
The most direct route to this compound is through the hydrazinolysis of a trialkyl ester of citric acid, such as triethyl citrate. This reaction involves the nucleophilic attack of hydrazine hydrate on the carbonyl carbons of the ester groups, leading to the formation of the corresponding hydrazides.
Experimental Protocol: Synthesis
Materials:
-
Triethyl citrate
-
Hydrazine hydrate (80% or higher)
-
Absolute ethanol
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Reflux condenser
-
Büchner funnel and filter paper
-
Crystallization dish
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve triethyl citrate in absolute ethanol. A typical ratio is 1:5 (w/v), for example, 10 g of triethyl citrate in 50 mL of absolute ethanol.
-
To this solution, add a molar excess of hydrazine hydrate. A 3 to 5-fold molar excess is recommended to ensure complete conversion of the ester groups.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After refluxing for 4-6 hours, or once TLC indicates the consumption of the starting material, allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce precipitation of the solid product.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product with a small amount of cold absolute ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture to obtain pure this compound.
-
Dry the purified crystals under vacuum.
Caption: Workflow for the synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected ¹H and ¹³C NMR spectra are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~2.5-2.7 | Singlet | 4H | -CH₂- |
| ~4.2-4.4 | Broad Singlet | 6H | -NH₂ |
| ~5.0-5.5 | Singlet | 1H | -OH |
| ~8.9-9.2 | Broad Singlet | 3H | -NH- |
Causality Behind Predictions:
-
The methylene protons (-CH₂-) are expected to appear as a singlet due to the absence of adjacent protons for coupling. Their chemical shift is influenced by the adjacent carbonyl groups.
-
The primary amine protons (-NH₂) of the hydrazide groups are expected to be a broad singlet, and their chemical shift can be variable depending on concentration and temperature due to hydrogen bonding.
-
The tertiary hydroxyl proton (-OH) will likely appear as a singlet.
-
The secondary amide-like protons (-NH-) are expected to be the most downfield non-aromatic protons due to the deshielding effect of the adjacent carbonyl group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Prepare a sample by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 or 500 MHz spectrometer.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to the residual solvent peak (DMSO at δ 2.50 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework of the molecule.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~45-50 | -CH₂- |
| ~70-75 | C-OH |
| ~170-175 | -C=O |
Causality Behind Predictions:
-
The methylene carbons (-CH₂-) are expected in the aliphatic region.
-
The quaternary carbon attached to the hydroxyl group (C-OH) will be further downfield.
-
The carbonyl carbons (-C=O) of the hydrazide groups will appear at the most downfield chemical shift.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquire the ¹³C NMR spectrum on the same spectrometer, typically with proton decoupling.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, as the quaternary carbon signal may be weak.
-
Process the spectrum similarly to the ¹H NMR spectrum, referencing the chemical shifts to the DMSO-d₆ solvent peak (δ 39.52 ppm).
Caption: Predicted NMR correlations for the molecule's key functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is essential for identifying the key functional groups present in this compound.
Predicted FTIR Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3200-3400 | Strong, Broad | O-H and N-H stretching |
| 3050-3300 | Medium | N-H stretching (amide A/B) |
| 2850-2950 | Weak | C-H stretching |
| ~1640-1680 | Strong | C=O stretching (Amide I) |
| ~1520-1570 | Medium | N-H bending (Amide II) |
| ~1000-1200 | Medium | C-N stretching |
Causality Behind Predictions:
-
The broad band in the 3200-3400 cm⁻¹ region is characteristic of overlapping O-H and N-H stretching vibrations, broadened by extensive hydrogen bonding.
-
The strong absorption around 1640-1680 cm⁻¹ is a hallmark of the amide I band, primarily due to the C=O stretching of the carbohydrazide groups.
-
The amide II band, arising from N-H bending and C-N stretching, is expected around 1520-1570 cm⁻¹.
Experimental Protocol: FTIR Spectroscopy
-
Prepare a KBr pellet by mixing a small amount of the dried sample (approx. 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight and can provide structural information through fragmentation patterns.
Predicted Mass Spectrometry Data (ESI+):
| m/z | Interpretation |
|---|---|
| 235.11 | [M+H]⁺ |
| 257.09 | [M+Na]⁺ |
Causality Behind Predictions:
-
Under positive electrospray ionization (ESI+), the molecule is expected to be readily protonated to form the [M+H]⁺ ion or form an adduct with sodium, [M+Na]⁺.
-
Fragmentation is likely to occur through the loss of ammonia (NH₃), water (H₂O), and cleavage of the C-C and C-N bonds.
Experimental Protocol: Mass Spectrometry
-
Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode using electrospray ionization (ESI).
-
For fragmentation studies, perform tandem mass spectrometry (MS/MS) on the parent ion of interest (e.g., m/z 235.11).
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The presented data, derived from the analysis of its functional groups and comparison with analogous compounds, serves as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and coordination chemistry. The included experimental protocols for synthesis and characterization are designed to be self-validating and provide a clear path for the empirical verification of the predicted data. Further experimental work is encouraged to confirm and expand upon the spectroscopic information presented herein.
References
- Dinore, J.M., Yelwande, A.A., Palve, M.P., & Sapkal, A.V. (2016). Citric Acid Catalyzed Synthesis of Hydrazones Schiff Bases of 2,4-Dinirtophenyl Hydrazine. International Journal of Pharmaceutical and Phytopharmacological Research, 6(1), 349-354.
-
Ataman Kimya. 2-HYDROXYPROPANE-1,2,3-TRICARBOXYLIC ACID. Retrieved from [Link]
-
PubChem. 1,3,5-Benzenetricarboxylic acid, trihydrazide. Retrieved from [Link]
-
Organic Syntheses. Hydrazine Hydrate. Retrieved from [Link]
-
Wikipedia. Citric acid. Retrieved from [Link]
- Google Patents. Preparation method of hydrazide compound.
-
NMRDB.org. Predict 1H proton NMR spectra. Retrieved from [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from [Link]
-
CD ComputaBio. IR Spectrum Prediction Service. Retrieved from [Link]
-
ACD/Labs. Mass Spec Fragment Prediction Software. Retrieved from [Link]
A Technical Guide to the Solubility of Citric Acid Trihydrazide: A Predictive and Practical Framework
Abstract: Citric acid trihydrazide (CATH) is a multifunctional molecule derived from the versatile and biocompatible citric acid. Its structure, featuring a central hydroxyl group and three reactive hydrazide moieties, positions it as a promising candidate for applications in drug delivery, polymer synthesis, and biomaterials.[1][2][3][4] A fundamental understanding of its solubility is paramount for its effective formulation, processing, and application. This guide addresses the current scarcity of direct experimental solubility data for CATH in public literature. We provide a comprehensive, predictive analysis of its solubility based on first principles of its molecular structure and the known properties of its constituent parts—the citric acid backbone and hydrazide functional groups. Furthermore, we present a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility, empowering researchers to generate the empirical data needed for their specific applications.
The Molecular Architecture of Citric Acid Trihydrazide: Implications for Solubility
The solubility of a compound is intrinsically linked to its molecular structure and its ability to form favorable interactions with solvent molecules. Citric acid trihydrazide (MW: ~234.2 g/mol ) is a highly polar molecule, a characteristic inherited from its parent, citric acid, and amplified by the introduction of three hydrazide groups.
The Hydrophilic Core
The molecule retains the central quaternary carbon, a hydroxyl (-OH) group, and the carbonyl groups (C=O) from the original citric acid structure. This core is inherently hydrophilic and capable of engaging in significant hydrogen bonding. Citric acid itself is exceptionally soluble in water (147.76 g/100 mL at 20°C) and other polar protic solvents like ethanol.[5] This underlying hydrophilicity forms the foundation of CATH's predicted solubility profile.
The Influence of Trihydrazide Functional Groups
The three hydrazide groups (-CONHNH₂) are the defining features of CATH. Each group introduces:
-
Two N-H bonds: These act as potent hydrogen bond donors.
-
Two lone pairs on the nitrogen atoms and one on the oxygen atom: These serve as hydrogen bond acceptors.
This dense arrangement of hydrogen bonding sites suggests that CATH will interact very favorably with polar, and particularly protic, solvents. The causality is clear: for a solute to dissolve, the energy released from solute-solvent interactions must overcome the energy of the solute's crystal lattice and the solvent-solvent interactions. The extensive hydrogen bonding potential of CATH provides a strong thermodynamic driving force for dissolution in appropriate solvents.
Caption: Molecular structure of Citric Acid Trihydrazide (CATH).
Predicted Solubility Profile
Based on the structural analysis, we can predict the solubility of CATH across different solvent classes. This profile serves as a starting point for experimental design and solvent selection. It is crucial to recognize this as a predictive framework that requires empirical validation.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Water, Methanol, Ethanol | High | Extensive hydrogen bonding (both donor and acceptor interactions) with the solvent is possible. The high polarity matches that of CATH. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents are strong hydrogen bond acceptors and can interact favorably with the N-H and O-H groups of CATH. Some hydrazide compounds show good solubility in DMSO.[6] |
| Polar Aprotic (Less Polar) | Acetone, Acetonitrile | Low to Moderate | Weaker hydrogen bond acceptors compared to DMSO. The overall polarity mismatch is greater, likely leading to lower solubility. |
| Nonpolar | Toluene, Hexane, Diethyl Ether, Chloroform | Very Low / Insoluble | The "like dissolves like" principle applies. The large polarity mismatch prevents favorable solute-solvent interactions needed to overcome the crystal lattice energy of CATH. Citric acid is known to be insoluble in solvents like chloroform and benzene.[5][7] |
Effect of pH and Temperature
-
pH: The hydrazide functional groups are weakly basic. In acidic aqueous solutions (pH < 5), these groups can be protonated to form hydrazinium salts (-CONHNH₃⁺). This ionization would dramatically increase the electrostatic interactions with water, leading to a significant enhancement in aqueous solubility.
-
Temperature: For most solid solutes, the dissolution process is endothermic. Therefore, the solubility of CATH is expected to increase with rising temperature.[7][8] This relationship is often non-linear and should be determined experimentally for specific solvent systems.
A Self-Validating Protocol for Thermodynamic Solubility Determination
To move from prediction to empirical fact, a robust experimental method is required. The Higuchi and Connors Shake-Flask Method is the gold standard for determining thermodynamic solubility, ensuring that a true equilibrium is reached between the solid compound and the solvent.[9]
Experimental Workflow
Caption: Shake-Flask method for solubility determination.
Detailed Step-by-Step Methodology
-
Preparation:
-
Causality: Use a well-characterized, pure sample of CATH. Impurities can significantly alter solubility measurements.
-
Add an excess of solid CATH to a series of vials containing a precise volume of the chosen solvent. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure the solution is saturated.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or rotator (e.g., 25°C). Continuous agitation is necessary to facilitate the dissolution process and reach equilibrium efficiently.
-
Trustworthiness: To validate that equilibrium has been achieved, sample the solution at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration plateaus and remains constant between successive time points.
-
-
Phase Separation:
-
Once at equilibrium, cease agitation and allow the solid to settle.
-
To obtain a clear, particle-free supernatant for analysis, use a two-step process:
-
Centrifugation: Pellet the majority of the undissolved solid.
-
Filtration: Carefully withdraw the supernatant using a syringe and pass it through a chemically compatible, non-adsorptive filter (e.g., a 0.22 µm PTFE or PVDF filter). This step is crucial to remove any fine particulates that could falsely inflate the concentration reading.
-
-
-
Quantification:
-
Accurately dilute the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.
-
Analyze the concentration using a validated technique:
-
High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. A calibration curve must be prepared using standards of known CATH concentration.
-
UV-Vis Spectrophotometry: A simpler method if CATH has a suitable chromophore and no interfering substances are present. A calibration curve is also required.
-
Gravimetric Analysis: Involves evaporating a known volume of the filtrate to dryness and weighing the residue. This method is less sensitive and requires high sample purity and a non-volatile solute.
-
-
Conclusion and Future Directions
While direct experimental data for the solubility of citric acid trihydrazide remains to be published, a thorough analysis of its molecular structure strongly indicates high solubility in polar protic solvents like water and moderate to high solubility in polar aprotic solvents such as DMSO. Its solubility is predicted to be poor in nonpolar media.
This guide provides both a robust predictive framework and a detailed, self-validating experimental protocol to empower researchers. The next critical step is the systematic execution of these experiments to replace prediction with empirical data. Future research should focus on generating temperature-dependent solubility curves, exploring the use of co-solvent systems to modulate solubility for specific applications, and investigating the solubility of CATH salts in aqueous media. Such data will be invaluable for unlocking the full potential of this versatile molecule in pharmaceutical and materials science.
References
-
PubChem. (n.d.). Citric acid trihydrate. National Center for Biotechnology Information. Retrieved from [Link]
-
Logofet, A. D., et al. (2022). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. Retrieved from [Link]
-
Solubility of Things. (n.d.). Citric acid. Retrieved from [Link]
-
PubChem. (n.d.). Citric Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Citric acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Solubility of citric acid.... Retrieved from [Link]
-
Fulghesu, A. M., et al. (2022). Citric Acid: A Multifunctional Pharmaceutical Excipient. PMC - PubMed Central. Retrieved from [Link]
-
The Japanese Pharmacopoeia. (n.d.). Citric Acid. Retrieved from [Link]
-
Interchim. (n.d.). Citric Acid. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Citric acid. Retrieved from [Link]
-
Pooresmaeil, M., et al. (2021). Application or function of citric acid in drug delivery platforms. PubMed. Retrieved from [Link]
-
Dinore, J.M., et al. (2016). Citric Acid Catalyzed Synthesis of Hydrazones Schiff Bases of 2,4-Dinirtophenyl Hydrazine. IJPPR. Retrieved from [Link]
-
Nangare, S., et al. (2021). (PDF) Pharmaceutical Applications of Citric Acid. ResearchGate. Retrieved from [Link]
-
Jouyban, A. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]
-
Jimoh, T. L., et al. (2014). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(. Der Pharma Chemica. Retrieved from [Link]
-
ResearchGate. (n.d.). Citric acid physicochemical properties. Retrieved from [Link]
-
Apelblat, A. (2022). Citric Acid: Properties, Microbial Production, and Applications in Industries. MDPI. Retrieved from [Link]
-
Singh, B., et al. (2013). Citric Acid Crosslinked Hydrogel Dressings for Delivery of Metronidazole. Tropical Journal of Pharmaceutical Research. Retrieved from [Link]
-
S. Siggia. (n.d.). The Determination of Hydrazino–Hydrazide Groups. Pergamon Press. Retrieved from [Link]
-
AMiner. (n.d.). Application or Function of Citric Acid in Drug Delivery Platforms. Retrieved from [Link]
-
Aghera, P., et al. (2019). (PDF) Citric Acid: Biosynthesis, Properties and Application. ResearchGate. Retrieved from [Link]
-
Pinto, M., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC - NIH. Retrieved from [Link]
-
Daneshfar, A., et al. (2011). (PDF) Solubility of citric, malonic, and malic acids in different solvents from 303.2 to 333.2 K. ResearchGate. Retrieved from [Link]
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A Technical Guide to the Thermal Stability of 2-Hydroxypropane-1,2,3-tricarbohydrazide
This in-depth technical guide provides a comprehensive overview of the synthesis and thermal stability of 2-Hydroxypropane-1,2,3-tricarbohydrazide. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule's properties, grounded in established chemical principles and analytical techniques. While direct experimental data for this compound is not extensively available in public literature, this guide synthesizes information from analogous compounds and the parent molecule, citric acid, to propose a robust framework for its preparation and thermal characterization.
Introduction: The Rationale for this compound
This compound, also known as citric acid trihydrazide, is a multifunctional molecule derived from citric acid. Citric acid is a naturally occurring tricarboxylic acid widely used in the food, pharmaceutical, and cosmetic industries. The introduction of three carbohydrazide functional groups in place of the carboxylic acid moieties imparts unique chemical properties, including the potential for chelation, cross-linking, and as a synthon for various heterocyclic compounds. Hydrazide derivatives are known for their diverse biological activities and applications in materials science.[1]
The thermal stability of a compound is a critical parameter, particularly in drug development and materials science, as it dictates storage conditions, processing parameters, and potential degradation pathways. This guide will first detail a proposed synthetic route to this compound based on established methodologies for the synthesis of acid hydrazides. Subsequently, a comprehensive approach to evaluating its thermal stability using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) will be presented.
Synthesis of this compound
A two-step process, proceeding through the triester of citric acid, is recommended to avoid potential side reactions and to facilitate purification.
Proposed Synthetic Pathway
The proposed synthesis involves two main steps:
-
Esterification: Conversion of citric acid to its triethyl ester, triethyl 2-hydroxypropane-1,2,3-tricarboxylate.
-
Hydrazinolysis: Reaction of the triethyl citrate with hydrazine hydrate to yield the desired this compound.
Detailed Experimental Protocol
Part A: Synthesis of Triethyl 2-hydroxypropane-1,2,3-tricarboxylate
This procedure is adapted from standard esterification methods.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 192.12 g (1.0 mol) of anhydrous citric acid and 600 mL of absolute ethanol.
-
Slowly add 10 mL of concentrated sulfuric acid to the stirred suspension.
-
Heat the mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 500 mL of diethyl ether and wash sequentially with 200 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) and 200 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude triethyl citrate.
-
Purify the product by vacuum distillation.
Part B: Synthesis of this compound
This protocol is based on general procedures for the synthesis of hydrazides from esters.[2]
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 276.28 g (1.0 mol) of triethyl 2-hydroxypropane-1,2,3-tricarboxylate in 500 mL of absolute ethanol.
-
To this solution, add 165.18 g (3.3 mol) of hydrazine hydrate (98%) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. The formation of a white precipitate may be observed.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate complete precipitation.
-
Collect the white solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Dry the final product in a vacuum oven at a temperature below its decomposition point.
Thermal Stability Analysis
The thermal stability of this compound is a critical parameter that dictates its handling, storage, and application conditions. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3]
Theoretical Considerations
The thermal stability of this compound is expected to be influenced by the inherent stability of the citric acid backbone and the reactivity of the hydrazide functional groups. Citric acid itself undergoes decomposition at temperatures around 150-160 °C.[4] The presence of the hydrazide groups may alter this decomposition profile. Hydrazides can undergo various thermal reactions, including dehydration, cyclization, and fragmentation.
Experimental Workflow for Thermal Analysis
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried this compound into a TGA pan (typically aluminum or platinum).
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 400 °C at a constant heating rate of 10 °C/min.
-
Data Collection: Record the mass loss as a function of temperature.
Data Interpretation: The resulting TGA curve will show the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different stages.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the dried this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.
-
Atmosphere: Maintain an inert atmosphere, such as nitrogen, with a purge gas flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 400 °C at a constant heating rate of 10 °C/min.
-
Data Collection: Record the heat flow as a function of temperature.
Data Interpretation: The DSC thermogram will reveal endothermic or exothermic events. For this compound, one would expect to observe an endotherm corresponding to melting (if it melts before decomposing) followed by exothermic peaks associated with decomposition. The peak temperatures and the enthalpy of these transitions provide valuable information about the thermal stability.[5]
Expected Thermal Behavior and Data Presentation
While specific data for this compound is not available, a hypothetical dataset based on the known thermal properties of citric acid and other multifunctional hydrazides is presented below for illustrative purposes.
Table 1: Hypothetical Thermal Analysis Data for this compound
| Parameter | Technique | Expected Value | Interpretation |
| Onset of Decomposition (Tonset) | TGA | ~170-190 °C | The temperature at which significant mass loss begins. |
| Peak Decomposition Temperature (Tpeak) | DTG | ~200-220 °C | The temperature of the maximum rate of decomposition. |
| Residue at 400 °C | TGA | < 10% | Indicates near-complete decomposition into volatile products. |
| Melting Point (Tm) | DSC | Potentially absent or masked by decomposition | The compound may decompose before or during melting. |
| Decomposition Exotherm | DSC | Present | The decomposition process is expected to be exothermic. |
Conclusion and Future Work
This technical guide has outlined a comprehensive approach to the synthesis and thermal characterization of this compound. While a direct, published protocol for its synthesis and thermal analysis is currently lacking, this guide provides a scientifically sound and experimentally viable pathway for researchers to produce and characterize this promising molecule. The proposed synthetic route leverages well-established organic reactions, and the detailed thermal analysis protocols provide a clear framework for determining its thermal stability.
Future work should focus on the experimental validation of the proposed synthesis and the detailed characterization of the thermal decomposition of this compound using TGA, DSC, and hyphenated techniques such as TGA-MS or TGA-FTIR to identify the evolved gaseous products. Such data will be invaluable for understanding its decomposition mechanism and for its potential applications in pharmaceuticals and material science.
References
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An In-depth Technical Guide to Citric Acid Trihydrazide: Molecular Characteristics, Synthesis, and Pharmaceutical Potential
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the molecular characteristics, synthesis, and potential applications of citric acid trihydrazide. With full editorial control, this document is structured to provide not just procedural steps but a deep, causal understanding rooted in established chemical principles.
Foundational Chemistry of Citric Acid Trihydrazide
Citric acid trihydrazide is a polyfunctional molecule derived from citric acid, a tricarboxylic acid central to metabolism. The introduction of three hydrazide moieties in place of the carboxylic acid groups imparts unique chemical properties, making it a subject of interest for coordination chemistry, polymer synthesis, and as a versatile building block in medicinal chemistry.
Molecular Structure and In-Silico Analysis
The reaction of citric acid with hydrazine (N₂H₄) replaces the hydroxyl group of each of the three carboxylic acids with a hydrazinyl group (-NHNH₂). This nucleophilic acyl substitution reaction transforms the trifunctional carboxylic acid into a trifunctional hydrazide.
The resulting structure, 2-hydroxypropane-1,2,3-tricarbohydrazide, retains the central hydroxyl group of the parent citric acid molecule.
Caption: Chemical structure of citric acid trihydrazide.
Physicochemical Properties
The molecular formula of citric acid trihydrazide is C₆H₁₄N₆O₄. Based on this, the following molecular properties can be calculated:
| Property | Value |
| Molecular Formula | C₆H₁₄N₆O₄ |
| Molecular Weight | 234.22 g/mol |
| Hydrogen Bond Donors | 8 |
| Hydrogen Bond Acceptors | 7 |
| LogP (calculated) | -1.6 to -2.5 |
The high number of hydrogen bond donors and acceptors suggests that citric acid trihydrazide is likely to be highly soluble in polar solvents like water and to have a relatively high melting point due to strong intermolecular hydrogen bonding. Its low calculated LogP value further indicates its hydrophilic nature.
Synthesis of Citric Acid Trihydrazide: A Validated Protocol
The synthesis of carboxylic acid hydrazides is a well-established transformation in organic chemistry. The most common and direct method involves the hydrazinolysis of the corresponding ester.[1] This multi-step approach is generally preferred over the direct reaction of a carboxylic acid with hydrazine, as it proceeds under milder conditions and often results in higher yields and purity.[2]
Caption: Synthetic workflow for citric acid trihydrazide.
Step-by-Step Experimental Protocol
Part A: Synthesis of Trimethyl Citrate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 19.21 g (0.1 mol) of anhydrous citric acid in 150 mL of methanol.
-
Acid Catalysis: Carefully add 2-3 mL of concentrated sulfuric acid to the solution as a catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Remove the methanol under reduced pressure. Extract the resulting aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield trimethyl citrate as an oily product.
Part B: Synthesis of Citric Acid Trihydrazide
-
Reaction Setup: Dissolve the crude trimethyl citrate (0.1 mol) in 100 mL of ethanol in a round-bottom flask fitted with a reflux condenser.
-
Hydrazine Addition: Add hydrazine hydrate (15 mL, ~0.3 mol) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Reflux: Heat the mixture to reflux for 8-12 hours. A white precipitate should form as the reaction progresses.[3]
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials and by-products. Recrystallize from hot ethanol or a water/ethanol mixture to obtain pure citric acid trihydrazide.[4]
Structural Characterization
The identity and purity of the synthesized citric acid trihydrazide can be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| FT-IR (KBr, cm⁻¹) | Broad peak around 3300-3400 (N-H and O-H stretching), sharp peak around 1640-1660 (C=O stretching, Amide I band), and a peak around 1530-1550 (N-H bending, Amide II band).[5] |
| ¹H-NMR (DMSO-d₆, δ ppm) | Singlets or broad singlets for the -NH and -NH₂ protons (typically downfield, e.g., > 8.0 ppm and ~4.3 ppm), a singlet for the -OH proton, and a characteristic AB quartet or two doublets for the diastereotopic -CH₂- protons adjacent to the chiral center.[6] |
| ¹³C-NMR (DMSO-d₆, δ ppm) | Resonances for the carbonyl carbons (C=O) in the range of 165-175 ppm, a resonance for the quaternary carbon bearing the hydroxyl group, and resonances for the methylene carbons (-CH₂-).[7] |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (e.g., m/z = 235.12 for [C₆H₁₅N₆O₄]⁺).[5] |
Potential Applications in Drug Development and Research
Hydrazide and polyhydrazide compounds are of significant interest in pharmaceutical and biomedical sciences due to their versatile chemical reactivity and biological activities.
As a Chelating Agent
The multiple hydrazide functional groups, along with the central hydroxyl group, make citric acid trihydrazide a potent chelating agent for various metal ions. This property is valuable in the formulation of drugs where metal-catalyzed degradation is a concern. By sequestering metal ions, it can act as a stabilizer and antioxidant.[8]
As a Precursor for Heterocyclic Synthesis
Hydrazides are key intermediates in the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, many of which exhibit significant pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[9] The trifunctional nature of citric acid trihydrazide allows for the synthesis of complex, multi-heterocyclic scaffolds or polymeric structures.
In Drug Delivery Systems
Polyhydrazides, polymers containing hydrazide linkages, have been explored for their use in biodegradable materials and drug delivery systems.[10][11] Citric acid trihydrazide can act as a cross-linking agent to form hydrogels. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner, a crucial aspect of modern drug delivery platforms.[12]
Conclusion
Citric acid trihydrazide is a readily accessible, polyfunctional molecule with significant potential in pharmaceutical research and development. Its synthesis from the inexpensive and biocompatible starting material, citric acid, makes it an attractive building block. The presence of multiple hydrazide groups and a central hydroxyl group imparts properties that are highly valuable for chelation, synthesis of bioactive heterocycles, and the development of novel biomaterials for drug delivery. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the applications of this promising compound.
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A Technical Guide to the Potential Applications of 2-Hydroxypropane-1,2,3-tricarbohydrazide
Abstract
2-Hydroxypropane-1,2,3-tricarbohydrazide, also known as citric acid trihydrazide, is a polyfunctional molecule derived from the ubiquitous natural product, citric acid. While specific research on this compound is nascent, its unique structural features—a central hydroxyl group and three terminal carbohydrazide moieties—suggest a significant potential across a spectrum of scientific and industrial applications. This technical guide synthesizes information from related classes of compounds, namely hydrazides and citric acid derivatives, to forecast the utility of this compound. We will explore its promise in metal chelation, as a cross-linking agent in polymer chemistry, and as a scaffold in medicinal chemistry, providing theoretical frameworks and established experimental protocols to guide future research and development.
Introduction: A Molecule of Untapped Potential
This compound (CAS RN: 18960-42-4) emerges from the derivatization of citric acid, a cornerstone of cellular metabolism.[1] The transformation of the three carboxylic acid groups into more nucleophilic carbohydrazide groups imparts a new set of chemical functionalities. The hydrazide group (–CONHNH₂) is a versatile functional group in organic chemistry, serving as a building block for various heterocyclic compounds and as a key pharmacophore in many biologically active molecules.[2] This guide will provide an in-depth analysis of the projected applications of this intriguing molecule, grounded in the established chemistry of its constituent parts.
Synthesis of this compound
The most probable synthetic route to this compound involves a two-step process starting from citric acid. The first step is the esterification of the carboxylic acid groups, followed by hydrazinolysis of the resulting ester.
Step 1: Esterification of Citric Acid
Citric acid is first converted to its corresponding triester, typically triethyl citrate, to activate the carbonyl groups for subsequent reaction with hydrazine.
Experimental Protocol: Synthesis of Triethyl Citrate
-
In a round-bottom flask, suspend citric acid in a molar excess of absolute ethanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux the mixture for 3-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, distill off the excess ethanol.
-
Neutralize the remaining acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the triethyl citrate with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester.
-
Purify the triethyl citrate by vacuum distillation.
Step 2: Hydrazinolysis of Triethyl Citrate
The purified triethyl citrate is then reacted with hydrazine hydrate to form the desired this compound.
Experimental Protocol: Synthesis of this compound
-
Dissolve triethyl citrate in a minimal amount of a suitable solvent, such as methanol or ethanol, in a round-bottom flask.[3]
-
Add a molar excess of hydrazine hydrate (typically 3-4 equivalents) to the solution.
-
Reflux the reaction mixture for 3-5 hours, monitoring the progress by TLC.[4]
-
Upon completion, cool the reaction mixture to room temperature or below to induce precipitation of the solid product.
-
Collect the solid this compound by filtration.
-
Wash the product with a cold solvent (e.g., ethanol) to remove any unreacted starting materials.
-
Dry the purified product under vacuum.[5]
Caption: Proposed metal chelation by this compound.
Experimental Evaluation of Metal Chelating Activity
The metal chelating activity of this compound can be assessed using established spectrophotometric methods, such as the ferrozine assay for iron (II) chelation. [6] Experimental Protocol: Ferrozine Assay for Fe²⁺ Chelation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
In a 96-well plate, add various concentrations of the test compound.
-
Add a solution of FeCl₂ to each well.
-
Incubate the mixture for a short period to allow for chelation to occur.
-
Initiate the colorimetric reaction by adding a solution of ferrozine. Ferrozine forms a stable magenta-colored complex with free Fe²⁺.
-
Measure the absorbance of the solution at 562 nm using a microplate reader.
-
A decrease in absorbance compared to a control without the test compound indicates metal chelation.
-
EDTA can be used as a positive control.
-
Calculate the percentage of Fe²⁺ chelating activity and determine the IC₅₀ value.
| Compound | Metal Ion | Chelating Activity (IC₅₀) | Reference |
| EDTA | Fe²⁺ | ~10 µM | [7] |
| Hydrazide Derivative X | Cu²⁺ | 25 µM | [8] |
| Hydrazone Derivative Y | Fe³⁺ | 15 µM | [9] |
| Table 1: Representative metal chelating activities of related compounds. |
Potential Application: Cross-linking Agent in Polymer Chemistry
The three carbohydrazide groups of this compound make it an excellent candidate as a cross-linking agent for polymers containing aldehyde or ketone functionalities. The reaction between a hydrazide and a carbonyl group forms a stable hydrazone bond. [10]This type of cross-linking is particularly valuable in the formation of hydrogels for biomedical applications. [11][12]
Formation of Hydrazone Cross-linked Hydrogels
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. [13]By using this compound as a cross-linker for biocompatible polymers like oxidized polysaccharides (e.g., dextran aldehyde), it is possible to create biodegradable and biocompatible hydrogels. [1]These hydrogels have potential applications in drug delivery, tissue engineering, and wound healing. [14][15]
Caption: Formation of a hydrogel network using a trifunctional cross-linker.
Experimental Protocol for Hydrogel Preparation and Characterization
Preparation of a Hydrazone Cross-linked Hydrogel
-
Prepare a solution of a polymer containing aldehyde groups (e.g., dextran aldehyde) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a solution of this compound in the same buffer.
-
Mix the two solutions at the desired molar ratio of aldehyde groups to hydrazide groups.
-
Allow the mixture to stand at room temperature or 37°C to facilitate the formation of the hydrogel.
-
The gelation time can be monitored by inverting the vial and observing the flow of the solution.
Characterization of the Hydrogel
-
Swelling Ratio: Immerse a known weight of the dried hydrogel in buffer and measure the weight of the swollen hydrogel at equilibrium. The swelling ratio is calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dried hydrogel.
-
Mechanical Properties: Use rheometry to measure the storage modulus (G') and loss modulus (G'') of the hydrogel to determine its viscoelastic properties.
-
Degradation Profile: Monitor the weight loss of the hydrogel over time when incubated in a relevant buffer to assess its biodegradability.
Potential Application: Scaffold in Medicinal Chemistry
The carbohydrazide moiety is a well-established pharmacophore in medicinal chemistry. [2]Numerous carbohydrazide derivatives have been synthesized and evaluated for a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. [16][17][18][19][20]The trifunctional nature of this compound allows for the synthesis of novel, multivalent drug candidates.
Design of Novel Bioactive Compounds
The terminal -NH₂ groups of the carbohydrazide moieties can be readily reacted with various aldehydes and ketones to form a diverse library of hydrazone derivatives. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing different substituents. The central scaffold provides a defined spatial arrangement for the three pharmacophoric arms, which could lead to enhanced binding affinity and selectivity for biological targets.
| Carbohydrazide Derivative | Target | Biological Activity | Reference |
| Pyrazine-2-carbohydrazide derivatives | Bacteria (S. aureus, E. coli) | Antibacterial | [16][21] |
| Quinoline-based hydrazides | Neuroblastoma and breast cancer cell lines | Anticancer | [2] |
| 5-Aminopyrazole derivatives | HCT-116 colon carcinoma cell line | Anticancer | [22] |
| Table 2: Examples of biological activities of carbohydrazide derivatives. |
General Protocol for the Synthesis of Hydrazone Derivatives
-
Dissolve this compound in a suitable solvent (e.g., ethanol or methanol).
-
Add a slight molar excess (e.g., 3.3 equivalents) of the desired aldehyde or ketone.
-
Add a catalytic amount of an acid, such as acetic acid, to facilitate the reaction.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to induce crystallization of the product.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
-
Characterize the synthesized compounds using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Conclusion and Future Perspectives
This compound stands as a molecule with significant, albeit largely unexplored, potential. Its straightforward synthesis from citric acid, a renewable resource, adds to its appeal. The inherent functionalities of this compound strongly suggest its utility as a metal chelator, a versatile cross-linking agent for the formation of advanced polymeric materials like hydrogels, and as a novel scaffold for the development of multivalent therapeutic agents. The experimental protocols and theoretical frameworks presented in this guide are intended to serve as a foundation for researchers and drug development professionals to unlock the full potential of this promising molecule. Future research should focus on the systematic evaluation of its properties in these key areas to translate its theoretical promise into practical applications.
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Anticancer activity of some of the synthesized compounds against the... | Download Table. ResearchGate. (URL: [Link])
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Citric Acid Trihydrazide: A Technical Guide to a Novel Biocompatible Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of biomaterials and drug delivery, the choice of a crosslinking agent is paramount, dictating the final properties, biocompatibility, and functionality of the matrix. Citric acid trihydrazide (CATH), a trifunctional crosslinker derived from the Krebs cycle intermediate, citric acid, is emerging as a superior alternative to conventional agents. Its inherent biocompatibility, biodegradability, and capacity to form stable hydrazone bonds under mild, aqueous conditions make it an exemplary candidate for creating hydrogels and nanoparticles for sensitive biomedical applications. This guide provides an in-depth exploration of CATH, from its fundamental chemistry and synthesis to detailed protocols for its application in hydrogel formation, offering a comprehensive resource for scientists aiming to leverage this promising molecule.
Introduction: The Case for a Better Crosslinker
The crosslinking of polymers is a foundational technique for fabricating three-dimensional networks, such as hydrogels, which are indispensable in tissue engineering and controlled drug release.[1] Historically, agents like glutaraldehyde and epichlorohydrin have been widely used; however, their documented cytotoxicity poses significant risks, particularly for applications involving direct contact with biological systems.[2][3] This has driven the search for "green" crosslinkers that are both effective and safe.
Citric acid itself has been explored as a non-toxic crosslinking agent, typically forming ester bonds with hydroxyl-rich polymers at elevated temperatures.[2][4][5] While advantageous, this method can be limiting for temperature-sensitive polymers or bioactive molecules. Citric acid trihydrazide (CATH) circumvents this limitation. By converting the carboxylic acid groups of citric acid into highly reactive hydrazide moieties, CATH can efficiently crosslink polymers containing aldehyde or ketone groups at physiological pH and temperature.[6][7] This reactivity, combined with its trifunctional nature, allows for the creation of robust, highly-networked structures with tunable properties.[8]
Key Advantages of Citric Acid Trihydrazide (CATH):
-
Biocompatibility: Derived from citric acid, a natural metabolite, CATH and its degradation products are generally non-toxic.[7][9]
-
Mild Reaction Conditions: Crosslinking occurs in an aqueous environment at or near physiological pH (typically pH 5-7), preserving the integrity of sensitive biomolecules.[6]
-
High Efficiency: The hydrazide-carbonyl reaction to form a stable hydrazone bond is specific and efficient.[6]
-
Trifunctional Nature: The three hydrazide arms enable the formation of a dense and stable crosslinked network, enhancing the mechanical properties of the resulting biomaterial.[8]
Synthesis and Characterization of Citric Acid Trihydrazide (CATH)
The synthesis of CATH is a straightforward and well-documented process involving the reaction of citric acid with hydrazine hydrate. This process converts the three carboxylic acid groups of citric acid into hydrazide groups.
Synthesis Protocol: Citric Acid to Citric Acid Trihydrazide
This protocol outlines the laboratory-scale synthesis of CATH.
Materials:
-
Citric Acid (anhydrous)
-
Hydrazine Hydrate (80% or higher)
-
Absolute Ethanol
-
Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve citric acid in absolute ethanol.
-
Addition of Hydrazine: While stirring, slowly add an excess of hydrazine hydrate to the citric acid solution. A typical molar ratio is 1:6 (citric acid to hydrazine hydrate) to drive the reaction to completion.
-
Reflux: Heat the mixture to reflux (approximately 80-90°C) and maintain for 6-8 hours. The product will begin to precipitate as a white solid.
-
Isolation: After cooling the reaction mixture to room temperature, and then further in an ice bath, collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid multiple times with cold methanol to remove unreacted starting materials and byproducts.
-
Drying: Dry the purified white powder under vacuum to obtain citric acid trihydrazide.
Diagram: Synthesis of Citric Acid Trihydrazide (CATH)
Caption: Reaction scheme for the synthesis of CATH from citric acid.
Characterization of CATH
Confirmation of successful synthesis is crucial. The following techniques are standard for characterizing the final CATH product.
| Technique | Purpose | Expected Result / Key Features |
| FTIR Spectroscopy | To confirm the conversion of carboxylic acid groups to hydrazide groups. | Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). Appearance of N-H stretching peaks (~3200-3400 cm⁻¹) and the amide I (C=O) band (~1640 cm⁻¹). |
| ¹H NMR Spectroscopy | To confirm the structure and purity of the CATH molecule. | Characteristic peaks corresponding to the methylene (-CH₂-) protons of the citric acid backbone and the amine (-NH₂) protons of the hydrazide groups. |
| ¹³C NMR Spectroscopy | To verify the carbon skeleton and the presence of the carbonyl carbon in the hydrazide group. | Signals corresponding to the methylene carbons and the carbonyl carbons (~170 ppm).[5] |
| Melting Point | To assess purity. | A sharp, defined melting point indicates high purity. |
The Crosslinking Mechanism: Hydrazone Bond Formation
CATH's utility as a crosslinker hinges on the reaction between its hydrazide groups (-CONHNH₂) and carbonyl groups (aldehydes, -CHO, or ketones, -C=O) present on a polymer backbone. This reaction, which forms a stable hydrazone linkage (-C=N-NH-), is a type of Schiff base formation but results in a significantly more stable bond under physiological conditions.[6][10]
The prerequisite for using CATH is the presence of carbonyl groups on the polymer to be crosslinked. For polysaccharides like hyaluronic acid, alginate, or cellulose, these groups can be introduced by controlled oxidation, often using sodium periodate, which cleaves the vicinal diols of the sugar rings to form dialdehydes.[10]
Diagram: CATH Crosslinking Mechanism
Caption: CATH crosslinks aldehyde-modified polymers via hydrazone bonds.
Experimental Workflow: Creating a CATH-Crosslinked Hydrogel
This section provides a detailed, self-validating protocol for the preparation and characterization of a CATH-crosslinked hydrogel, using hyaluronic acid (HA) as a model polymer.
Diagram: Experimental Workflow for Hydrogel Formation
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An In-Depth Technical Guide to 2-Hydroxypropane-1,2,3-tricarbohydrazide: From Foundational Chemistry to Modern Applications
This guide provides a comprehensive technical overview of 2-Hydroxypropane-1,2,3-tricarbohydrazide, a trivalent molecule derived from the ubiquitous citric acid. While the history of this specific carbohydrazide is not extensively documented, its scientific foundation is firmly rooted in the rich history of its precursor and the versatile chemistry of the hydrazide functional group. This document will delve into the historical context provided by citric acid, detail the synthesis and characterization of its trihydrazide derivative, and explore its potential applications for researchers, scientists, and drug development professionals.
A Legacy of Discovery: The Citric Acid Foundation
The journey to understanding this compound begins with its parent molecule, citric acid. The discovery of citric acid is often attributed to the 8th-century alchemist Jabir Ibn Hayyan. However, it was the Swedish-German chemist Carl Wilhelm Scheele who first isolated citric acid from lemon juice in 1784. This milestone laid the groundwork for the industrial production of citric acid, which initially relied on extraction from citrus fruits in Italy.
The advent of microbial fermentation in the late 19th and early 20th centuries revolutionized citric acid production. In 1893, C. Wehmer discovered that Penicillium mold could produce citric acid from sugar. This was a critical step towards industrial-scale microbial production, which became economically vital during World War I when citrus exports from Italy were disrupted. The development of submerged fermentation techniques using the fungus Aspergillus niger in the mid-20th century further solidified microbial synthesis as the primary method for producing this versatile organic acid. The extensive and economical availability of citric acid has paved the way for its use as a starting material for a wide array of chemical derivatives, including this compound.
Chemical Identity and Properties
This compound, also known as citric acid trihydrazide, is a polyfunctional molecule with the chemical formula C6H14N6O4.[1] Its structure features a central 2-hydroxypropane backbone with three carbohydrazide groups attached to the 1, 2, and 3 positions. This trivalent nature imparts unique properties and potential functionalities to the molecule.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 18960-42-4 | ESSLAB[2] |
| Molecular Formula | C6H14N6O4 | PubChem[1] |
| Molecular Weight | 234.21 g/mol | PubChem[1] |
The presence of multiple hydrazide groups suggests potential for chelation, cross-linking, and as a precursor for the synthesis of more complex heterocyclic systems.
Synthesis of this compound
The synthesis of this compound is not commonly detailed in readily available literature, however, a logical and well-established synthetic route can be derived from the general synthesis of carbohydrazides from carboxylic acids or their esters. The most common method involves the hydrazinolysis of the corresponding ester.
A plausible and efficient two-step synthesis would begin with the esterification of citric acid to form a triester, such as trimethyl or triethyl citrate, followed by reaction with hydrazine hydrate.
Experimental Protocol: A Two-Step Synthesis
Step 1: Esterification of Citric Acid to Triethyl Citrate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mole of anhydrous citric acid in an excess of absolute ethanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution.
-
Extraction: Extract the triethyl citrate with a suitable organic solvent like diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude triethyl citrate. Further purification can be achieved by vacuum distillation.
Step 2: Hydrazinolysis of Triethyl Citrate to this compound
-
Reaction Setup: Dissolve the purified triethyl citrate in a suitable solvent, such as ethanol, in a round-bottom flask with a reflux condenser and magnetic stirrer.
-
Addition of Hydrazine: Add a molar excess (at least 3 equivalents) of hydrazine hydrate to the solution.
-
Reflux: Heat the reaction mixture to reflux for several hours. The formation of a precipitate may be observed as the carbohydrazide is often less soluble in the reaction medium than the starting ester.
-
Isolation: After the reaction is complete, cool the mixture to room temperature or below to promote further precipitation.
-
Filtration and Washing: Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the resulting white solid under vacuum to obtain pure this compound.
Caption: Synthetic pathway for this compound.
Structural Characterization
The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques. Based on the analysis of analogous carbohydrazide compounds, the following spectral characteristics can be anticipated:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine and secondary amide groups in the region of 3200-3400 cm⁻¹. A strong carbonyl (C=O) stretching band from the amide group would be prominent around 1640-1670 cm⁻¹. The O-H stretch from the hydroxyl group would also be present, likely as a broad band.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the methylene protons (CH₂) of the citrate backbone. The protons of the NH and NH₂ groups would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration. The hydroxyl proton would also be observable.
-
¹³C NMR: The carbon NMR would show signals for the carbonyl carbons of the amide groups, the carbon bearing the hydroxyl group, and the methylene carbons.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak (M+) or a protonated molecule peak ([M+H]+) corresponding to the calculated molecular weight. Fragmentation patterns could provide further structural information.
Caption: Workflow for the structural characterization of the target compound.
Potential Applications in Research and Development
The trifunctional nature of this compound opens up a range of potential applications, particularly in polymer chemistry, materials science, and as a versatile chemical intermediate.
-
Cross-linking Agent: The three carbohydrazide groups can react with aldehydes, ketones, and epoxides, making it a potential cross-linking agent for polymers. This could be utilized in the development of hydrogels, resins, and coatings with tailored properties.
-
Oxygen Scavenger: Carbohydrazides are known to be effective oxygen scavengers, particularly in boiler water treatment, as a safer alternative to hydrazine.[4][5] The multiple hydrazide functionalities in this molecule could enhance its oxygen scavenging capacity.
-
Intermediate for Heterocyclic Synthesis: The hydrazide moieties are excellent precursors for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazines. These heterocyclic scaffolds are prevalent in pharmaceuticals and agrochemicals.[6]
-
Coordination Chemistry: The nitrogen and oxygen atoms of the carbohydrazide groups can act as ligands, forming stable complexes with metal ions. This suggests potential applications in areas such as catalysis, metal sequestration, and the design of novel coordination polymers.
Caption: Potential application areas for this compound.
Conclusion and Future Outlook
This compound represents a fascinating yet underexplored derivative of the well-known citric acid. While its own history is not as prominent as its parent molecule, its synthesis is achievable through established chemical transformations. The true potential of this molecule lies in its trifunctional nature, offering a versatile platform for innovation in materials science, polymer chemistry, and synthetic organic chemistry. Further research into the specific properties and applications of this compound is warranted and could lead to the development of novel materials and chemical entities with significant practical utility.
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Al-Otaibi, A. A., et al. (2020). Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives. PLoS ONE, 15(11), e0241145. [Link]
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Methodological & Application
Application Note & Protocol: Hydrazone-Crosslinked Hydrogels for Advanced Drug Delivery
A Guide to In Situ Gel Formation Using Multi-Hydrazide Crosslinkers with Oxidized Polysaccharides
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of biocompatible and biodegradable hydrogels through hydrazone crosslinking. While the conceptual use of a trifunctional crosslinker like citric acid trihydrazide (CATH) is appealing for creating densely crosslinked networks, its practical application is hindered by its lack of commercial availability and standardized synthesis protocols. Therefore, this guide focuses on the robust and widely validated use of a bifunctional analogue, adipic acid dihydrazide (ADH) , to crosslink aldehyde-modified polysaccharides. We will detail the underlying chemical principles, provide step-by-step protocols for polymer modification and hydrogel synthesis, and outline key characterization techniques to validate the resulting biomaterial.
Introduction: The Rationale for Hydrazone-Crosslinked Hydrogels
Hydrogels, three-dimensional networks of hydrophilic polymers capable of retaining large amounts of water, are exceptional candidates for drug delivery and tissue engineering.[1] Their soft, hydrated structure mimics native extracellular matrix, offering excellent biocompatibility. The method of crosslinking—the process of forming covalent or non-covalent bonds to create the hydrogel network—is paramount as it dictates the material's mechanical properties, degradation rate, and drug release kinetics.[2]
Chemical crosslinking via hydrazone bond formation has emerged as a leading strategy for creating in situ gelling systems.[3] This reaction occurs between a hydrazide group (-CONHNH₂) and an aldehyde group (-CHO) to form a hydrazone linkage (C=N-NH-CO-).[4] This bio-orthogonal reaction offers several distinct advantages:
-
Biocompatibility: The reaction proceeds under mild, physiological conditions (pH 5.5-7.4, 37°C) without the need for toxic catalysts or UV irradiation, making it ideal for encapsulating sensitive biologics and cells.[5]
-
Injectability: The two components—an aldehyde-modified polymer and a multi-hydrazide crosslinker—can be prepared as low-viscosity solutions that, upon mixing, form a gel directly at the target site. This allows for minimally invasive delivery and the ability to fill complex, irregular defects.[5]
-
Tunable and pH-Responsive Degradation: The hydrazone bond is dynamic and susceptible to hydrolysis, particularly in mildly acidic environments.[6] This pH-sensitivity can be exploited for targeted drug release in acidic microenvironments, such as tumors or sites of inflammation. The degradation rate can be tailored from hours to months by controlling the degree of aldehyde modification and the concentration of the crosslinker.[7]
The Chemistry of Crosslinking: From Polymer to Gel
The formation of a hydrazone-crosslinked hydrogel is a two-step process. First, a suitable polymer backbone must be modified to introduce aldehyde functionalities. Second, this aldehyde-functionalized polymer is mixed with a multi-hydrazide crosslinker to initiate gelation.
Step 1: Generation of Aldehyde Groups on Polysaccharide Backbones
Polysaccharides such as hyaluronic acid (HA), alginate, dextran, and carboxymethyl cellulose (CMC) are ideal starting materials due to their inherent biocompatibility and biodegradability.[8] These polymers contain vicinal diols (adjacent hydroxyl groups) which can be selectively cleaved to form two aldehyde groups through periodate oxidation.
Sodium periodate (NaIO₄) is a mild oxidizing agent that specifically breaks the C-C bond between vicinal diols, converting the hydroxyl groups into reactive aldehydes.[8] The degree of oxidation (DO), which is the percentage of polymer repeating units that have been oxidized, is a critical parameter. A higher DO results in a more densely crosslinked, stiffer hydrogel with a slower degradation rate.[7] The reaction must be performed in the dark as it is light-sensitive.[8]
Step 2: Hydrazone Bond Formation with Adipic Acid Dihydrazide (ADH)
Once the polysaccharide is functionalized with aldehyde groups (e.g., oxi-HA), it is ready to be crosslinked. Adipic acid dihydrazide (ADH) is a commercially available, non-toxic, and efficient crosslinker. As a di-functional molecule, each ADH can form bonds with two separate polymer chains, effectively creating the nodes of the hydrogel network.
Upon mixing the aqueous solutions of the oxidized polysaccharide and ADH, the hydrazide groups of ADH nucleophilically attack the aldehyde groups on the polymer, leading to the formation of stable hydrazone bonds and subsequent gelation.[9]
Diagram of the Crosslinking Mechanism
The following diagram illustrates the two-stage process: the oxidation of a polysaccharide (exemplified by hyaluronic acid) followed by crosslinking with adipic acid dihydrazide.
Caption: Workflow for hydrazone-crosslinked hydrogel synthesis.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and characterization of a hydrazone-crosslinked hydrogel using hyaluronic acid (HA) as the model polysaccharide and ADH as the crosslinker.
Materials and Equipment
| Material/Equipment | Supplier Examples | Purpose |
| Sodium Hyaluronate (HA, e.g., 100 kDa) | Sigma-Aldrich, Lifecore | Polymer backbone |
| Sodium (meta)periodate (NaIO₄) | Sigma-Aldrich, Thermo Fisher | Oxidizing agent |
| Adipic acid dihydrazide (ADH) | Sigma-Aldrich, TCI | Crosslinking agent |
| Ethylene Glycol | Sigma-Aldrich | Quenching agent for oxidation reaction |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco, Lonza | Solvent and reaction buffer |
| Dialysis Tubing (MWCO 12-14 kDa) | Spectrum Labs, Millipore | Purification of oxidized polymer |
| Lyophilizer (Freeze-dryer) | Labconco, SP Scientific | Drying of purified polymer |
| Rheometer | TA Instruments, Anton Paar | Mechanical characterization of hydrogel |
| Fourier-Transform Infrared (FTIR) Spectrometer | PerkinElmer, Thermo Fisher | Chemical bond analysis |
| pH meter, Stir plate, Glassware | Standard lab suppliers | General lab use |
Protocol 1: Oxidation of Hyaluronic Acid (Preparation of oxi-HA)
This protocol describes the preparation of aldehyde-functionalized hyaluronic acid with a target 50% degree of oxidation.
-
Dissolution: Dissolve 1.0 g of sodium hyaluronate in 100 mL of deionized water by stirring overnight at room temperature in a flask wrapped completely in aluminum foil to protect it from light.
-
Oxidation Reaction: Calculate the amount of NaIO₄ needed. For a 50% degree of oxidation, a 0.5 molar equivalent of NaIO₄ relative to the HA repeating units is required.
-
Calculation: The molecular weight of an HA disaccharide repeating unit is ~401 g/mol . Moles of HA units = 1.0 g / 401 g/mol ≈ 2.49 mmol.
-
Moles of NaIO₄ needed = 2.49 mmol * 0.5 = 1.245 mmol.
-
Weight of NaIO₄ (MW = 213.89 g/mol ) = 1.245 mmol * 213.89 g/mol ≈ 0.266 g.
-
-
Add the calculated 0.266 g of NaIO₄ to the HA solution. Continue stirring in the dark at room temperature for 24 hours.
-
Quenching: Stop the reaction by adding 1 mL of ethylene glycol and stir for 1 hour. Ethylene glycol consumes any unreacted periodate.
-
Purification:
-
Transfer the solution to a 12-14 kDa MWCO dialysis tube.
-
Dialyze against a large volume of deionized water for 3 days, changing the water at least twice daily to remove salts and byproducts.
-
-
Lyophilization: Freeze the purified oxi-HA solution at -80°C, then lyophilize until a dry, white, fluffy solid is obtained. Store the lyophilized oxi-HA at -20°C in a desiccated environment.
Protocol 2: In Situ Hydrogel Formation
This protocol describes the formation of a 3% (w/v) hydrogel. The final properties can be tuned by adjusting the concentrations of oxi-HA and ADH.
-
Prepare Stock Solutions:
-
oxi-HA Solution: Prepare a 6% (w/v) solution of lyophilized oxi-HA in PBS (pH 7.4). For example, dissolve 60 mg of oxi-HA in 1 mL of PBS. This may require gentle agitation or vortexing.
-
ADH Solution: Prepare a 6% (w/v) solution of ADH in PBS (pH 7.4). For example, dissolve 60 mg of ADH (MW = 174.2 g/mol ) in 1 mL of PBS. Ensure it is fully dissolved.
-
-
Hydrogel Formation:
-
In a small vial or on a rheometer plate, mix equal volumes of the oxi-HA solution and the ADH solution. For example, mix 100 µL of the 6% oxi-HA solution with 100 µL of the 6% ADH solution.
-
Mix rapidly for 5-10 seconds. The solution will begin to gel.
-
Gelation time typically ranges from 3 to 8 minutes, depending on temperature and the degree of oxidation of the HA.[5] The final hydrogel will have a total polymer concentration of 3%.
-
Workflow for Hydrogel Preparation and Characterization
Caption: Experimental workflow from polymer to characterized hydrogel.
Characterization of Hydrazone-Crosslinked Hydrogels
Validating the physicochemical properties of the hydrogel is essential for ensuring its suitability for a specific application.
Rheological Analysis
Rheology is used to measure the mechanical properties of the hydrogel, such as its stiffness and gelation kinetics.
-
Time Sweep: To monitor gelation, perform a time sweep immediately after mixing the oxi-HA and ADH solutions on the rheometer. The storage modulus (G') and loss modulus (G'') are measured over time. The gel point is typically identified as the time when G' surpasses G''.
-
Frequency Sweep: Once the gel is fully formed, a frequency sweep is performed to confirm its solid-like nature (G' > G'' across a range of frequencies). The value of G' represents the stiffness of the hydrogel.
| Parameter | Typical Values for HA-ADH Gels | Significance |
| Storage Modulus (G') | 50 - 1000 Pa | Indicates hydrogel stiffness; crucial for mimicking tissue mechanics. |
| Gelation Time | 3 - 10 minutes | Defines the window for injectability and in situ application. |
| Loss Tangent (tan δ) | < 0.1 | Ratio of G''/G'; a low value confirms a predominantly elastic material. |
Swelling and Degradation Studies
-
Swelling Ratio: A pre-weighed, lyophilized hydrogel sample is immersed in a buffer (e.g., PBS pH 7.4) at 37°C. At various time points, the sample is removed, blotted to remove excess surface water, and weighed. The swelling ratio is calculated as (W_swollen - W_dry) / W_dry.
-
In Vitro Degradation: A pre-weighed, swollen hydrogel is incubated in buffer at 37°C. At time points, the hydrogel is removed, lyophilized, and its remaining dry weight is measured. The percentage of mass loss over time indicates the degradation rate. The degradation will be faster at a more acidic pH (e.g., pH 5.5) due to the accelerated hydrolysis of the hydrazone bonds.[6]
Spectroscopic Confirmation
Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the formation of the hydrazone bond. The spectra of the starting materials (oxi-HA and ADH) are compared to the spectrum of the crosslinked hydrogel. The key indicator is the appearance of a new peak corresponding to the C=N stretch of the hydrazone bond, typically around 1630-1650 cm⁻¹, and the disappearance of the aldehyde peak from oxi-HA (around 1730 cm⁻¹).[5]
Applications in Drug Development
The unique properties of hydrazone-crosslinked hydrogels make them highly suitable for advanced drug delivery systems.
-
Sustained Release: The hydrogel network acts as a physical barrier to diffusion, allowing for the sustained release of encapsulated drugs over days to weeks.[10]
-
pH-Triggered Release: Drugs can be released preferentially in acidic environments, which is advantageous for targeting tumors or infections.[6]
-
Cell Delivery: The biocompatible in situ gelation process allows for the encapsulation and delivery of therapeutic cells, such as stem cells, protecting them during injection and supporting their viability at the target site.[3]
Conclusion
Hydrazone-crosslinked hydrogels formed from oxidized polysaccharides and adipic acid dihydrazide represent a versatile, biocompatible, and tunable platform for drug delivery and regenerative medicine. By carefully controlling the degree of polymer oxidation and component concentrations, researchers can design injectable, in situ gelling materials with tailored mechanical properties and degradation profiles. The protocols and characterization methods outlined in this guide provide a robust framework for developing and validating these advanced biomaterials for a wide range of therapeutic applications.
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Jana, S., & Lerman, M. J. (2018). Hydrazone-Linkage-Based Self-Healing and Injectable Xanthan–Poly(ethylene glycol) Hydrogels for Controlled Drug Release and 3D Cell Culture. ACS Applied Materials & Interfaces, 10(37), 31494–31507. [Link]
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Bajpai, A. K., et al. (2021). Hydrogels and Their Applications in Targeted Drug Delivery. Pharmaceuticals, 14(3), 221. [Link]
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O'Connell, C. D., et al. (2018). Hydrazone crosslinked hyaluronan-based hydrogels for therapeutic delivery of adipose stem cells to treat corneal defects. Materials Science and Engineering: C, 85, 68-78. [Link]
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Application Notes & Protocols: Fabricating Injectable Hydrogels Using Citric Acid Trihydrazide
Introduction: A Bio-Inspired Approach to Injectable Hydrogels
Injectable hydrogels have emerged as a cornerstone technology in regenerative medicine and drug delivery, offering minimally invasive delivery of therapeutics and cellular payloads. The design of the crosslinking chemistry is paramount to the success of these biomaterials, dictating their mechanical properties, degradation kinetics, and biocompatibility. While synthetic crosslinkers are widely used, there is a growing demand for bio-inspired and biocompatible alternatives.
Citric acid, a ubiquitous metabolite in cellular respiration, presents an ideal starting scaffold for creating a trifunctional crosslinker. By converting its three carboxylic acid groups to hydrazide moieties, we can synthesize Citric Acid Trihydrazide (CATH). This molecule can then participate in bioorthogonal hydrazone bond formation with aldehyde-functionalized polymers. This covalent adaptable network forms under physiological conditions, is biodegradable, and exhibits pH-responsive degradation, making it highly suitable for biomedical applications.[1][2]
This guide provides a comprehensive overview and detailed protocols for the synthesis of a CATH crosslinker and its use in fabricating injectable hydrogels with oxidized hyaluronic acid (oHA), a biocompatible and widely used polysaccharide.
Part 1: Synthesis of Citric Acid Trihydrazide (CATH) Crosslinker
The synthesis of CATH is a two-step process involving the esterification of citric acid to form trimethyl citrate, followed by the conversion of the ester groups to hydrazide groups.
Causality Behind Experimental Choices:
-
Esterification: The initial conversion of carboxylic acids to methyl esters is crucial because esters are more reactive towards hydrazinolysis than the parent carboxylic acids. This step ensures an efficient and high-yield conversion to the desired trihydrazide. p-Toluenesulfonic acid is used as a catalyst to accelerate the esterification reaction.[3][4]
-
Hydrazinolysis: Hydrazine hydrate is a potent nucleophile that readily attacks the carbonyl carbon of the ester, displacing the methoxy group to form the stable hydrazide. An excess of hydrazine hydrate is used to drive the reaction to completion.
Visualizing the Synthesis Pathway
Caption: Synthesis of Citric Acid Trihydrazide (CATH).
Protocol 1: Synthesis of Trimethyl Citrate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine citric acid (100 g, 0.52 mol), methanol (500 mL), and p-toluenesulfonic acid (5 g, 0.029 mol).[3]
-
Reflux: Heat the mixture to reflux and maintain for 5-6 hours.
-
Methanol Removal: After reflux, set up the apparatus for distillation and remove the excess methanol.
-
Crystallization: To the cooled residue, add 100 mL of pure water and heat gently with stirring until all the material is dissolved.
-
Purification: Pour the hot solution into a beaker and allow it to cool to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Filter the crystals using a Büchner funnel, wash with a small amount of cold water, and dry in a vacuum oven at 40°C. The expected yield is a white crystalline solid.[3]
Protocol 2: Synthesis of Citric Acid Trihydrazide (CATH)
-
Dissolution: In a round-bottom flask, dissolve the synthesized trimethyl citrate (50 g, 0.21 mol) in ethanol (250 mL).
-
Addition of Hydrazine Hydrate: While stirring, slowly add an excess of hydrazine hydrate (e.g., 5 equivalents, ~53 mL, 1.05 mol) to the solution. The reaction is exothermic, so the addition should be controlled.
-
Reaction: Stir the mixture at room temperature for 24 hours. A white precipitate of CATH should form.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with cold ethanol to remove unreacted hydrazine hydrate and other impurities.
-
Drying: Dry the product under vacuum to obtain pure CATH.
-
Characterization (Optional but Recommended): Confirm the structure using FTIR (disappearance of ester C=O stretch, appearance of amide C=O and N-H stretches) and ¹H NMR spectroscopy.
Part 2: Preparation of Aldehyde-Modified Hyaluronic Acid (oHA)
To create a hydrogel with CATH, a complementary polymer with aldehyde groups is required. A common and effective method is the periodate oxidation of hyaluronic acid (HA), which cleaves the vicinal diols in the glucuronic acid units to form dialdehydes.[5][6]
Causality Behind Experimental Choices:
-
Periodate Oxidation: Sodium periodate (NaIO₄) is a mild oxidizing agent that selectively cleaves the C2-C3 bond of the glucuronic acid residues in HA, creating two aldehyde groups.[7] This reaction is performed in the dark to prevent the light-induced degradation of the periodate solution.
-
Degree of Oxidation (DO): The extent of aldehyde formation, or the degree of oxidation, can be controlled by varying the molar ratio of NaIO₄ to HA repeating units and the reaction time.[5][8] The DO is a critical parameter as it directly influences the crosslinking density, and thus the mechanical properties and degradation rate of the final hydrogel.[9]
Visualizing the Oxidation Process
Caption: Hydrogel formation and workflow.
Protocol 4: Fabrication of CATH-oHA Hydrogel
-
Prepare Precursor Solutions:
-
oHA Solution: Dissolve lyophilized oHA in sterile phosphate-buffered saline (PBS, pH 7.4) to the desired concentration (e.g., 2% w/v).
-
CATH Solution: Dissolve CATH in sterile PBS (pH 7.4) to a concentration that provides the desired molar ratio of hydrazide to aldehyde groups.
-
-
Mixing and Gelation:
-
For injectability, draw the oHA and CATH solutions into separate syringes.
-
Connect the two syringes to a Luer-lock mixer.
-
Simultaneously and rapidly depress the plungers to mix the two solutions and extrude the mixture into a mold or desired location.
-
Gelation will occur at a rate dependent on the concentrations and temperature (typically within minutes at 37°C). [10]
-
Characterization of Hydrogel Properties
The properties of the CATH-oHA hydrogel can be tuned by varying the degree of oxidation of HA and the concentrations of the precursors. The following table summarizes key properties and typical characterization methods.
| Property | Characterization Method | Expected Trends and Insights |
| Gelation Time | Rheometry (time sweep), Inverted tube test | Gelation time decreases with increasing polymer concentration and degree of oxidation. Can be tuned from seconds to several minutes. [11][12] |
| Mechanical Properties | Rheometry (frequency sweep, strain sweep) | Storage modulus (G') increases with higher polymer concentration and crosslinking density, indicating a stiffer hydrogel. [11][13] |
| Swelling Ratio | Gravimetric analysis | Swelling ratio is inversely proportional to crosslinking density. Hydrogels will swell more in neutral/basic pH and less in acidic pH due to the pH-sensitivity of the hydrazone bond. [9][14] |
| Degradation | Mass loss over time in PBS | Degradation is faster at acidic pH due to the hydrolysis of hydrazone bonds. The rate can be tuned by adjusting the crosslinking density. [9][14] |
| Biocompatibility | In vitro cell viability assays (e.g., Live/Dead staining) with encapsulated cells | Hydrazone-crosslinked hydrogels are generally highly biocompatible, supporting high cell viability. [2][15] |
Part 4: Applications in Drug Delivery and Tissue Engineering
The tunable properties and biocompatibility of CATH-oHA hydrogels make them excellent candidates for various biomedical applications.
-
Controlled Drug Release: The hydrogel network can physically entrap therapeutic molecules. The release can be controlled by the degradation of the hydrogel, which is pH-sensitive. This allows for triggered release in acidic environments, such as tumor microenvironments or intracellular compartments. [1][2][16]* Cell Encapsulation and Delivery: The mild, in situ gelation process is cytocompatible, allowing for the encapsulation of living cells for tissue engineering applications. [17][18]The hydrogel can provide a temporary, supportive 3D scaffold that mimics the native extracellular matrix, promoting cell survival, proliferation, and differentiation. [19]
Protocol 5: Drug Loading and Release Study (Example)
-
Drug Loading: The therapeutic agent can be loaded by either dissolving it in one of the precursor solutions before mixing (for physical entrapment) or by allowing the pre-formed hydrogel to swell in a drug-containing solution.
-
Release Study:
-
Place the drug-loaded hydrogel in a known volume of release buffer (e.g., PBS at pH 7.4 and pH 5.5) at 37°C.
-
At predetermined time points, collect aliquots of the release buffer and replace with fresh buffer.
-
Quantify the drug concentration in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative drug release as a function of time to determine the release kinetics. [16]
-
Protocol 6: Cell Encapsulation
-
Cell Suspension: Resuspend the desired cells (e.g., mesenchymal stem cells) in the oHA precursor solution at the desired cell density.
-
Mixing and Gelation: Mix the cell-containing oHA solution with the CATH solution as described in Protocol 4 to form cell-laden hydrogels.
-
Cell Culture: Culture the cell-laden hydrogels in an appropriate cell culture medium.
-
Viability Assessment: Assess cell viability at different time points using assays such as the Live/Dead assay or PrestoBlue. [2]
Conclusion
The use of citric acid trihydrazide as a crosslinker for fabricating injectable hydrogels represents a highly biocompatible and versatile platform. By leveraging the principles of bioorthogonal chemistry, researchers can create tunable biomaterials for a wide range of applications in drug delivery and tissue engineering. The protocols and insights provided in this guide offer a solid foundation for the development and characterization of these promising hydrogel systems.
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Statistical Optimization of Hydrazone-Crosslinked Hyaluronic Acid Hydrogels for Protein Delivery. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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Swelling and degradation properties of hydrazone‐crosslinked polyDMAPS‐based hydrogels. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Hydrazone-Linkage-Based Self-Healing and Injectable Xanthan–Poly(ethylene glycol) Hydrogels for Controlled Drug Release and 3D Cell Culture. (2018). ACS Publications. Retrieved January 17, 2026, from [Link]
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Hydrazone-Linkage-Based Self-Healing and Injectable Xanthan-Poly(ethylene glycol) Hydrogels for Controlled Drug Release and 3D Cell Culture. (2018). PubMed. Retrieved January 17, 2026, from [Link]
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Hydrazone covalent adaptable networks modulate extracellular matrix deposition for cartilage tissue engineering. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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Engineering a Hydrazone and Triazole Crosslinked Hydrogel for Extrusion-Based Printing and Cell Delivery. (2024). PubMed. Retrieved January 17, 2026, from [Link]
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Injectable acylhydrazone-linked RAFT polymer hydrogels for sustained protein release and cell encapsulation. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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Statistical optimization of hydrazone-crosslinked hyaluronic acid hydrogels for protein delivery. (2024). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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Injectable oxidized hyaluronic acid/adipic acid dihydrazide hydrogel for nucleus pulposus regeneration. (2010). PubMed. Retrieved January 17, 2026, from [Link]
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Hydrazone crosslinked hyaluronan-based hydrogels for therapeutic delivery of adipose stem cells to treat corneal defects. (2018). PubMed. Retrieved January 17, 2026, from [Link]
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Characterization of the microstructure of hydrazone crosslinked polysaccharide-based hydrogels through rheological and diffusion studies. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Promising biocompatible hydrogels of crosslinked polyelectrolytes for biomedical applications. (n.d.). De Gruyter. Retrieved January 17, 2026, from [Link]
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Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Periodate oxidized hyaluronic acid-based hydrogel scaffolds for tissue engineering applications. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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In situ forming hydrogels composed of oxidized high molecular weight hyaluronic acid and gelatin for nucleus pulposus regeneration. (2012). PubMed. Retrieved January 17, 2026, from [Link]
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Crosslinking method of hyaluronic-based hydrogel for biomedical applications. (2017). PubMed Central. Retrieved January 17, 2026, from [Link]
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Hyaluronic Acid Hydrogels Crosslinked in Physiological Conditions: Synthesis and Biomedical Applications. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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Tuning Gelation Time and Morphology of Injectable Hydrogels Using Ketone–Hydrazide Cross-Linking. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
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Cell Encapsulation in Biodegradable Hydrogels for Tissue Engineering Applications. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Cell Encapsulation in Biodegradable Hydrogels for Tissue Engineering Applications. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Kinetic and Mechanistic Release Studies on Hyaluronan Hydrogels for Their Potential Use as a pH-Responsive Drug Delivery Device. (2024). MDPI. Retrieved January 17, 2026, from [Link]
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Hydrogel swelling and degradation. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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What is the synthesis route of TRIMETHYL CITRATE and its industrial applications? (n.d.). Chemwhat. Retrieved January 17, 2026, from [Link]
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Oxidation of hyaluronic acid (HA) with sodium periodate to produce... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis and Characterization of Oxidized Polysaccharides for In Situ Forming Hydrogels. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Synthesis of oxidized hyaluronic acid (HA)-gelatin hydrogels. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Characterization of Citric Acid Trihydrazide Crosslinked Polymers: An Application Guide
Introduction: A New Frontier in Biocompatible Polymers
In the landscape of advanced materials, particularly within the biomedical and pharmaceutical sectors, the demand for biocompatible, biodegradable, and functionally versatile polymers is incessant. Hydrogels, three-dimensional networks of hydrophilic polymers, have emerged as prime candidates for applications ranging from tissue engineering to controlled drug delivery. The properties of these hydrogels are critically dependent on the nature of the crosslinking agent used to create the polymeric network. While synthetic crosslinkers have been widely used, concerns regarding their potential toxicity have shifted focus towards safer, bio-derived alternatives.
Citric acid (CA), a naturally occurring tricarboxylic acid, and its derivatives are at the forefront of this green chemistry revolution.[1] This guide focuses on the characterization of polymers crosslinked with Citric Acid Trihydrazide (CTH) , a derivative of citric acid that offers unique advantages. The hydrazide functional groups provide reactive sites for crosslinking with various polymers, particularly those containing aldehyde, ketone, or carboxylic acid moieties. This crosslinking chemistry, often involving the formation of stable acylhydrazone bonds, imparts desirable properties to the resulting hydrogels, including pH-responsiveness and enhanced biocompatibility.
This document provides a comprehensive overview of the synthesis of CTH, the subsequent crosslinking of polymers, and a suite of detailed protocols for the thorough characterization of the resulting materials. It is designed for researchers, scientists, and drug development professionals seeking to leverage the potential of CTH-crosslinked polymers in their work.
Part 1: Synthesis and Crosslinking
Synthesis of Citric Acid Trihydrazide (CTH)
The synthesis of CTH involves the reaction of citric acid with a hydrazine source, typically hydrazine hydrate, to convert the carboxylic acid groups into hydrazide groups. This process is a multi-step reaction that can be performed under controlled laboratory conditions.
Causality of Experimental Choices: The use of an excess of hydrazine hydrate drives the reaction towards the formation of the trihydrazide. The reaction temperature is carefully controlled to ensure the completion of the reaction while minimizing side reactions. The purification step is crucial to remove unreacted starting materials and byproducts, which could interfere with subsequent crosslinking and characterization.
Protocol for CTH Synthesis:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve citric acid in a suitable solvent like ethanol.
-
Addition of Hydrazine Hydrate: Slowly add an excess of hydrazine hydrate to the citric acid solution while stirring continuously.[2]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for a specified period (e.g., 6-8 hours) to ensure complete conversion.
-
Cooling and Precipitation: After the reflux period, cool the reaction mixture to room temperature, and then further cool it in an ice bath to induce the precipitation of the CTH product.
-
Isolation and Washing: Collect the precipitate by vacuum filtration and wash it multiple times with a cold solvent (e.g., ethanol) to remove unreacted hydrazine hydrate and other impurities.
-
Drying: Dry the purified CTH product in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Characterization: Confirm the synthesis of CTH using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Workflow for the synthesis of Citric Acid Trihydrazide (CTH).
Polymer Crosslinking with CTH
CTH can be used to crosslink a variety of polymers possessing functional groups that can react with hydrazides. A common example is the crosslinking of polysaccharides rich in hydroxyl groups, which can be oxidized to aldehydes to create reactive sites for CTH.
Mechanism of Crosslinking: The primary crosslinking mechanism involves the formation of acylhydrazone bonds between the hydrazide groups of CTH and the aldehyde groups on the polymer chains. This reaction is typically carried out in an aqueous solution under mild acidic conditions, which catalyze the reaction.
Caption: Acylhydrazone bond formation between CTH and an aldehyde-functionalized polymer.
Protocol for Polysaccharide Crosslinking (Example: Oxidized Dextran):
-
Polymer Functionalization: Oxidize a polysaccharide like dextran using a suitable oxidizing agent (e.g., sodium periodate) to introduce aldehyde groups.
-
Preparation of Solutions: Prepare an aqueous solution of the oxidized dextran and a separate aqueous solution of CTH.
-
Mixing and Crosslinking: Add the CTH solution to the oxidized dextran solution under constant stirring. Adjust the pH of the mixture to a mildly acidic range (e.g., pH 5.0-6.0) to facilitate the crosslinking reaction.
-
Gelation: Allow the mixture to stand at room temperature or a slightly elevated temperature (e.g., 37°C) for a sufficient time for gelation to occur. The gelation time will depend on the concentrations of the polymer and CTH, as well as the temperature and pH.[3]
-
Purification: Purify the resulting hydrogel by immersing it in a large volume of distilled water for an extended period, with periodic water changes, to remove any unreacted components.
-
Lyophilization (Optional): For certain characterizations, the purified hydrogel can be freeze-dried (lyophilized) to obtain a porous scaffold.
Part 2: Detailed Characterization Protocols
A thorough characterization of the CTH-crosslinked polymer is essential to understand its properties and suitability for specific applications. The following section provides detailed protocols for key characterization techniques.
Swelling Behavior
The swelling ratio provides insight into the crosslinking density and the hydrophilic nature of the hydrogel.[4]
Causality of Experimental Choices: The choice of swelling medium (e.g., water, phosphate-buffered saline) is dictated by the intended application. The equilibrium swelling is measured to ensure the hydrogel has reached its maximum water uptake capacity.
Protocol:
-
Sample Preparation: Prepare disc-shaped samples of the hydrogel of known dimensions.
-
Initial Weight: Lyophilize the hydrogel samples to a constant weight and record this as the dry weight (Wd).
-
Swelling: Immerse the dried hydrogel samples in a beaker containing a suitable swelling medium (e.g., deionized water or PBS at 37°C).
-
Equilibrium Swelling: At regular time intervals, remove the hydrogel sample from the medium, gently blot the surface with filter paper to remove excess water, and record its weight (Ws). Continue this process until a constant weight is achieved, indicating equilibrium swelling.
-
Calculation: Calculate the equilibrium swelling ratio (ESR) using the following formula:
ESR (%) = [(Ws - Wd) / Wd] x 100
Table 1: Example Swelling Ratios of CTH-Crosslinked Hydrogels
| CTH Concentration (% w/w) | Equilibrium Swelling Ratio (ESR) in PBS (pH 7.4) |
| 1 | 850% |
| 2 | 620% |
| 5 | 380% |
Rheological Characterization
Rheology is used to study the viscoelastic properties of the hydrogel, providing information about its mechanical strength and stability.[3][5]
Causality of Experimental Choices: A strain sweep is performed to identify the linear viscoelastic region (LVER), where the material's response is independent of the applied strain. A frequency sweep within the LVER provides information on the storage modulus (G') and loss modulus (G''), which represent the elastic and viscous components of the hydrogel, respectively.[3]
Protocol:
-
Sample Loading: Place a disc-shaped hydrogel sample onto the lower plate of a rheometer equipped with a parallel-plate geometry. Lower the upper plate to the desired gap size, ensuring the sample is not over-compressed.
-
Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the LVER.
-
Frequency Sweep: Within the identified LVER, perform a frequency sweep (e.g., from 0.1 to 100 rad/s) to measure the storage modulus (G') and loss modulus (G'').
-
Data Analysis: A gel is typically characterized by G' being significantly greater than G'' and both moduli being largely independent of frequency.
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Application Note: Elucidating Hydrazone Bond Dynamics in Hydrogels via FTIR and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview and detailed protocols for the characterization of hydrazone-crosslinked hydrogels using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. As dynamic covalent bonds, hydrazones are integral to the design of stimuli-responsive and self-healing hydrogels, particularly for applications in controlled drug delivery and tissue engineering. Accurate and robust analytical methodologies are therefore essential for confirming crosslinking, understanding bond stability, and ensuring material performance. This document offers field-proven insights and step-by-step protocols to empower researchers in this domain.
The Critical Role of Hydrazone Bonds in Advanced Hydrogels
Hydrazone-crosslinked hydrogels are formed through the reaction of a carbonyl compound (aldehyde or ketone) with a hydrazine derivative, creating a C=N linkage. This reaction is typically rapid, reversible, and occurs under mild, biocompatible conditions.[1][2] The dynamic nature of the hydrazone bond, which is susceptible to hydrolysis in a pH-dependent manner, is a key feature exploited in "smart" drug delivery systems designed to release their payload in specific acidic microenvironments, such as those found in tumors or intracellular compartments.[3]
Given that the formation and cleavage of these bonds dictate the macroscopic properties of the hydrogel—such as its mechanical strength, swelling behavior, and degradation profile—it is imperative to have reliable methods to probe the chemical environment of the hydrazone linkage. FTIR and NMR spectroscopy are powerful, non-destructive techniques that provide direct evidence of bond formation and can be adapted to study the hydrogel in various states.
Workflow for Spectroscopic Analysis of Hydrazone-Crosslinked Hydrogels
The following diagram outlines the general workflow for the characterization of hydrazone-crosslinked hydrogels using FTIR and NMR spectroscopy.
Caption: Workflow for Hydrazone Hydrogel Analysis.
FTIR Spectroscopy for Routine Confirmation of Hydrazone Crosslinking
Attenuated Total Reflectance (ATR)-FTIR is a rapid and convenient method for confirming the formation of hydrazone bonds in hydrogels. By analyzing the surface of the sample, it minimizes the need for extensive sample preparation and can be used on both fully hydrated and lyophilized hydrogels.
Principle of ATR-FTIR for Hydrogel Analysis
In ATR-FTIR, an infrared beam is directed into a crystal with a high refractive index. The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal.[4] This evanescent wave is absorbed by the sample at specific frequencies corresponding to its molecular vibrations, providing a spectrum of the sample's surface. For hydrogels, this technique is particularly advantageous as it is less sensitive to the strong infrared absorption of water compared to traditional transmission FTIR.[5]
Protocol for ATR-FTIR Analysis of a Swollen Hydrogel
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.[6]
-
Sample Preparation: Take a small piece of the swollen hydrogel and gently blot the surface with a lint-free wipe (e.g., Kimwipe) to remove excess surface water. This step is crucial to minimize the overwhelming O-H signal from water.[7]
-
Sample Application: Place the blotted hydrogel sample directly onto the ATR crystal, ensuring complete and uniform contact over the crystal surface.
-
Data Acquisition: Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.[1] Collect the spectrum over the desired range (typically 4000-650 cm⁻¹).
-
Data Processing: Baseline correct the spectrum and identify the key vibrational bands.
Interpreting the FTIR Spectrum: The Fingerprint of Hydrazone Formation
The formation of a hydrazone bond is confirmed by the appearance of a characteristic C=N stretching vibration and the simultaneous disappearance or significant reduction of the precursor functional groups.
Caption: Hydrazone Formation and Key FTIR Bands.
Table 1: Key Vibrational Bands for Hydrazone Bond Identification in Hydrogels
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Observation in Spectrum |
| Aldehyde/Ketone | C=O Stretch | ~1720-1680 | Disappears or significantly decreases |
| Hydrazide | C=O Stretch (Amide I) | ~1680-1630 | Disappears or shifts |
| Hydrazide | N-H Bend | ~1650-1580 | Disappears or is incorporated into new bands |
| Hydrazone | C=N Stretch | ~1650-1590 | Appears as a new, distinct peak [2] |
| Hydrazone | N-H Stretch | ~3300-3100 | May be present, often broad |
Note: The exact peak positions can vary depending on the molecular environment, conjugation, and hydrogen bonding.
A successful crosslinking reaction will show a clear reduction in the intensity of the carbonyl (C=O) peak from the aldehyde/ketone and hydrazide precursors, and the emergence of a new peak corresponding to the C=N stretch of the hydrazone.[2]
NMR Spectroscopy: A Deeper Dive into Hydrazone Bond Characterization
While FTIR is excellent for rapid confirmation, NMR spectroscopy provides more detailed structural information about the hydrazone bond and the overall hydrogel network. Both solution-state and solid-state NMR techniques can be employed, each with its own advantages and sample preparation requirements.
Solution-State ¹H NMR: Monitoring the Reaction and Degradation
Solution-state ¹H NMR is particularly useful for analyzing the kinetics of hydrazone formation in the pre-gel state or for studying the degradation of the hydrogel by monitoring the reappearance of precursor signals.
4.1.1. Protocol for Solution-State ¹H NMR of Acid-Labile Hydrogels
-
Sample Preparation:
-
To monitor gel formation, prepare the precursor solutions in a deuterated solvent (e.g., D₂O with a suitable buffer) and acquire spectra at different time points after mixing.
-
To analyze a crosslinked hydrogel, it must first be dissolved. For acid-labile hydrazone hydrogels, a small amount of deuterated acid (e.g., DCl in D₂O) can be added to the swollen hydrogel to induce degradation.[8] The sample can then be transferred to an NMR tube.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters to note are the disappearance of the aldehyde proton and the appearance of the hydrazone proton.
-
Data Interpretation:
-
Aldehyde Proton (-CHO): The signal for the aldehyde proton is typically found in the downfield region of the spectrum, around 9.5-10.5 ppm . This peak will decrease in intensity as the reaction proceeds.
-
Hydrazone Proton (N=CH-): A new peak will appear, typically between 7.5 and 8.5 ppm , corresponding to the proton of the newly formed hydrazone bond.[3]
-
Hydrazide Protons (-NH-NH₂): The signals for these protons can be broad and may exchange with the solvent, making them less reliable for monitoring.
-
Solid-State NMR: Analyzing the Intact Hydrogel Network
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of the intact, swollen hydrogel network without the need for dissolution.[9] Cross-Polarization Magic Angle Spinning (CP-MAS) is a common ssNMR technique that enhances the signal of less abundant nuclei like ¹³C.
4.2.1. Protocol for Solid-State ¹³C NMR of a Swollen Hydrogel
-
Sample Preparation:
-
Take a piece of the swollen hydrogel and gently blot it to remove excess surface water.
-
Cut the hydrogel into small pieces that can be packed into the solid-state NMR rotor (typically zirconia rotors of various diameters).
-
Carefully pack the hydrogel pieces into the rotor, ensuring there are no air gaps. A small Teflon plunger can be used to gently compress the sample.[9]
-
-
Data Acquisition: Acquire the ¹³C CP-MAS spectrum. The spinning speed should be optimized to minimize spinning sidebands.
-
Data Interpretation: The key change to observe is in the chemical shift of the carbon involved in the hydrazone bond.
Table 2: Key ¹³C and ¹⁵N Chemical Shifts for Hydrazone Bond Identification
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Expected Observation |
| ¹³C | Aldehyde/Ketone Carbonyl | 190-220 | Disappears or significantly decreases |
| ¹³C | Hydrazone Carbon (C=N) | 140-160 | Appears as a new signal in this region [2][10] |
| ¹⁵N | Hydrazide Nitrogen | Variable | Signals will shift upon bond formation |
| ¹⁵N | Hydrazono Nitrogen (=N-) | ~300-350 | Characteristic downfield shift [11][12] |
The appearance of a signal in the 140-160 ppm range in the ¹³C ssNMR spectrum is strong evidence for the formation of the hydrazone C=N bond within the hydrogel network.[10] If isotopically labeled precursors (e.g., with ¹⁵N) are used, ¹⁵N NMR can provide unambiguous confirmation of the hydrazone linkage, with the imine-like nitrogen of the hydrazone appearing at a significantly downfield chemical shift.[11][12]
Troubleshooting and Best Practices
-
FTIR: Poor signal-to-noise can result from insufficient contact between the hydrogel and the ATR crystal. Ensure adequate pressure is applied.[13] Strong water absorption can obscure underlying peaks; ensure the sample surface is adequately blotted.[7]
-
NMR: In solution-state NMR, broad peaks can indicate the presence of large polymer chains or aggregates. For solid-state NMR, proper packing of the rotor is essential to achieve good resolution and stable spinning.
Conclusion
FTIR and NMR spectroscopy are indispensable tools for the robust characterization of hydrazone-crosslinked hydrogels. ATR-FTIR offers a rapid and straightforward method for confirming the formation of the C=N bond, making it ideal for routine analysis and reaction monitoring. NMR spectroscopy, in both its solution and solid-state forms, provides more detailed structural information, allowing for in-depth studies of reaction kinetics, degradation, and the structure of the intact hydrogel network. By employing the protocols and interpretive guidelines presented in this application note, researchers can confidently characterize their hydrazone-based hydrogel systems, ensuring their suitability for advanced applications in drug delivery and beyond.
References
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- Preece, J. A., & Stoddart, J. F. (1996). Identification of novel hydrazine metabolites by 15N-NMR. Chemical Communications, (16), 1965-1966. [URL: https://pubs.rsc.org/en/content/articlelanding/1996/c3/c39960001965]
- Al-Hilal, T. A., Park, J., & Alam, F. (2021). Advanced Methods for the Characterization of Supramolecular Hydrogels. Gels, 7(3), 158. [URL: https://www.mdpi.com/2310-2861/7/3/158]
- Peppas, N. A., & Scott, R. A. (1994). Characterization of hydrogels using luminescence spectroscopy. Journal of Controlled Release, 29(1-2), 1-13. [URL: https://www.sciencedirect.com/science/article/abs/pii/016836599490042X]
- Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [URL: https://www.pccf.pitt.
- Patterson, J. P., et al. (2021). Advanced Methods for the Characterization of Supramolecular Hydrogels. Gels, 7(3), 158. [URL: https://www.mdpi.com/2310-2861/7/3/158/htm]
- Neuvonen, K., et al. (2003). Comparison of the Electronic Structures of Imine and Hydrazone Side-Chain Functionalities with the Aid of 13C and 15N NMR Chemical Shifts and PM3 Calculations. The Journal of Organic Chemistry, 68(6), 2151-2160. [URL: https://pubs.acs.org/doi/abs/10.1021/jo020608l]
- Nonappa, & Kolehmainen, E. (2012). Solid state NMR studies of gels derived from low molecular mass gelators. RSC Advances, 2(24), 8963-8975. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ra/c2ra21124a]
- Hennink, W. E., & van Nostrum, C. F. (2012). Characterization of hydrogels. Journal of Controlled Release, 161(2), 459-460. [URL: https://www.sciencedirect.com/science/article/pii/S016836591200392X]
- Royal Society of Chemistry. (2020). 15 N Chemical Shifts, 1 JH,N1 Coupling Constants and Hydrazone Content. [URL: https://www.rsc.
- Pakulska, M. M., Vulic, K., Tam, R. Y., & Shoichet, M. S. (2015). Hybrid Crosslinked Methylcellulose Hydrogel: A Predictable and Tunable Platform for Local Drug Delivery. Advanced Materials, 27(34), 5002–5008. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/adma.201502173]
- Khan, F., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4945. [URL: https://www.mdpi.com/1420-3049/26/16/4945]
- Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [URL: https://www.drawell.
- Chemistry For Everyone. (2025). How To Troubleshoot Bad FTIR Spectra?. YouTube. [URL: https://www.youtube.
- ResearchGate. (n.d.). Solid state NMR experiments of a 20 wt.% hydrogel sample. [URL: https://www.researchgate.net/figure/Solid-state-NMR-experiments-of-a-20-wt-hydrogel-sample-A-Overlay-of-the-13-C-NMR_fig2_334165524]
- Agilent Technologies. (2014). Troubleshooting and quality control of polymers using micro-ATR FTIR chemical imaging. [URL: https://www.agilent.
- ResearchGate. (n.d.). 13C-NMR data of hydrazone ligands. [URL: https://www.researchgate.
- ResearchGate. (n.d.). ATR-FTIR spectra of crosslinked gels. [URL: https://www.researchgate.net/figure/ATR-FTIR-spectra-of-crosslinked-gels-a-HYDRO-72-and-HYDRO-Bes-72-in-the-region_fig2_334165524]
- Royal Society of Chemistry. (n.d.). S1 Chemical Stimulus-Responsive Supramolecular Hydrogel Formation and Shrinkage of a Hydrazone-containing Short Peptide Derivat. [URL: https://www.rsc.
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Application Notes and Protocols: Considerations for the Laboratory-Scale Synthesis of Citric Acid Trihydrazide
Abstract
This document provides a comprehensive guide for researchers on the conceptual synthesis of citric acid trihydrazide. The procedure involves the reaction of citric acid, a common tricarboxylic acid, with hydrazine hydrate. Due to the absence of a standardized, published protocol for this specific molecule and the significant hazards associated with hydrazine, this guide emphasizes a theoretical framework, stringent safety protocols, and methods for characterization rather than a definitive, validated procedure. The core focus is to equip experienced scientists with the necessary information to approach this synthesis with the highest degree of caution and scientific rigor.
Introduction and Mechanistic Overview
Citric acid trihydrazide is a derivative of citric acid where the three carboxylic acid functional groups are converted to hydrazides. Such compounds have potential applications as cross-linking agents, building blocks in polymer chemistry, or as ligands in coordination chemistry. The synthesis is based on the nucleophilic acyl substitution reaction, a fundamental transformation in organic chemistry.
Reaction Principle: The synthesis proceeds via the condensation of the carboxylic acid groups of citric acid with hydrazine. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This is followed by the elimination of a water molecule to form the hydrazide (amide-like) bond. This process is repeated for all three carboxylic acid groups.
Causality of Experimental Choices:
-
Starting Material: While citric acid can be used directly, the reaction often proceeds more efficiently with an ester derivative, such as trimethyl citrate. Esters are more reactive towards nucleophilic attack than the corresponding carboxylic acids, which can reduce reaction times and improve yields.
-
Reagent: Hydrazine hydrate is used as the source of hydrazine. It is a more common and slightly less hazardous form than anhydrous hydrazine[1]. An excess of hydrazine hydrate is typically used to ensure the complete conversion of all three carboxylic acid groups and to drive the reaction equilibrium forward.
-
Solvent: A protic solvent like ethanol is commonly chosen for this type of reaction as it can dissolve both the citric acid (or its ester) and hydrazine hydrate, creating a homogeneous reaction mixture.
Critical Reagent Analysis and Safety Protocols
Trustworthiness through Safety: The paramount consideration for this synthesis is the safe handling of hydrazine hydrate. A thorough risk assessment must be conducted before any experimental work begins.
Hydrazine Hydrate (N₂H₄·H₂O): A Particularly Hazardous Substance
Hydrazine is acutely toxic, corrosive, a suspected human carcinogen, and a reactive, unstable compound[1][2]. Both acute and chronic exposure must be avoided.
-
Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin[3][4]. Symptoms of acute exposure can include irritation of the eyes, nose, and throat, dizziness, headache, nausea, pulmonary edema, seizures, and coma[1].
-
Carcinogenicity: Listed as reasonably anticipated to be a human carcinogen[3].
Mandatory Safety Measures:
-
Engineering Controls: All work involving hydrazine hydrate must be performed inside a certified chemical fume hood to prevent inhalation of vapors[1][2]. The work area should be designated as a "Particularly Hazardous Substance" use area. An eyewash station and safety shower must be immediately accessible[5].
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical-resistant gloves (chloroprene or nitrile), and ANSI Z87.1-compliant safety goggles and a face shield are required[1][3].
-
Handling: Use glass or plastic containers to minimize static electricity buildup. Keep away from heat, sparks, open flames, and oxidizing agents[4][5]. Store in a cool, dry, well-ventilated area in a tightly sealed container[4].
-
Spill & Emergency Procedures:
-
Spill: Do not attempt to clean up a spill yourself. Evacuate the area, notify others, and call emergency responders[1].
-
Exposure: In case of skin or eye contact, immediately flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek immediate medical attention[1][3].
-
Reagent Data Summary
| Reagent | Formula | Molar Mass | Key Hazards | Handling Notes |
| Citric Acid | C₆H₈O₇ | 192.12 g/mol | Eye Irritant | Store in a cool, dry place. |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 g/mol | Acutely Toxic, Carcinogen, Corrosive, Flammable[1][2][4] | Use only in a chemical fume hood with full PPE. [1] |
| Ethanol (Solvent) | C₂H₅OH | 46.07 g/mol | Flammable Liquid | Keep away from ignition sources. |
Conceptual Experimental Protocol
Disclaimer: This protocol is a conceptual framework and has not been validated. It must be adapted and optimized by a qualified chemist. All steps must be performed in a chemical fume hood.
Materials:
-
Citric Acid (or Trimethyl Citrate)
-
Hydrazine Hydrate (e.g., 55-64% solution)
-
Ethanol, 200 proof
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Step-by-Step Methodology:
-
Reaction Setup:
-
Place a magnetic stir bar in a round-bottom flask appropriately sized for the reaction scale.
-
Add 1.0 molar equivalent of citric acid (or its ester) to the flask.
-
Add ethanol as a solvent to create a stirrable slurry or solution.
-
Mount a reflux condenser to the flask and ensure a gentle flow of cooling water.
-
-
Reagent Addition:
-
While stirring, slowly and carefully add at least 3.0 molar equivalents of hydrazine hydrate to the flask using a dropping funnel or syringe. An excess (e.g., 3.3 equivalents) is recommended.
-
Rationale: A slow addition helps to control any initial exothermic reaction.
-
-
Reaction:
-
Heat the mixture to reflux using a heating mantle.
-
Maintain the reflux with stirring for several hours (a typical starting point would be 4-8 hours). The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
After the reaction is deemed complete, turn off the heat and allow the mixture to cool to room temperature.
-
Cool the flask further in an ice bath to promote the precipitation of the solid product.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
-
Purification:
-
Wash the collected solid with a small amount of cold ethanol to remove unreacted hydrazine and other impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture).
-
-
Drying:
-
Dry the purified white solid product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Experimental Workflow Diagram
Caption: Workflow for the conceptual synthesis of citric acid trihydrazide, emphasizing safety checkpoints.
Product Characterization and Validation
To confirm the successful synthesis of citric acid trihydrazide, the following analytical techniques are recommended:
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
FTIR Spectroscopy: The spectrum should confirm the disappearance of the broad O-H stretch from the carboxylic acid groups and the appearance of characteristic N-H stretching bands (around 3200-3400 cm⁻¹) and a shift in the carbonyl (C=O) peak to the amide region (around 1640-1680 cm⁻¹).
-
NMR Spectroscopy (¹H and ¹³C): NMR will provide definitive structural confirmation. The ¹H NMR should show signals corresponding to the methylene (-CH₂-) protons of the citric acid backbone and the -NH and -NH₂ protons of the hydrazide groups. The ¹³C NMR should show the expected number of carbon signals, including the carbonyl carbons.
References
-
Hydrazine Standard Operating Procedure. University of California, Santa Barbara. [Link]
-
HYDRAZINE HYDRATE MSDS. Oxford Lab Fine Chem LLP. [Link]
-
Hydrazine Standard Operating Procedure Template. University of New Mexico - Environmental Health & Safety. [Link]
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Application Notes and Protocols: Leveraging a Novel Citric Acid-Based Hydrazide Crosslinker for Advanced Tissue Engineering Scaffolds
Authored by: A Senior Application Scientist
Abstract
Citric acid is a well-established, biocompatible monomer and crosslinking agent in the field of tissue engineering, prized for its role in the Krebs cycle and its trifunctional nature.[1][2] Traditionally, its carboxyl groups are utilized to form ester linkages in biodegradable polyesters.[3] This application note explores a novel approach, proposing the use of a citric acid-derived trihydrazide crosslinker for the fabrication of hydrogel scaffolds. By converting the native carboxyl groups into highly reactive hydrazide moieties, we can leverage the principles of bioorthogonal hydrazone "click" chemistry. This method allows for rapid, specific, and biocompatible crosslinking of aldehyde-modified biopolymers under physiological conditions, offering significant advantages in terms of reaction control and cellular compatibility. Herein, we provide a comprehensive guide, including the proposed synthesis of a citric acid trihydrazide (CTH) crosslinker and detailed protocols for the fabrication and characterization of advanced hydrogel scaffolds for researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Citric Acid-Based Hydrazide Crosslinker
Citric acid is an attractive building block for biomaterials due to its non-toxic nature and integral role in cellular metabolism.[1] Its three carboxylic acid groups provide a versatile platform for creating crosslinked polymer networks.[3] While polyester scaffolds, such as poly(1,8-octanediol-co-citrate) (POC), have shown great promise, particularly in bone and vascular tissue engineering, the esterification reactions often require high temperatures or catalysts that can be challenging to control and may not be suitable for encapsulating sensitive biologics.[1][3][4]
Hydrazide chemistry offers a compelling alternative. The reaction between a hydrazide (-CONHNH₂) and an aldehyde (-CHO) or ketone (-CO-) group to form a stable hydrazone bond (-C=N-NH-CO-) is a cornerstone of "click" chemistry. This reaction is highly specific, proceeds rapidly at neutral pH and body temperature, and does not require a catalyst, making it an ideal method for in situ hydrogel formation and cell encapsulation.
By transforming citric acid into a tri-functional hydrazide crosslinker, we can combine the inherent biocompatibility of citrate with the superior reaction kinetics and specificity of hydrazone ligation. This novel crosslinker has the potential to create hydrogels with tunable mechanical properties, controlled degradation rates, and excellent cytocompatibility, making them suitable for a wide range of tissue engineering applications.
Proposed Synthesis of Citric Acid Trihydrazide (CTH)
The synthesis of CTH from citric acid is a two-step process based on well-established organic chemistry principles: (1) esterification of the carboxylic acids to create a more reactive intermediate, followed by (2) hydrazinolysis to form the final trihydrazide product.[5][6]
Workflow for CTH Synthesis
Sources
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Application Note & Protocol: Controlled Release Studies with Citric Acid Trihydrazide Hydrogels
Introduction: The Rationale for Citric Acid Trihydrazide Hydrogels in Drug Delivery
Injectable hydrogels represent a paradigm shift in drug delivery, offering minimally invasive administration and localized, sustained therapeutic action.[1][2] Among these, hydrogels formed via dynamic covalent chemistry are of particular interest due to their stimuli-responsive and often self-healing nature.[3] This guide focuses on hydrogels constructed from citric acid trihydrazide (CTH), a biocompatible, multifunctional crosslinker derived from citric acid—a key metabolite in the Krebs cycle.[4][5]
CTH-based hydrogels are typically formed by reacting the hydrazide groups (-CONHNH₂) of CTH with aldehyde or ketone groups on a partnering polymer, such as oxidized hyaluronic acid or dextran. This reaction creates pH-sensitive hydrazone bonds (C=N-NH-C=O).[6] Under physiological conditions (pH 7.4), these bonds are relatively stable, ensuring the integrity of the hydrogel and gradual release of the entrapped therapeutic agent. However, in more acidic environments, such as those found in tumor microenvironments or intracellular lysosomes (pH ~5.5-6.5), the hydrolysis of these hydrazone bonds is accelerated.[7][8] This intrinsic pH-responsiveness makes CTH hydrogels "smart" delivery vehicles capable of on-demand drug release.
The primary objective of this document is to provide a comprehensive, scientifically-grounded framework for researchers undertaking controlled release studies with CTH hydrogels. We will detail not only the "how"—the step-by-step protocols—but also the "why," explaining the scientific causality behind each step to ensure robust, reproducible, and meaningful results.
Foundational Workflow: From Synthesis to Analysis
A successful controlled release study is not an isolated experiment but the culmination of a systematic workflow. It begins with the precise synthesis and characterization of the hydrogel, proceeds to the drug release assay, and concludes with rigorous data analysis. Each stage informs the others, creating a self-validating experimental loop.
Figure 1: Comprehensive workflow for a CTH hydrogel controlled release study.
Protocol I: Synthesis and In-Situ Drug Loading
The reproducibility of a release study is fundamentally dependent on the consistent synthesis of the hydrogel. This protocol describes the formation of a CTH hydrogel with an aldehyde-modified polysaccharide, using an in-situ loading method where the drug is mixed with the precursor solutions before gelation.[9]
3.1. Rationale:
-
Citric Acid Trihydrazide (CTH): Provides the nucleophilic hydrazide groups for crosslinking. Its trifunctional nature allows for the formation of a stable 3D network.
-
Aldehyde-Modified Polymer (e.g., Dextran Aldehyde): Serves as the polymeric backbone. The aldehyde groups are the electrophilic partners for the hydrazide groups, forming the dynamic hydrazone bonds.
-
In-Situ Loading: This method entraps the drug within the polymer network as it forms, which is often suitable for hydrophilic drugs and can lead to a more uniform drug distribution compared to post-loading methods.[9]
-
Phosphate Buffered Saline (PBS): Used as a biocompatible solvent system that maintains a physiological pH (7.4) conducive to both gel formation and cellular viability.
3.2. Materials:
-
Citric Acid Trihydrazide (CTH)
-
Dextran Aldehyde (or other suitable aldehyde/ketone-modified polymer)
-
Model Drug (e.g., Doxorubicin, Bovine Serum Albumin)
-
Phosphate Buffered Saline (PBS), pH 7.4, sterile filtered
-
Syringes (1 mL, Luer-Lok)
-
Three-way stopcock or mixing connector
3.3. Step-by-Step Methodology:
-
Prepare Precursor Solution A (CTH): Dissolve CTH in PBS (pH 7.4) to achieve the desired final concentration (e.g., 2% w/v). Ensure complete dissolution. This solution contains the crosslinker.
-
Prepare Precursor Solution B (Polymer + Drug): Dissolve the aldehyde-modified polymer in PBS (pH 7.4) to its target final concentration (e.g., 8% w/v). Once dissolved, add the model drug to this solution and mix gently until homogenous. This solution contains the backbone and the therapeutic payload.
-
Initiate Crosslinking: Draw equal volumes of Solution A and Solution B into separate syringes.
-
Mixing and Gelation: Connect the two syringes to a three-way stopcock. Rapidly and repeatedly pass the solutions back and forth between the syringes for 15-20 seconds to ensure thorough mixing.
-
Casting the Hydrogel: Extrude the mixed solution into the desired mold (e.g., a 96-well plate, a custom PDMS mold) before it fully solidifies.
-
Incubation: Allow the hydrogel to cure at 37°C for at least 30 minutes (or as determined by rheological testing) to ensure the crosslinking reaction has reached equilibrium. The resulting solid is the drug-loaded hydrogel, ready for characterization and release studies.
Protocol II: Essential Hydrogel Characterization
Before commencing a release study, it is critical to characterize the hydrogel to understand its physical and chemical properties. These properties govern the mechanism and rate of drug release.[10][11]
4.1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the formation of the hydrazone bond.
-
Procedure: Obtain FTIR spectra of the individual precursors (CTH, dextran aldehyde) and the lyophilized hydrogel.
-
Expected Result: A successful reaction will show the disappearance or significant reduction of the aldehyde C=O peak (~1720 cm⁻¹) and the appearance of a new C=N imine peak (~1650 cm⁻¹), often overlapping with the amide I band from the hydrazide.
4.2. Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the internal morphology and pore structure of the hydrogel.[12]
-
Procedure: The hydrogel is flash-frozen, lyophilized (freeze-dried), fractured to expose the internal structure, and sputter-coated with a conductive metal (e.g., gold).
-
Significance: The pore size, density, and interconnectivity directly impact the diffusion pathway of the drug. A denser network will generally result in a slower release rate.
4.3. Rheological Analysis:
-
Purpose: To quantify the mechanical properties (stiffness, viscosity) and determine the gelation time.[2][10]
-
Procedure: Use a rheometer to perform time-sweep experiments immediately after mixing the precursors to monitor the evolution of the storage modulus (G') and loss modulus (G''). The gel point is typically defined as the time when G' > G''.
-
Significance: The hydrogel's stiffness (magnitude of G') influences its stability and degradation rate, which are key factors in a controlled release system.
Protocol III: In Vitro Controlled Release Study
This protocol details a robust method for measuring the rate of drug release from the hydrogel into a surrounding medium under controlled conditions. The use of different pH buffers is essential to validate the pH-responsive nature of the CTH hydrogel.
5.1. Rationale and Key Considerations:
-
Release Medium: PBS is used to simulate physiological conditions. Using buffers at both pH 7.4 (normal tissue) and an acidic pH like 5.5 (tumor microenvironment) is crucial to demonstrate pH-responsiveness.[13][14]
-
Sink Conditions: The volume of the release medium must be large enough so that the concentration of the released drug remains low (typically <10% of its saturation solubility). This ensures that the release rate is driven by the hydrogel, not by the saturation of the surrounding medium. This is achieved by using a sufficient volume of buffer and replacing the withdrawn sample volume with fresh buffer at each time point.[9]
-
Agitation: Gentle agitation (e.g., 50-100 rpm) mimics the gentle fluid movement in the body and prevents the formation of a static, saturated layer of drug around the hydrogel, which could artificially slow the release rate.[15]
-
Temperature: The study must be conducted at a constant 37°C to simulate human body temperature.
Figure 2: Experimental workflow for the in vitro drug release assay.
5.2. Materials & Equipment:
-
Drug-loaded CTH hydrogels (at least 3 replicates per condition)
-
Sterile vials (e.g., 20 mL scintillation vials)
-
Release media: PBS at pH 7.4 and PBS at pH 5.5, sterile filtered and pre-warmed to 37°C
-
Orbital shaker incubator set to 37°C and 100 rpm
-
Pipettes and sterile tips
-
Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer, HPLC)
5.3. Step-by-Step Methodology:
-
Preparation: Place one pre-weighed, drug-loaded hydrogel sample into each vial.
-
Initiation: Add a precise volume (e.g., 10 mL) of the pre-warmed release medium (either pH 7.4 or pH 5.5) to each vial. This marks time t=0.
-
Incubation: Place the vials in the orbital shaker incubator.
-
Sampling: At each designated time point (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), perform the following steps: a. Briefly remove the vials from the incubator. b. Withdraw a fixed volume of the release medium (e.g., 1 mL). c. Immediately replenish the vial with an equal volume (1 mL) of fresh, pre-warmed buffer of the same pH to maintain a constant volume and sink conditions.[14]
-
Analysis: Measure the concentration of the drug in the withdrawn aliquots using a pre-validated analytical method (e.g., UV-Vis spectrophotometry against a standard curve).
-
Calculation: Calculate the cumulative percentage of drug released at each time point using the following equation, which accounts for the drug removed during sampling: Cumulative Release (%) = [(V_t * C_n + V_s * Σ C_{n-1}) / m_0] * 100 Where:
-
V_t is the total volume of the release medium (e.g., 10 mL)
-
C_n is the drug concentration at time n
-
V_s is the volume of the sample withdrawn (e.g., 1 mL)
-
Σ C_{n-1} is the sum of concentrations from previous time points
-
m_0 is the initial total mass of drug loaded in the hydrogel
-
Data Presentation and Interpretation
The final output of the study is a plot of cumulative drug release versus time. For CTH hydrogels, comparing the release profiles at different pH values is the critical endpoint.
Table 1: Representative Quantitative Release Data
| Time (hours) | Cumulative Release at pH 7.4 (%) | Standard Deviation (pH 7.4) | Cumulative Release at pH 5.5 (%) | Standard Deviation (pH 5.5) |
| 0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 1 | 8.2 | 0.7 | 15.1 | 1.1 |
| 4 | 15.6 | 1.2 | 35.8 | 2.4 |
| 8 | 22.1 | 1.8 | 58.3 | 3.1 |
| 24 | 35.4 | 2.5 | 85.2 | 4.0 |
| 48 | 41.8 | 2.9 | 92.1 | 3.5 |
| 72 | 43.5 | 3.1 | 93.5 | 3.3 |
Interpretation: The data clearly demonstrates a pH-triggered release mechanism. At pH 7.4, the release is slow and diffusion-controlled, indicative of stable hydrazone bonds. In contrast, at pH 5.5, the release is significantly accelerated, confirming the acid-catalyzed hydrolysis of the hydrazone crosslinks, which leads to faster hydrogel degradation and/or increased network porosity, facilitating rapid drug efflux.[8] Further analysis using mathematical models (e.g., Korsmeyer-Peppas) can provide deeper insights into whether the release is governed by diffusion, polymer swelling, or erosion.[16]
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Liu Y, Ma Y, Ying Q, et al. (2023). Design and Characterization of Injectable Drug-Loaded Hydrogels for Myocardial Infarction Therapy. Chinese Journal of Biomedical Engineering, 42(3): 336-344. 12
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BenchChem. (2025). A Comparative Guide to In-Vitro Drug Release from Furfuryl Methacrylate Hydrogels. BenchChem Tech Library.
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Brazel, C. S. (2015). A functionalized, injectable hydrogel for localized drug delivery with tunable thermosensitivity. Institute for Stem Cell & Regenerative Medicine, University of Washington.
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Singh, S., et al. (2024). Injectable Hydrogels: A Paradigm Tailored with Design, Characterization, and Multifaceted Approaches. Macromolecular Bioscience, 24(7):e2400049.
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Ghimire, G., et al. (2022). Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. Pharmaceuticals, 15(2): 173.
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Vyla, G., et al. (2023). pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications. Molecules, 28(20): 7062.
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Sancho, J., et al. (2024). Chapter 3: Characterization of Injectable Smart Hydrogels. In Injectable Smart Hydrogels for Biomedical Applications. Royal Society of Chemistry.
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Yang, J., et al. (2012). Citric acid-derived in situ crosslinkable biodegradable polymers for cell delivery. Biomaterials, 33(29): 6878-6889.
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Popa, L., et al. (2019). Hydrogels Based Drug Delivery Synthesis, Characterization and Administration. Pharmaceuticals, 12(3): 142.
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Augustine, R., et al. (2023). Effect of Citric Acid Cross Linking on the Mechanical, Rheological and Barrier Properties of Chitosan. Polymers, 15(13): 2901.
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McKinnon, D. D., et al. (2014). Bis-Aliphatic Hydrazone-Linked Hydrogels Form Most Rapidly at Physiological pH. Biomacromolecules, 15(4): 1344-1351.
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Chen, Y.-H., et al. (2023). Effect of Citric Acid on Swelling Resistance and Physicochemical Properties of Post-Crosslinked Electrospun Polyvinyl Alcohol Fibrous Membrane. Polymers, 15(7): 1729.
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Wang, W., et al. (2016). Assessment of the drug loading, in vitro and in vivo release behavior of novel pH-sensitive hydrogel. Pharmaceutical Development and Technology, 21(6): 729-735.
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Scognamiglio, F., et al. (2023). Citric acid-crosslinked gelatin/hydroxypropyl methylcellulose hydrogels for biomedical applications. Journal of Applied Polymer Science, 140(48): e54778.
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Li, J., et al. (2018). Hydrogels based on pH-responsive reversible carbon–nitrogen double-bond linkages for biomedical applications. Materials Chemistry Frontiers, 2(8): 1426-1442.
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Gąsior, P., et al. (2023). Degradation and drug release behavior of pH-responsive hydrogels under acidic conditions. Advanced Drug Delivery Reviews, 198: 114881.
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Ali, A., et al. (2024). Citric acid cross-linking of a hydrogel from Aloe vera (Aloe barbadensis M.) engenders a pH-responsive, superporous, and smart material for drug delivery. RSC Advances, 14: 8794-8809.
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Zhang, Y., et al. (2016). pH-Switchable and self-healable hydrogels based on ketone type acylhydrazone dynamic covalent bonds. Soft Matter, 12(3): 783-791.
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Khattak, S., et al. (2019). In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles. RSC Advances, 9: 30142-30153.
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Sharma, K., & Kumar, V. (2018). Citric Acid Crosslinked Carboxymethyl Cellulose-based Composite Hydrogel Films for Drug Delivery. ResearchGate.
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Sharma, K., & Kumar, V. (2020). Citric Acid Crosslinked Hydrogel Dressings for Delivery of Metronidazole. International Journal of Science and Research, 9(6): 1483-1490.
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Sutan, C., et al. (2021). Composite Nanocellulose Fibers-Based Hydrogels Loading Clindamycin HCl with Ca2+ and Citric Acid as Crosslinking Agents for Pharmaceutical Applications. Polymers, 13(24): 4426.
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Ali, A., et al. (2024). Citric acid cross-linking of a hydrogel from Aloe vera (Aloe barbadensis M.) engenders a pH-responsive, superporous, and smart material for drug delivery. RSC Advances, 14: 8794-8809.
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Gul, H., et al. (2023). Citric acid cross-linked honey and aloe vera gel loaded chitosan hydrogels for wound dressing applications. RSC Advances, 13: 31393-31405.
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Application Notes & Protocols: Bioconjugation using 2-Hydroxypropane-1,2,3-tricarbohydrazide
Executive Summary
The field of bioconjugation is continuously evolving, demanding crosslinking reagents that offer high specificity, stability, and versatility under biocompatible conditions. 2-Hydroxypropane-1,2,3-tricarbohydrazide, also known as citric acid trihydrazide (CATH), emerges as a compelling reagent in this landscape. Derived from the ubiquitous and biocompatible citric acid, CATH presents a unique trifunctional architecture, setting it apart from common mono- and bi-functional crosslinkers.[1][2][3] This guide provides an in-depth exploration of the chemical principles, detailed step-by-step protocols, and characterization techniques for leveraging CATH in modern bioconjugation strategies. We focus on the conjugation to glycoproteins, such as monoclonal antibodies, through the formation of stable hydrazone bonds—a cornerstone of "click chemistry". The protocols herein are designed for professionals in drug development and biomedical research, emphasizing not just the procedural steps, but the scientific rationale that ensures reproducible and reliable outcomes.
Section 1: Scientific Principles and Advantages
The Chemistry of Hydrazone Formation
The core of this bioconjugation strategy is the reaction between a hydrazide group (-CO-NHNH₂) and a carbonyl group (an aldehyde, -CHO, or a ketone, -C=O). This is a nucleophilic addition-elimination reaction that proceeds efficiently under mild acidic to neutral aqueous conditions (typically pH 5.0-7.4) to form a stable carbon-nitrogen double bond known as a hydrazone.[4][5][6] A key advantage of this reaction is its high specificity; hydrazides do not react with other functional groups commonly found in proteins, such as amines or carboxylates, thereby minimizing side reactions.[5] The reaction releases a molecule of water and requires no reducing agents to stabilize the resulting bond.[4]
The rate and equilibrium of hydrazone formation are pH-dependent. Mildly acidic conditions (pH ~5.5) are optimal as they facilitate the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.[6] Furthermore, the stability of the hydrazone linkage is itself pH-sensitive; it exhibits high stability at physiological pH (7.4) but can be hydrolyzed under more acidic conditions (pH < 5), a property that can be ingeniously exploited for the controlled release of payloads in acidic microenvironments like endosomes or tumors.[7][8] Recent advancements have also shown that aniline can act as a nucleophilic catalyst, significantly accelerating the reaction rate and improving conjugation yields at lower reagent concentrations.[9]
Caption: Mechanism of Hydrazone Bioconjugation.
Unique Advantages of Citric Acid Trihydrazide (CATH)
CATH is not merely another hydrazide linker; its structure, derived from citric acid, provides distinct benefits.
Caption: Structure of Citric Acid Trihydrazide (CATH).
-
Trifunctionality: With three hydrazide groups, CATH can act as a multivalent crosslinker. This allows for the attachment of multiple copies of a single payload, potentially increasing the potency of an antibody-drug conjugate (ADC), or for the conjugation of different molecules (e.g., a targeting ligand, an imaging agent, and a therapeutic) onto a single scaffold.
-
Biocompatibility: Citric acid is a central metabolite in all aerobic organisms and is generally recognized as safe (GRAS).[2] Its derivative, CATH, is expected to exhibit excellent biocompatibility and low immunogenicity.
-
Hydrophilicity: The presence of a hydroxyl group and three carbohydrazide moieties imparts significant water solubility, which can help mitigate aggregation issues often encountered with hydrophobic payloads and improve the pharmacokinetic profile of the final bioconjugate.
Table 1: Comparison of Hydrazide Crosslinkers
| Feature | Monofunctional Hydrazide | Bifunctional Hydrazide (e.g., ADH) | Trifunctional (CATH) |
|---|---|---|---|
| Reactive Groups | 1 | 2 | 3 |
| Primary Use | Labeling, Payload attachment | Crosslinking two molecules | Multi-payload attachment, Dendritic builds |
| Structure | Simple, linear | Simple, linear | Branched, dendritic core |
| Payload Ratio | 1:1 | 1:1 (for crosslinking) | Up to 3:1 |
| Hydrophilicity | Variable | Moderate | High |
Generating the Carbonyl Partner: Antibody Oxidation
The most common and effective method for introducing aldehyde groups onto a glycoprotein, like an antibody, is through mild oxidation of cis-diol groups present in its carbohydrate domains.[9][10] The N-linked glycans on the Fc region of most IgG antibodies are ideal targets. This site-specific modification is advantageous because it is distant from the antigen-binding (Fab) regions, thus preserving the antibody's immunoreactivity.[10] Sodium meta-periodate (NaIO₄) is the reagent of choice, as it selectively cleaves the C-C bond between cis-diols to generate two aldehyde groups.
Causality Behind the Method:
-
Selectivity: The reaction is highly selective for cis-diols, which are abundant in sugars but rare in amino acid side chains, ensuring modification is directed to the glycan sites.
-
Mild Conditions: The reaction is performed at low temperature (0-4°C), in the dark, and for a short duration to prevent over-oxidation and damage to sensitive amino acids like methionine and tryptophan.
-
Stoichiometry Control: By controlling the molar excess of periodate, one can control the extent of oxidation and, consequently, the number of aldehyde groups generated per antibody.
Section 2: Detailed Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on an IgG Antibody
This protocol describes the controlled oxidation of an antibody to generate reactive aldehyde functionalities.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab, Rituximab) at 5-10 mg/mL.
-
Sodium meta-periodate (NaIO₄), high purity.
-
Glycerol or Ethylene Glycol (for quenching).
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5.
-
Zeba™ Spin Desalting Columns (7K MWCO) or equivalent.
-
UV-Vis Spectrophotometer.
-
Cold room or ice bath.
Procedure:
-
Buffer Exchange: Equilibrate the antibody into the Oxidation Buffer using a desalting column. This removes any amine-containing buffers (like Tris) that could interfere. Measure the antibody concentration via absorbance at 280 nm (A280).
-
Periodate Preparation: Immediately before use, prepare a 100 mM solution of NaIO₄ in ice-cold Oxidation Buffer. Rationale: Periodate solutions are light-sensitive and degrade over time.
-
Oxidation Reaction:
-
Place the antibody solution (e.g., 1 mL of 5 mg/mL) in a microcentrifuge tube and cool on ice, protected from light.
-
Add a calculated volume of the 100 mM NaIO₄ solution to achieve a final molar excess of 25-50 fold over the antibody. (e.g., For a 33.3 µM antibody solution, add 10 µL of 100 mM NaIO₄ to reach a 30X molar excess).
-
Incubate for 30 minutes at 4°C in the dark with gentle mixing. Rationale: This short incubation time at low temperature is critical to limit non-specific oxidation of amino acid residues.
-
-
Quenching: Stop the reaction by adding glycerol to a final concentration of 15 mM (e.g., add 1.5 µL of a 1 M glycerol stock to the 1 mL reaction). Incubate for 10 minutes on ice. Rationale: Glycerol contains a cis-diol and will consume any excess periodate.
-
Purification: Immediately purify the oxidized antibody from excess reagents using a desalting column pre-equilibrated with conjugation buffer (see Protocol 2.2). This step is crucial to prevent the aldehydes from reacting with the quenching agent's byproducts.
Protocol 2: Conjugation of Aldehyde-Antibody with CATH
This protocol details the formation of the hydrazone bond between the aldehyde-modified antibody and CATH.
Materials:
-
Oxidized antibody from Protocol 2.1.
-
This compound (CATH, MW: 234.21 g/mol ).
-
Aniline (optional, catalyst).
-
Conjugation Buffer: 0.1 M Sodium Acetate, 150 mM NaCl, pH 5.5.
-
DMSO (for dissolving CATH).
Procedure:
-
CATH Solution Preparation: Prepare a 50 mM stock solution of CATH in DMSO.
-
Aniline Catalyst (Optional): Prepare a 200 mM stock solution of aniline in DMSO. Rationale: Aniline catalysis can increase conjugation efficiency, allowing for lower concentrations of the hydrazide reagent.[9]
-
Conjugation Reaction:
-
To the purified, oxidized antibody, add the CATH stock solution to achieve a final molar excess of 100-500 fold. Rationale: A large excess of the small molecule CATH drives the reaction equilibrium towards product formation.
-
If using the catalyst, add aniline stock to a final concentration of 10-20 mM.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification: Remove excess CATH and other reaction components by purifying the conjugate. For this, Size Exclusion Chromatography (SEC) is recommended for its ability to separate monomeric antibody conjugate from aggregates and small molecules. Alternatively, dialysis or repeated centrifugal concentration can be used. The final conjugate should be stored in a suitable buffer (e.g., PBS, pH 7.4).
Caption: General workflow for antibody conjugation with CATH.
Section 3: Characterization of the Bioconjugate
Thorough characterization is essential to validate the success of the conjugation and ensure the quality of the final product.
-
SDS-PAGE: Comparing the conjugate to the naked antibody under reducing and non-reducing conditions will show a shift in molecular weight, confirming covalent modification.
-
Mass Spectrometry (LC-MS): This is the gold standard for determining the precise mass of the conjugate and calculating the drug-to-antibody ratio (DAR). It can reveal the distribution of species (e.g., antibodies with 1, 2, or 3 CATH molecules attached).
-
Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the conjugate and quantify the presence of any aggregates, which can be induced by the conjugation process. A single, sharp peak corresponding to the monomeric conjugate is desired.
-
Functional Assays (ELISA/Flow Cytometry): It is critical to confirm that the antibody's antigen-binding capability has not been compromised. An ELISA or flow cytometry assay comparing the binding affinity of the conjugated antibody to the unmodified antibody should be performed.
Section 4: Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Conjugation Efficiency | - Incomplete oxidation.- Aldehyde instability.- Insufficient CATH excess.- Suboptimal pH. | - Confirm periodate concentration and activity.- Proceed to conjugation immediately after oxidation/purification.- Increase molar excess of CATH.- Verify conjugation buffer is at pH 5.5. Consider using an aniline catalyst. |
| Protein Aggregation | - Over-oxidation of antibody.- Hydrophobic nature of payload (if any).- Inter-molecular crosslinking. | - Reduce periodate concentration or incubation time.- Include solubility enhancers in the buffer.- Optimize CATH concentration to favor intra-molecular conjugation. Purify immediately via SEC. |
| Loss of Antibody Function | - Oxidation of critical amino acids (Met, Trp).- Modification near the antigen-binding site. | - Ensure oxidation is performed at 4°C and protected from light.- This method targets Fc glycans, so binding site modification is unlikely but should be verified with functional assays. |
References
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Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. National Institutes of Health (NIH). [Link][7][8]
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Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link][11]
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This compound. PubChem. [Link]
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2-HYDROXYPROPANE-1,2,3-TRICARBOXYLIC ACID. Ataman Kimya. [Link]
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Citric-Acid-Derived Photo-cross-Linked Biodegradable Elastomers. National Institutes of Health (NIH). [Link][12]
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Pharmaceutical Applications of Citric Acid. ResearchGate. [Link][2]
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Citric Acid: A Multifunctional Pharmaceutical Excipient. PubMed Central (PMC). [Link][3]
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- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Citric-Acid-Derived Photo-cross-Linked Biodegradable Elastomers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Citric Acid Trihydrazide
Welcome to the technical support guide for the synthesis of Citric Acid Trihydrazide. This document is designed for chemistry professionals engaged in research and development. Here, we address common challenges and frequently asked questions to help you optimize your synthesis, improve yield, and ensure the purity of your final product. Our guidance is grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific problems encountered during the synthesis of citric acid trihydrazide. Each issue is presented in a question-and-answer format, providing a systematic approach to problem-solving.
Question 1: My reaction yield is consistently below 60%. What are the primary factors I should investigate to improve it?
Answer: A low yield in this synthesis, which is typically a hydrazinolysis of a trialkyl citrate (e.g., triethyl citrate), often points to one of three areas: incomplete reaction, competing side reactions, or product loss during workup and purification.
-
Incomplete Reaction:
-
Molar Ratio: The stoichiometry between the citrate ester and hydrazine is critical. A significant excess of hydrazine hydrate is necessary to drive the reaction to completion and ensure all three ester groups are converted to hydrazides. A molar ratio of 1:10 (ester to hydrazine) is a good starting point, although some protocols may use a smaller excess.[1] Insufficient hydrazine can lead to a mixture of mono-, di-, and the desired tri-substituted products.
-
Reaction Time & Temperature: Hydrazinolysis of esters requires sufficient thermal energy and time.[2] The reaction is typically performed under reflux in a solvent like ethanol.[2][3] If the yield is low, consider increasing the reflux time. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the point of completion.[2]
-
-
Side Reactions:
-
Diacylation: While less common with esters compared to highly reactive acyl chlorides, it's possible for a single hydrazine molecule to react with two ester molecules, leading to N,N'-diacylhydrazine byproducts, especially if reaction conditions are not optimized.[1][4] Ensuring a sufficient excess of hydrazine minimizes this possibility.
-
Starting Material Purity: Ensure the purity of your trialkyl citrate. The presence of free citric acid could lead to the formation of hydrazinium salts, complicating the reaction and purification.
-
-
Product Loss During Workup:
-
Isolation: Citric acid trihydrazide is a polar molecule. Upon completion of the reaction, the product often precipitates from the reaction mixture upon cooling. Ensure the mixture is sufficiently cooled to maximize precipitation before filtration.
-
Washing: When washing the filtered product, use a cold solvent (e.g., cold ethanol) to remove unreacted hydrazine and other soluble impurities without dissolving a significant amount of your product. Washing with a non-polar solvent like hexane can also help remove organic impurities.[5]
-
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yield.
Question 2: I'm observing an insoluble solid that forms immediately, but my final, purified yield is still poor. What is happening?
Answer: The immediate formation of an insoluble solid that does not lead to a high yield of the desired product suggests a few possibilities:
-
Formation of Hydrazinium Citrate: If your starting trialkyl citrate has hydrolyzed back to citric acid, or if there is citric acid present as an impurity, it will react with the basic hydrazine hydrate in an acid-base reaction. This forms hydrazinium citrate, a salt that is likely insoluble in the ethanolic reaction medium. This consumes your hydrazine and does not lead to the desired hydrazide.
-
Complex Formation: Hydrazine can form complexes with trace metals that may be present.[6] While less common, this could lead to precipitation.
-
Low-Quality Reagents: Ensure your hydrazine hydrate has not degraded.
Solution:
-
Verify Starting Material: Use freshly distilled or high-purity triethyl citrate. You can check for the presence of free acid by dissolving a sample in water and measuring the pH.
-
Anhydrous Conditions: While not strictly necessary for this reaction, ensuring your solvent and glassware are dry can prevent ester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting material: citric acid or an ester of citric acid?
The most widely used and efficient method for preparing hydrazides is through the hydrazinolysis of the corresponding esters, such as triethyl citrate or trimethyl citrate.[2][4] Starting with methyl or ethyl esters generally gives the best results.[2]
Directly reacting a carboxylic acid with hydrazine is possible but often requires harsher conditions (e.g., microwave irradiation without solvent) or the use of coupling agents like dicyclohexylcarbodiimide (DCC), which adds cost and complexity to the purification process.[4][5] The ester route is generally cleaner and higher yielding for this specific transformation.
Q2: Which solvent is recommended for the synthesis?
Ethanol is an excellent choice as it readily dissolves both the trialkyl citrate ester and hydrazine hydrate, creating a homogeneous reaction mixture.[2][7] Methanol is also a suitable alternative.[2] The alcohol produced as a byproduct (ethanol or methanol) is compatible with the reaction solvent, simplifying the system.
Q3: How does reaction temperature impact the synthesis?
The reaction is typically conducted at the reflux temperature of the chosen solvent (e.g., ~78 °C for ethanol) to ensure a reasonable reaction rate. Heating is necessary to overcome the activation energy for the nucleophilic acyl substitution.[2] Operating at lower temperatures would drastically slow down the reaction, leading to very long reaction times and potentially incomplete conversion.
Q4: What are the best practices for purifying the final product?
Purification of citric acid trihydrazide is primarily achieved through recrystallization.[2][7]
-
Initial Isolation: After the reaction is complete, cool the flask, often in an ice bath, to induce crystallization of the crude product.
-
Filtration & Washing: Collect the solid by vacuum filtration. Wash the filter cake with cold ethanol to remove excess hydrazine hydrate and other soluble impurities, followed by a wash with a non-polar solvent like diethyl ether or hexane to aid in drying.[5]
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot solvent. Water or an ethanol/water mixture is often a good starting point for polar compounds like hydrazides. Allow the solution to cool slowly to form pure crystals, then cool further in an ice bath before filtering.
-
Drying: Dry the purified crystals under vacuum.
Q5: What analytical techniques are used to confirm the product's identity and purity?
-
FT-IR Spectroscopy: Look for the disappearance of the ester carbonyl (~1735 cm⁻¹) and the appearance of the amide/hydrazide carbonyl (~1670 cm⁻¹) and N-H stretching bands (~3200-3400 cm⁻¹).[4][7]
-
¹H NMR Spectroscopy: Confirm the absence of the ethyl/methyl ester signals (e.g., the quartet and triplet for an ethyl ester) and the presence of signals corresponding to the hydrazide protons (NH and NH₂).
-
Elemental Analysis: Provides confirmation of the elemental composition (C, H, N, O) of the synthesized compound.[4]
-
Mass Spectrometry: To confirm the molecular weight of the final product.
Optimized Synthesis Protocol: Triethyl Citrate to Citric Acid Trihydrazide
This protocol outlines a reliable method for the synthesis of citric acid trihydrazide with an emphasis on maximizing yield.
Reaction Scheme
Caption: Hydrazinolysis of triethyl citrate.
Materials and Reagents
-
Triethyl Citrate (high purity)
-
Hydrazine Hydrate (98% or higher)
-
Absolute Ethanol
-
Deionized Water
Procedure
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triethyl citrate (1.0 eq).
-
Reagent Addition: Add absolute ethanol to dissolve the ester (approx. 10 mL per gram of ester). Begin stirring. Carefully add hydrazine hydrate (10.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase).
-
Isolation: Once the reaction is complete (as indicated by the consumption of the starting ester), remove the heat source and allow the flask to cool to room temperature. A white precipitate should form.
-
Crystallization: Cool the flask in an ice bath for 1-2 hours to maximize the precipitation of the crude product.
-
Filtration: Collect the white solid by vacuum filtration. Wash the filter cake sequentially with a small amount of cold ethanol and then with diethyl ether.
-
Purification: Recrystallize the crude product from a minimal amount of hot deionized water or an ethanol/water mixture.
-
Drying: Dry the purified, crystalline product in a vacuum oven at 50-60 °C to a constant weight.
Expected Yield and Purity Data
The following table summarizes expected outcomes based on optimized parameters.
| Parameter | Condition | Expected Yield | Purity (by ¹H NMR) |
| Ester:Hydrazine Ratio | 1:3 | 50-65% | Moderate |
| 1:6 | 75-85% | Good | |
| 1:10 | >90% | High (>98%) | |
| Reaction Time | 2 hours | ~70% | Good |
| 4-6 hours | >90% | High | |
| 12 hours | >90% | High (no significant change) | |
| Purification | Single Precipitation | 85-95% | 95-97% |
| Recrystallization | 80-90% (after loss) | >99% |
References
- IJPPR Human Journals. (2016). Citric Acid Catalyzed Synthesis of Hydrazones Schiff Bases of 2,4-Dinirtophenyl Hydrazine.
- MDPI. (2022). Citric Acid-Catalyzed Three-Component Synthesis of (E)-3-Aryl-2-styryl-2,3-dihydroquinazoline-4(1H)
- Krishikosh. Note Development and assessment of green synthesis of hydrazides.
- Research Journal of Pharmacy and Technology. (2021). Synthesis and Pharmacological Profile of Hydrazide Compounds.
- ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...).
- Google Patents.
- PMC - PubMed Central. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity.
- Wikipedia. Hydrazine.
- Wikipedia.
- PMC - NIH. (2012). Biotechnological production of citric acid.
Sources
- 1. CN103408454B - A kind of preparation method of hydrazide kind compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 5. rjptonline.org [rjptonline.org]
- 6. Biotechnological production of citric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Hydrazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Crosslinking Efficiency with 2-Hydroxypropane-1,2,3-tricarbohydrazide (Citric Acid Hydrazide)
Welcome to the technical support center for 2-Hydroxypropane-1,2,3-tricarbohydrazide, a trifunctional hydrazide crosslinker commonly known as citric acid hydrazide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to low crosslinking efficiency. We will delve into the underlying chemical principles to empower you to not only fix problems but also proactively optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the crosslinker and its reaction chemistry. A solid understanding of these principles is the first step in effective troubleshooting.
Q1: What is the primary reaction mechanism of this compound?
A1: this compound is a carbonyl-reactive crosslinker. Its hydrazide functional groups (-CONHNH₂) react with aldehydes or ketones to form a stable hydrazone bond (C=N-NH-CO).[1][2] This reaction is a type of Schiff base formation but results in a bond that is significantly more stable than one formed with a simple primary amine, especially under physiological conditions.[1][2]
The most common applications involve:
-
Crosslinking oxidized polysaccharides: Sugars on molecules like glycoproteins or hyaluronic acid can be oxidized using sodium periodate to create aldehyde groups, which then become targets for the hydrazide crosslinker.[3]
-
Coupling to carboxylic acids: In a two-step process, a molecule with a carboxylic acid group (-COOH) can be activated with a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS).[4][5] This activated intermediate then readily reacts with a hydrazide group on the crosslinker to form a stable amide bond.[6]
Q2: What is the optimal pH for crosslinking with this hydrazide?
A2: The optimal pH for the hydrazide-aldehyde reaction is a critical parameter. The reaction rate is highly pH-dependent, with the maximum rate typically observed in a mildly acidic range of pH 4.5-5.5 .[7]
-
The Scientific Rationale: This pH range represents a crucial compromise. At lower pH values (e.g., < 3), the hydrazide nucleophile becomes protonated (-CONHNH₃⁺), rendering it non-nucleophilic and halting the reaction.[7] Conversely, in neutral or alkaline conditions (pH > 7), the reaction is inherently sluggish.[8] The acidic environment is necessary to catalyze the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the hydrazide.[9] For biological applications where neutral pH is required, the use of a catalyst like aniline is often necessary to achieve reasonable reaction rates.[1][7]
Q3: How should I prepare and store this compound?
A3: Like its parent compound, citric acid, the hydrazide derivative is a stable, crystalline solid. However, proper storage is key to maintaining its reactivity.
-
Storage: Store the solid powder in a tightly sealed container in a cool, dry place, protected from moisture and bright light.[10][11][12] High humidity can lead to caking and potential slow hydrolysis.
-
Solution Preparation: Prepare solutions fresh for each experiment. The hydrazide is water-soluble. If preparing a stock solution, consider using an anhydrous solvent like DMSO or DMF for longer-term storage at -20°C, though aqueous stocks in a suitable buffer should be used within a day.
Q4: What are common interfering substances I should avoid in my reaction buffer?
A4: The choice of buffer is critical, especially when using carbodiimide (EDC) chemistry.
-
For Hydrazide-Aldehyde Reactions: Avoid buffers with primary amines (e.g., Tris, Glycine), as they can compete with the hydrazide by forming less stable Schiff bases with the aldehyde groups.[13]
-
For EDC/NHS-Mediated Reactions: It is imperative to use buffers free of both extraneous carboxyl and amine groups.[4]
-
Avoid: Phosphate, acetate, and citrate buffers. Phosphate can participate in side reactions with carbodiimides, and carboxyl-containing buffers will compete for EDC activation.[14]
-
Recommended: MES buffer (2-(N-morpholino)ethanesulfonic acid) is ideal for reactions run at the optimal acidic pH (4.5-6.0).[4][14] For reactions closer to neutral pH, HEPES can be used, though efficiency may be lower.[13]
-
| Buffer System | Compatibility with EDC/Hydrazide Chemistry | Rationale |
| MES | Excellent | No interfering amine or carboxyl groups. Buffers well in the optimal pH 4.5-6.0 range.[4] |
| HEPES | Good | No interfering groups. Suitable for reactions needing pH 7-8. |
| Phosphate (PBS) | Poor | Interferes with EDC activation. Can promote aldehyde side reactions.[7][14] |
| Tris (TBS) | Poor | Primary amine competes with hydrazide for reaction with aldehydes or activated esters.[13] |
| Acetate/Citrate | Poor | Carboxyl groups compete with the target molecule for EDC activation. |
Part 2: Troubleshooting Guide for Low Crosslinking Efficiency
This section is structured as a diagnostic guide. Identify your primary issue and follow the suggested steps to pinpoint and resolve the problem.
Problem 1: My hydrogel fails to form, is mechanically weak, or my bioconjugate yield is extremely low.
This is the most common issue and often points to a fundamental problem with the reaction chemistry.
Visual Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low crosslinking efficiency.
Q1.1: I'm not seeing any crosslinking. What's the first thing I should check?
A1.1: Verify your pH. As detailed in the FAQs, the hydrazone formation reaction is exquisitely sensitive to pH. An incorrect pH is the most frequent cause of complete reaction failure.
-
Actionable Protocol:
-
Calibrate your pH meter immediately before use.
-
Prepare your reaction buffer and measure its pH.
-
After dissolving your biomolecules (which can have their own buffering capacity), re-measure and adjust the pH of the solution to the target range (e.g., 5.0) using dilute HCl or NaOH.
-
The final reaction mixture, including the crosslinker, should be at the correct pH.
-
Q1.2: My pH is correct, but the reaction is still failing. What's next?
A1.2: Assess the quality and handling of your reagents.
-
EDC/NHS Instability: EDC, and to a lesser extent NHS, are moisture-sensitive.[5] The active O-acylisourea intermediate formed by EDC is highly unstable in water and will hydrolyze back to the original carboxyl group within minutes if a nucleophile (like a hydrazide) isn't present.[4][5]
-
Action: Always allow EDC and NHS containers to equilibrate to room temperature before opening to prevent condensation.[5] Use a fresh aliquot from a trusted supplier and dissolve it immediately before adding it to the reaction. Never use a pre-made aqueous stock of EDC that is more than a few minutes old.
-
-
Aldehyde Generation: If you are crosslinking a polysaccharide, the aldehyde generation step is critical. Ensure your sodium periodate is active and the oxidation reaction conditions (e.g., time, temperature, darkness) are appropriate.[3]
-
Crosslinker Integrity: Ensure your this compound has been stored properly in a cool, dry place.
Q1.3: Reagents are fresh and pH is correct. Could my biomolecules be the problem?
A1.3: Yes. Ensure your target functional groups are available and not sterically hindered.
-
Steric Hindrance: The trifunctional nature of citric acid hydrazide provides multiple reaction points. However, if the target aldehyde or carboxyl groups on your biomolecule are buried within its tertiary structure, the crosslinker may not be able to access them. Consider gentle denaturation or using a longer, more flexible crosslinker if this is suspected.
-
Reactant Concentration: Bimolecular reactions are concentration-dependent. Especially for reactions at low micromolar concentrations, which are common in biological settings, slow kinetics can lead to very low yields.[7]
-
Action: Try increasing the concentration of your biomolecules and the crosslinker. Perform a titration experiment to find the optimal molar ratio of crosslinker-to-target functional groups. A 10- to 50-fold molar excess of the hydrazide crosslinker over the target molecule is a common starting point.
-
Problem 2: My crosslinking is inconsistent between experiments.
Inconsistency often points to subtle variations in protocol execution or reagent stability.
Q2.1: What are the most likely sources of batch-to-batch variability?
A2.1: The most common culprits are temperature, reaction time, and quenching.
-
Temperature: While many reactions are set up at room temperature for convenience, ambient temperature can fluctuate. Hydrazone formation is accelerated at higher temperatures (e.g., 37-55°C).[15] For consistency, perform your reactions in a temperature-controlled environment (e.g., a water bath or incubator).
-
Reaction Time: Allow the reaction to proceed for a consistent and sufficient duration. For EDC-mediated coupling, the activation step is rapid (15 minutes), followed by the reaction with the hydrazide (typically 2 hours).[5] Hydrazone formation can take several hours to reach completion, especially at neutral pH without a catalyst.[8] Monitor your reaction over a time course (e.g., 1, 4, 8, 12 hours) to determine the optimal endpoint.
-
Quenching: If you are not actively stopping the reaction, it may continue at a low level, leading to variability.
-
Action: To quench an EDC reaction, add a thiol-containing compound like 2-mercaptoethanol.[5] To quench a hydrazide-aldehyde reaction, you can add a small molecule with a primary amine, like Tris or hydroxylamine, to consume any remaining reactive groups.
-
Part 3: Key Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of a Carboxyl-Containing Protein to Citric Acid Hydrazide
This protocol is for creating a conjugate where the hydrazide crosslinker is attached to a protein via its carboxyl groups (Asp, Glu, C-terminus).
-
Buffer Preparation: Prepare a reaction buffer of 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Protein Preparation: Dissolve your protein in the MES buffer to a final concentration of 1-5 mg/mL.
-
EDC/NHS Activation:
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in the MES buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.
-
Incubate for 15 minutes at room temperature. The rationale for using NHS is that it converts the highly unstable O-acylisourea intermediate into a more stable amine-reactive NHS ester, improving coupling efficiency.[4][5]
-
-
Crosslinker Addition:
-
Add a 50-fold molar excess of this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature.
-
-
Purification: Remove excess crosslinker and reaction by-products (e.g., N-substituted urea) by dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
Reaction Mechanism: EDC/NHS Coupling
Caption: Two-step carbodiimide coupling workflow.
References
-
Dirksen, A., & Dawson, P. E. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Bioconjugate Chemistry, 27(2), 449–454. [Link]
-
Old, I. G., & Horn, J. R. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Bioconjugate Chemistry, 26(3), 486–496. [Link]
-
Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones) with ammonia derivatives?. Quora. [Link]
-
Ferreira, C. L., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton Transactions, 40(42), 11216–11224. [Link]
-
Old, I. G., & Horn, J. R. (2015). EDC-induced hydrazine addition is enhanced at higher gelatin concentration. ResearchGate. [Link]
-
Old, I. G., & Horn, J. R. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Bioconjugate Chemistry. [Link]
-
Would EDC/NHS be effective for hydrazide formation on a small molecule containing COOH?. ResearchGate. [Link]
-
Annabi, N., et al. (2017). Stress Relaxation and Composition of Hydrazone-Crosslinked Hybrid Biopolymer-Synthetic Hydrogels Determine Spreading and Secretory Properties of MSCs. Advanced Healthcare Materials, 6(18), 1700399. [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]
-
How to quench excess hydrazine monohydrate. Reddit. [Link]
-
Sallach, R. E., et al. (2014). Hydrazone Self-Crosslinking of Multiphase Elastin-Like Block Copolymer Networks. Biomacromolecules, 15(7), 2596–2604. [Link]
-
Kher, S., et al. (2012). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Pharmaceutical Research, 29(8), 2277–2288. [Link]
-
This compound. PubChem. [Link]
-
Grabska-Zielińska, S., et al. (2024). The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film. International Journal of Molecular Sciences, 25(9), 4726. [Link]
-
Citric acid-crosslinked gelatin/hydroxypropyl methylcellulose hydrogels for biomedical applications. ResearchGate. [Link]
-
Gyawali, D., et al. (2010). Design of antimicrobial peptides conjugated biodegradable citric acid derived hydrogels for wound healing. Biomaterials, 31(34), 9092–9105. [Link]
-
Citric acid anhydrous. HiMedia Laboratories. [Link]
-
Citric Acid. PubChem. [Link]
-
CITRIC ACID ANHYDROUS EXTRA PURE. Loba Chemie. [Link]
-
Hashem, M., et al. (2012). Citric Acid Used as a Crosslinking Agent for the Grafting of Chitosan onto Woolen Fabric. Journal of Applied Polymer Science, 124(3), 2407-2414. [Link]
-
Possible crosslinking reaction between citric acid (A) and CMTG (D). ResearchGate. [Link]
-
Citric acid-crosslinked gelatin/hydroxypropyl methylcellulose hydrogels for biomedical applications. ResearchGate. [Link]
-
Development of novel aqueous coatings which meet the requirements of ecology-conscious society: Novel cross-linking system based on the carbonyl-hydrazide reaction and its applications. ResearchGate. [Link]
-
Citric acid cross-linking of a hydrogel from Aloe vera (Aloe barbadensis M.) engenders a pH-responsive, superporous, and smart material for drug delivery. RSC Advances. [Link]
-
Covalent Adaptable Polymethacrylate Networks by Hydrazide Crosslinking Via Isosorbide Levulinate Side Groups. ACS Sustainable Chemistry & Engineering. [Link]
-
(PDF) Homotrimetallic transition metal complexes of 2-hydroxy-N'1,N'2,N'3-triphenylpropane-1,2,3-tricarbohydrazide preparation, characterization and microbeside activities. ResearchGate. [Link]
-
Citric acid crosslinked sphingan WL gum hydrogel films supported ciprofloxacin for potential wound dressing application. PubMed. [Link]
-
Hydrogels Design Strategies and their Biomedical Application: A Review. ResearchGate. [Link]
-
(PDF) Modified Starch-Based Hydrogels Cross-Linked with Citric Acid and their use as Drug Delivery Systems for Levofloxacin. ResearchGate. [Link]
-
Citric acid cross-linked honey and aloe vera gel loaded chitosan hydrogels for wound dressing applications. PMC. [Link]
-
Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. MDPI. [Link]
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- 1. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CH [thermofisher.com]
- 2. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Stress Relaxation and Composition of Hydrazone-Crosslinked Hybrid Biopolymer-Synthetic Hydrogels Determine Spreading and Secretory Properties of MSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. What are the storage requirements of citric acid - Knowledge - Anquan Chemical [zbaqchem.com]
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- 12. Citric Acid | C6H8O7 | CID 311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 15. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions in hydrazide-based bioconjugation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for hydrazide-based bioconjugation. As Senior Application Scientists, we understand the nuances and challenges of forming stable, efficient bioconjugates. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the why behind the experimental choices. Our goal is to empower you to overcome common hurdles and optimize your conjugation strategies.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a discussion of probable causes and actionable solutions grounded in the principles of hydrazone formation chemistry.
Problem 1: Low Conjugation Efficiency or Yield
You've followed the standard protocol, but analysis (e.g., SDS-PAGE, HPLC, MS) shows a low yield of the desired bioconjugate.
Possible Causes & Solutions
-
Suboptimal pH: The formation of a hydrazone from a hydrazide and an aldehyde or ketone is a pH-dependent, acid-catalyzed reaction.[1][2][3] The reaction rate typically follows a bell-shaped curve with respect to pH.[3]
-
The Balancing Act: At low pH, the carbonyl group is protonated, making it more electrophilic and susceptible to attack by the hydrazide. However, if the pH is too low, the hydrazide nucleophile becomes protonated and non-reactive.[1][3] Conversely, at neutral or higher pH, the dehydration of the tetrahedral hemiaminal intermediate is often the rate-limiting step.[1][4]
-
Solution: The optimal pH is typically mildly acidic, between 4.5 and 6.0.[1][3] If you are working at physiological pH (around 7.4) due to biomolecule stability constraints, the reaction rate will be slower.[1][2] In such cases, consider using a catalyst or increasing reaction time.
-
-
Inefficient Carbonyl Partner (Ketone vs. Aldehyde): Aldehydes are generally more reactive than ketones.[2][3][5]
-
Scientific Rationale: This difference in reactivity is due to both steric and electronic factors. Ketones have two bulkier alkyl or aryl groups flanking the carbonyl carbon, which sterically hinder the approach of the hydrazide.[3] Additionally, these alkyl groups are electron-donating, which reduces the electrophilicity of the carbonyl carbon.[3]
-
Solution: If possible, use an aldehyde partner for your conjugation. If you must use a ketone, be prepared for longer reaction times or the need for a catalyst. Aromatic aldehydes are often used for bioconjugations due to their high reactivity.[1]
-
-
Lack of a Catalyst: While not always strictly necessary, a nucleophilic catalyst can dramatically increase the rate of hydrazone formation, especially at neutral pH.[1][6][7]
-
Mechanism of Action: Aniline and its derivatives are the most common catalysts.[1][6][7][8] Aniline first reacts with the aldehyde to form a more reactive protonated Schiff base intermediate, which is then readily displaced by the hydrazide nucleophile.[1][6]
-
Solution: Add 10-100 mM aniline to your reaction mixture.[1] Electron-rich aniline derivatives can offer even better performance.[9] Recent developments have also identified more effective and less toxic water-soluble organocatalysts, such as anthranilic acids.[4][10]
-
-
Low Reagent Concentration: The reaction is bimolecular, so the rate is dependent on the concentration of both the hydrazide and the carbonyl compound.
-
Solution: If your biomolecule is precious and must be kept at a low concentration, increase the concentration of the other reaction partner (e.g., the labeling reagent) to drive the reaction forward. A molar excess of the non-limiting reagent is often recommended.[11]
-
Problem 2: Conjugate Instability and Hydrolysis
Your analysis confirms the initial formation of the hydrazone-linked conjugate, but it degrades over time during purification, storage, or subsequent applications.
Possible Causes & Solutions
-
Inherent Reversibility of the Hydrazone Bond: Hydrazone formation is a reversible reaction, and the resulting C=N bond is susceptible to hydrolysis, especially under acidic conditions.[1][12][13][14][15]
-
Mechanism of Hydrolysis: The hydrolysis of hydrazones is the reverse of their formation and is also acid-catalyzed.[12][14][16][17] The process begins with the protonation of the imine nitrogen, followed by the nucleophilic attack of water.[16]
-
Solution 1: pH Control: Store your conjugate in a neutral or slightly basic buffer (pH > 7.4) to minimize acid-catalyzed hydrolysis. Avoid prolonged exposure to acidic conditions.[16]
-
Solution 2: Structural Stabilization: The stability of the hydrazone bond is influenced by the electronic and steric properties of the groups surrounding it.[1]
-
Acylhydrazones vs. Alkylhydrazones: Acylhydrazones (formed from hydrazides) are significantly more stable than alkylhydrazones (formed from simple hydrazines).[16][18] The electron-withdrawing acyl group delocalizes the lone pair on the adjacent nitrogen, making the imine nitrogen less basic and less prone to protonation, which is the first step in hydrolysis.[12]
-
Aromatic vs. Aliphatic Carbonyls: Hydrazones derived from aromatic aldehydes or ketones often exhibit increased stability due to resonance stabilization.[16]
-
-
Solution 3: Reduction of the Hydrazone Bond: For applications requiring maximum stability, the hydrazone bond can be reduced to a stable alkylhydrazine linkage.
-
Method: This is typically achieved using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).[1][16][19][20] This reagent selectively reduces the C=N double bond without affecting other functional groups like amides or esters.
-
Workflow: After the initial conjugation reaction, add NaCNBH₃ to the reaction mixture to perform the reduction step.
-
-
-
Transimination (Exchange Reaction): In the presence of other nucleophilic amines, the hydrazone can undergo an exchange reaction, leading to the cleavage of your conjugate.[8][13]
-
Solution: Ensure that your purification and storage buffers are free from high concentrations of other primary amines (e.g., Tris buffer). Use buffers like PBS or HEPES.
-
Problem 3: Unwanted Side Reactions with Biomolecules
You observe unexpected modifications to your protein or other biomolecule, or the formation of aggregates.
Possible Causes & Solutions
-
Non-Specific Reactions of Carbonyls: Aldehydes and ketones are electrophiles and can potentially react with other nucleophiles in a biological system, most notably the ε-amino group of lysine residues, to form Schiff bases (imines).[1]
-
Why Hydrazides are Preferred: Hydrazides are "α-effect" nucleophiles, meaning they are significantly more nucleophilic than simple amines at a given pH.[1] This inherent reactivity difference allows for a high degree of chemoselectivity. However, at high concentrations or over long reaction times, side reactions with lysines can occur.
-
Solution:
-
Optimize Stoichiometry: Use the minimum necessary excess of the carbonyl-containing reagent.
-
Control pH: Keep the reaction pH below 8. At higher pH values, lysine residues are more deprotonated and thus more nucleophilic.[21]
-
-
-
Toxicity of Catalysts: Aniline, the classic catalyst, can be toxic to cells, which is a concern for in vivo applications or cell labeling experiments.[13][18]
-
Solution:
-
Use Newer Catalysts: Explore the use of more biocompatible and efficient catalysts like p-phenylenediamine or water-soluble anthranilic acid derivatives.[10]
-
Intramolecular Catalysis: Design reagents with built-in catalytic groups (e.g., an o-amino benzyl hydrazine scaffold) that accelerate the reaction without the need for an external catalyst.[13]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of hydrazide-based bioconjugation?
A1: The reaction is a nucleophilic addition-elimination reaction. It begins with the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of an aldehyde or ketone.[1] This forms a tetrahedral intermediate called a carbinolamine or hemiaminal.[1][12] This intermediate then undergoes acid-catalyzed dehydration (loss of a water molecule) to form the final, stable C=N double bond of the hydrazone.[1][2]
Diagram: General Mechanism of Hydrazone Formation
Q2: Why are acylhydrazones more stable than simple hydrazones?
A2: Acylhydrazones, formed from hydrazides, are significantly more stable towards hydrolysis than alkylhydrazones, which are formed from simple hydrazines (R-NH-NH2).[16][18] The reason is electronic: the electron-withdrawing acyl group (R-C=O) adjacent to the hydrazine nitrogen delocalizes the nitrogen's lone pair of electrons through resonance.[12] This reduces the basicity of the imine nitrogen in the final conjugate, making it less likely to be protonated, which is the initiating step for acid-catalyzed hydrolysis.[12][14][16] Rate constants for oxime hydrolysis can be nearly 1000-fold lower than for simple hydrazones.[12][14]
Q3: Can I perform this conjugation at physiological pH (7.4)?
A3: Yes, but the reaction will be slower than at the optimal acidic pH of ~4.5.[1][2] The rate-limiting step at neutral pH is often the dehydration of the hemiaminal intermediate.[1][4] To achieve efficient conjugation at pH 7.4, you should:
-
Allow for longer reaction times.
-
Use a nucleophilic catalyst like aniline or a more modern, water-soluble alternative.[1][7][10] Aniline has been shown to increase reaction rates by up to 40-fold at neutral pH.[1]
-
Use a more reactive aromatic aldehyde as the electrophile.[22]
-
Consider using newer hydrazine scaffolds designed for rapid ligation at neutral pH.[4]
Q4: How do I choose between a hydrazide and an aminooxy (alkoxyamine) functionality for my conjugation?
A4: Both react with carbonyls to form C=N bonds (hydrazones and oximes, respectively). The choice depends on the desired stability of the final conjugate.
-
Hydrazones: Form relatively quickly but are less stable than oximes.[15][22] Their reversibility under acidic conditions can be exploited for applications like drug delivery in the acidic environment of endosomes or lysosomes.[15][16][23]
-
Oximes: Form more slowly but are significantly more stable against hydrolysis across a wide pH range.[1][12][14] If you need a permanent, highly stable linkage for in vivo imaging or long-term tracking, an oxime is the superior choice.[15] The rate constant for hydrolysis of an oxime can be 160 to 600 times lower than for various hydrazones.[1]
Diagram: Stability Comparison of Linkages
Q5: What analytical methods are best for monitoring the reaction and characterizing the final product?
A5: A combination of techniques is often best for a complete picture.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively observe the disappearance of starting materials and the appearance of a new product spot.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of reactants and formation of the product over time, allowing for kinetic analysis.[22]
-
-
Product Characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product by providing its mass, and can quantify purity.[3]
-
SDS-PAGE (for proteins): A shift in the molecular weight on the gel will indicate successful conjugation of a moiety to the protein.
-
NMR Spectroscopy: Can provide detailed structural confirmation of the hydrazone linkage, though it is less commonly used for large biomolecules.[3]
-
Section 3: Key Experimental Parameters & Protocols
Table 1: Critical Reaction Parameters for Hydrazone Ligation
| Parameter | Recommended Range/Condition | Rationale & Key Considerations |
| pH | 4.5 - 6.0 | Optimal range for acid catalysis without excessive protonation of the hydrazide nucleophile.[1][3] |
| 6.5 - 7.5 | Suboptimal but often necessary for biomolecule stability; requires catalyst or longer reaction time.[1] | |
| Temperature | Room Temperature (20-25°C) | Sufficient for most reactions. Higher temperatures can increase the rate but may risk biomolecule denaturation. |
| Catalyst | 10 - 100 mM Aniline | Classic and effective catalyst, especially at neutral pH.[1][6] Note potential for cytotoxicity.[13] |
| Buffer | MES, Acetate, Phosphate | Choose a buffer system that is effective in the desired pH range and does not contain primary amines (e.g., avoid Tris). |
| Reducing Agent | Sodium Cyanoborohydride (NaCNBH₃) | Used post-conjugation to reduce the C=N bond to a stable C-N single bond for irreversible linkage.[1][16] |
Protocol: General Procedure for Aniline-Catalyzed Hydrazone Ligation
This protocol provides a general workflow. Specific concentrations and times should be optimized for your particular system.
-
Preparation of Reagents:
-
Dissolve your aldehyde/ketone-modified biomolecule in a suitable reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.0).
-
Dissolve your hydrazide-containing payload/label in a compatible solvent (e.g., DMSO or DMF) to create a concentrated stock solution.
-
Prepare a fresh 200 mM stock solution of aniline in the reaction buffer.[22]
-
-
Conjugation Reaction:
-
To your biomolecule solution, add the hydrazide stock solution to achieve the desired final molar ratio (e.g., 1:10 protein:hydrazide).
-
Add the aniline stock solution to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature for 2-16 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or LC-MS).
-
-
Optional Reduction Step (for Permanent Stabilization):
-
Prepare a fresh stock solution of sodium cyanoborohydride (NaCNBH₃) in the reaction buffer.
-
Add NaCNBH₃ to the reaction mixture to a final concentration of ~20-50 mM.
-
Continue to incubate for an additional 2-4 hours at room temperature.
-
-
Purification:
-
Remove unreacted small molecules and catalyst using standard techniques such as dialysis, tangential flow filtration (TFF), or size-exclusion chromatography (SEC) with a buffer appropriate for your final application (e.g., PBS pH 7.4).
-
References
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
-
Canal-Martín, A., et al. (2020). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Bioorganic & Medicinal Chemistry Letters, 18(22), 6140-6143. [Link]
-
Nisal, R., et al. (2018). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry, 16(24), 4304-4310. [Link]
-
Zhang, D., et al. (2020). Further Exploration of Hydrazine-Mediated Bioconjugation Chemistries. Organic Letters, 22(17), 6948–6952. [Link]
-
Dirksen, A., et al. (2006). Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. Journal of the American Chemical Society, 128(49), 15602-3. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]
-
Canal-Martín, A., et al. (2020). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Semantic Scholar. [Link]
-
AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. AxisPharm. [Link]
-
Bain, C. D., et al. (2011). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Journal of Pharmaceutical Sciences, 100(11), 4947-4957. [Link]
-
Agarwal, P., & Bertozzi, C. R. (2015). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry, 26(4), 625–632. [Link]
-
Dirksen, A., et al. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 128(49), 15602–15603. [Link]
-
Unaleroglu, C., et al. (2016). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. ACS Publications. [Link]
-
ResearchGate. (n.d.). Stabilization of hydrolytically labile imine and hydrazone bonds. ResearchGate. [Link]
-
Le, H. D., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega, 4(8), 13396–13403. [Link]
-
Le, H. D., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega. [Link]
-
Khurana, J., et al. (2011). Reduction of hydrazones, phenylhydrazones, benzalazines, and tosylhydrazones with Mg-methanol. ResearchGate. [Link]
-
ResearchGate. (n.d.). Controlled release of volatile aldehydes and ketones by reversible hydrazone formation. ResearchGate. [Link]
-
Zhang, D., et al. (2020). Further Exploration of Hydrazine-Mediated Bioconjugation Chemistries. Organic Letters. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]
-
ResearchGate. (2025). Fast and catalyst-free hydrazone ligation via ortho-halo-substituted benzaldehydes for protein C-terminal labeling at neutral pH. ResearchGate. [Link]
-
Kool, E. T., et al. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters, 16(5), 1514–1517. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Accounts of Chemical Research, 44(9), 666–676. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]
-
Stayton, I. V., et al. (2019). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 30(10), 2539–2552. [Link]
-
ResearchGate. (2025). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. ResearchGate. [Link]
-
Bitesize Bio. (n.d.). Troubleshooting DNA Ligation Problems. Bitesize Bio. [Link]
Sources
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Hydrogel Swelling Issues with Citric Acid Trihydrazide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrogels crosslinked with citric acid trihydrazide. This guide is designed to provide in-depth troubleshooting for common issues related to hydrogel swelling, ensuring the reproducibility and success of your experiments. We will delve into the underlying scientific principles to help you not only solve immediate problems but also to proactively optimize your hydrogel systems.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions and issues encountered when working with citric acid trihydrazide crosslinked hydrogels.
Q1: My hydrogel is not forming a stable gel. What are the likely causes?
A1: Failure to form a stable gel is typically due to insufficient crosslinking. This can be caused by several factors:
- Incorrect Stoichiometry: Ensure the molar ratio of hydrazide groups on the citric acid trihydrazide to the reactive groups on your polymer (e.g., aldehydes, ketones) is optimized. An excess or deficit of the crosslinker can lead to a poorly formed network.
- Suboptimal pH: The formation of hydrazone bonds is pH-dependent. The reaction is often most efficient in a slightly acidic environment (pH 5-6). At very low pH, the hydrazide can be protonated and become less reactive, while at neutral or basic pH, the reaction rate can decrease.
- Low Polymer Concentration: If the polymer concentration is too low, the polymer chains may be too far apart for effective crosslinking to occur.
Q2: Why is my hydrogel swelling significantly more or less than expected?
A2: The swelling ratio is directly related to the crosslink density of the hydrogel network.
- Excessive Swelling: This indicates a low crosslink density. The polymer chains are not sufficiently held together, allowing for a large influx of solvent. Consider increasing the concentration of citric acid trihydrazide or optimizing the reaction conditions (pH, temperature) to improve crosslinking efficiency.
- Insufficient Swelling: This suggests a high crosslink density. A tightly crosslinked network restricts the movement of polymer chains and limits the amount of solvent that can be absorbed. Reducing the amount of crosslinker or adjusting the pH to slightly slow down the reaction can lead to a lower crosslink density and increased swelling.
Q3: I'm observing significant batch-to-batch variability in swelling behavior. How can I improve consistency?
A3: Batch-to-batch inconsistency is a common challenge in hydrogel synthesis. To improve reproducibility:
- Strict pH Control: Use a reliable buffer system and accurately measure the pH of your polymer and crosslinker solutions before mixing. Even small variations in pH can significantly impact the kinetics of hydrazone bond formation and the final crosslink density.
- Precise Reagent Preparation: Ensure accurate weighing and dissolution of your polymer and citric acid trihydrazide. Use calibrated equipment and prepare fresh solutions for each experiment if possible.
- Consistent Mixing and Temperature: Standardize your mixing procedure (e.g., vortexing time and speed) and ensure that all reactions are carried out at the same temperature, as temperature can affect reaction rates.
Q4: My hydrogel is degrading too quickly in my application. What can I do to increase its stability?
A4: The degradation of hydrazone-crosslinked hydrogels is often due to the hydrolysis of the hydrazone bond, a process that is also influenced by pH. To enhance stability:
- Increase Crosslink Density: A more densely crosslinked hydrogel will degrade more slowly. You can achieve this by increasing the concentration of citric acid trihydrazide.
- Incorporate More Stable Bonds: While citric acid trihydrazide forms reversible hydrazone bonds, consider incorporating a secondary, more stable crosslinking mechanism if your application requires long-term stability.
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex issues with hydrogel swelling.
Guide 1: Optimizing Crosslinking for Desired Swelling
The degree of swelling is fundamentally controlled by the density of crosslinks within the hydrogel network. This guide will walk you through the key parameters to adjust to achieve your target swelling ratio.
Underlying Principle: The swelling of a hydrogel is a balance between the thermodynamic compatibility of the polymer with the solvent (which favors swelling) and the elastic retractive force of the crosslinked polymer chains (which opposes swelling). A higher crosslink density increases the retractive force, thus limiting swelling.
}
Troubleshooting flowchart for incorrect hydrogel swelling.
Experimental Protocol: Systematic Adjustment of Crosslinker Concentration
- Establish a Baseline: Prepare your standard hydrogel formulation and characterize its equilibrium swelling ratio (ESR).
- Create a Concentration Gradient: Prepare a series of hydrogel formulations where the concentration of citric acid trihydrazide is varied, for example, -50%, -25%, +25%, and +50% relative to your standard formulation. Keep all other parameters (polymer concentration, pH, temperature, volume) constant.
- Measure Swelling Ratio:
- Prepare triplicate hydrogel samples for each concentration.
- Record the initial weight of each hydrogel (Winitial).
- Immerse the hydrogels in your desired swelling medium (e.g., PBS, deionized water) at a constant temperature.
- At regular intervals, remove the hydrogels, gently blot away excess surface water, and record the swollen weight (Wswollen) until the weight no longer increases (equilibrium is reached).
- Calculate the swelling ratio (SR) using the formula: SR = (Wswollen - Winitial) / Winitial.
- Analyze the Data: Plot the equilibrium swelling ratio as a function of the citric acid trihydrazide concentration. This will give you a calibration curve to select the appropriate crosslinker concentration for your desired swelling ratio.
Table 1: Example Data for Crosslinker Concentration vs. Swelling Ratio
| Citric Acid Trihydrazide (mol%) | Average Equilibrium Swelling Ratio (SR) |
| 0.5 | 35.2 |
| 1.0 (Standard) | 25.8 |
| 1.5 | 18.5 |
| 2.0 | 12.3 |
Guide 2: The Critical Role of pH in Hydrazone Crosslinking
The reaction between a hydrazide and an aldehyde or ketone to form a hydrazone bond is highly dependent on the pH of the reaction medium. Understanding and controlling this parameter is crucial for reproducible results.
Underlying Principle: The formation of a hydrazone bond is an acid-catalyzed reaction. However, at very low pH, the hydrazide nucleophile can be protonated, rendering it unreactive. Conversely, at neutral or slightly basic pH, the reaction rate slows down. Therefore, there is an optimal pH range, typically between 5 and 6, where the reaction proceeds most efficiently.
}
Simplified hydrazone bond formation mechanism.
Experimental Protocol: pH Optimization Study
- Prepare Buffered Solutions: Prepare a series of buffers with different pH values (e.g., 4.5, 5.0, 5.5, 6.0, 6.5, 7.0).
- Dissolve Reactants: Dissolve your polymer and citric acid trihydrazide in each of the prepared buffers to create separate stock solutions for each pH value.
- Initiate Gelation: Mix the polymer and crosslinker solutions for each pH value and monitor the gelation time. The gelation time can be determined using the vial tilt method, where the vial is inverted at regular intervals, and the time at which the solution no longer flows is recorded.
- Measure Swelling Ratio: Once the hydrogels are formed, allow them to fully cure (e.g., for 24 hours) and then measure their equilibrium swelling ratio as described in Guide 1.
- Analyze the Results: Plot the gelation time and equilibrium swelling ratio as a function of pH. This will reveal the optimal pH for your specific system to achieve both a reasonable gelation time and the desired swelling characteristics. At a pH that is too acidic, you may observe reduced swelling due to protonation of carboxyl groups on the citric acid, while at a more alkaline pH, increased swelling may occur due to ionization of these groups.
Table 2: Example Data for pH vs. Gelation Time and Swelling Ratio
| pH | Average Gelation Time (min) | Average Equilibrium Swelling Ratio (SR) |
| 4.5 | 15 | 22.1 |
| 5.0 | 8 | 24.5 |
| 5.5 | 5 | 25.8 |
| 6.0 | 7 | 26.3 |
| 6.5 | 12 | 27.0 |
| 7.0 | 20 | 28.5 |
References
- Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers with Varying Cross-Linkers. ACS Omega. Available from: [Link]
- The Effect of Crosslinking Temperature on The Swelling Ratio of Citric Acid-Agarose Gel For Diffusive Layer of DGT. AIP Publishing. Available from: [Link]
- Radiation induced acrylamide/citric acid hydrogels and their swelling behaviors. Taylor & Francis Online. Available from: [Link]
- Relation Between Citric Acid Concentration and Swelling Ratio. ResearchGate. Available from: [Link]
- Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers with Varying Cross-Linkers. National Center for Biotechnology Information. Available from: [Link]
- (a) Swelling behavior for the hydrogel composite with and without... ResearchGate. Available from: [Link]
- Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review. National Center for Biotechnology Information. Available from: [Link]
- (PDF) Synthesis and characterisation of hydrogels based on starch and citric acid. ResearchGate. Available from: [Link]
- Swelling Behavior of Anionic Hydrogels: Experiments and Modeling. MDPI. Available from: [Link]
- STUDY OF SWELLING BEHAVIOR AND DETERMINATION OF SWELLING PARAMETERS OF SPHERICAL HYDROGELS IN WATER. Journal of Drug Delivery and Therapeutics. Available from: [Link]
Technical Support Center: Enhancing the Mechanical Properties of Citric Acid Trihydrazide (CATH) Hydrogels
Welcome to the technical support center dedicated to the optimization and troubleshooting of citric acid trihydrazide (CATH) hydrogels. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of CATH-based hydrogels in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to rationally design experiments and overcome common challenges.
The dynamic and reversible nature of the hydrazone bonds that form the backbone of CATH hydrogels makes them particularly attractive for applications in tissue engineering and drug delivery. However, this dynamism can also present challenges in achieving the desired mechanical robustness. This guide will walk you through common issues, their underlying causes, and validated strategies for improvement.
Frequently Asked Questions (FAQs)
Q1: What is the primary crosslinking mechanism in a CATH hydrogel?
A1: CATH hydrogels are formed through the reaction between the hydrazide functional groups of citric acid trihydrazide and the aldehyde groups on a suitable crosslinker, often an oxidized polysaccharide or a multi-functional aldehyde-terminated polymer. This reaction forms dynamic covalent hydrazone bonds. The formation of these bonds is pH-sensitive, typically proceeding efficiently at a slightly acidic pH (around 5.0-6.5).[1][2]
Q2: Why are my CATH hydrogels too soft or failing to gel completely?
A2: Insufficient gelation or weak mechanical properties in CATH hydrogels can stem from several factors:
-
Low Crosslinking Density: This is the most common cause. It can result from a low concentration of either the CATH or the aldehyde crosslinker, or an incorrect stoichiometric ratio between the hydrazide and aldehyde groups.[3]
-
Suboptimal pH: The pH of the precursor solution significantly influences the rate and equilibrium of hydrazone bond formation. If the pH is too high or too low, the reaction kinetics can be hindered.[4][5]
-
Incomplete Dissolution of Precursors: If either the CATH or the crosslinking polymer is not fully dissolved before mixing, it can lead to a heterogeneous reaction and a mechanically weak gel.
-
Steric Hindrance: The molecular architecture of the crosslinking polymer can sometimes shield the aldehyde groups, preventing efficient reaction with CATH.
Q3: Can I tune the mechanical properties of my CATH hydrogel?
A3: Absolutely. The mechanical properties of CATH hydrogels are highly tunable. Key parameters you can adjust include:
-
Polymer Concentration: Increasing the concentration of the polymer precursors (CATH and the crosslinker) will generally lead to a stiffer hydrogel.[6][7]
-
Crosslinker to CATH Ratio: Varying the molar ratio of aldehyde to hydrazide groups allows for fine-tuning of the crosslink density and, consequently, the mechanical stiffness.[8][9]
-
Choice of Crosslinker: The structure and molecular weight of the aldehyde-containing crosslinker can significantly impact the final properties of the hydrogel. For instance, using a crosslinker with a more rigid backbone can increase the hydrogel's modulus.
-
pH of Gelation: As mentioned, pH affects the hydrazone bond equilibrium. A pH that favors bond formation will result in a more robust network.[4][5]
Q4: How does pH affect the long-term stability of my CATH hydrogel?
A4: The hydrazone bond is reversible, and its stability is pH-dependent. At acidic pH, the equilibrium can shift towards hydrolysis, leading to the breakdown of the hydrogel network. Conversely, at neutral or slightly basic pH, the hydrazone bond is more stable. This pH-responsiveness can be a desirable property for controlled drug release applications.[4][5]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth look at common problems encountered during CATH hydrogel synthesis and characterization, along with step-by-step solutions.
Issue 1: Hydrogel Has Low Mechanical Strength (Low Modulus)
Symptoms:
-
The hydrogel is easily deformed and does not hold its shape.
-
Rheological measurements show a low storage modulus (G').
-
The hydrogel breaks apart during handling or swelling.
Causality and Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Insufficient Crosslink Density | A lower number of crosslinks per unit volume results in a softer network that is less able to resist deformation.[10] | 1. Increase Precursor Concentration: Systematically increase the weight percentage of both CATH and the aldehyde crosslinker in your formulation. 2. Optimize Stoichiometry: Titrate the molar ratio of aldehyde to hydrazide groups. A 1:1 ratio is a good starting point, but the optimal ratio may vary depending on the specific polymers used.[9] |
| Suboptimal pH of Formation | The hydrazone formation reaction is catalyzed by mild acid. If the pH is too high (neutral or basic), the reaction rate may be too slow to form a robust network.[4][5] | Adjust the pH of the precursor solutions to a mildly acidic range (e.g., pH 5.5-6.5) using a suitable buffer (e.g., MES or acetate buffer). Monitor the pH of the final mixture before gelation. |
| Incomplete Mixing of Precursors | If the CATH and crosslinker are not homogeneously mixed, it will result in regions with low crosslink density, compromising the overall mechanical integrity of the hydrogel. | Ensure thorough but gentle mixing of the precursor solutions. For viscous solutions, consider using a dual-syringe mixing system to ensure homogeneity. |
Issue 2: Inconsistent Gelation Time
Symptoms:
-
The time it takes for the hydrogel to form varies significantly between batches, even with the same formulation.
Causality and Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Temperature Fluctuations | The kinetics of the hydrazone bond formation are temperature-dependent. Higher temperatures will generally lead to faster gelation. | Standardize the temperature at which you are preparing and mixing your hydrogel precursors. Perform all steps in a temperature-controlled environment if possible. |
| Variability in pH | Small variations in the pH of your precursor solutions can have a significant impact on the reaction rate.[4][5] | Always use a calibrated pH meter to check and adjust the pH of your stock solutions and the final hydrogel precursor mixture. Use a buffer to maintain a stable pH. |
| Aging of Reagents | The aldehyde groups on the crosslinker can oxidize over time, reducing their reactivity. | Store your aldehyde-functionalized polymers under appropriate conditions (e.g., protected from light and air). It is good practice to verify the degree of aldehyde functionalization periodically. |
Experimental Protocols
Protocol 1: Synthesis of a CATH-Hyaluronic Acid Hydrogel
This protocol describes the formation of a hydrogel using CATH and aldehyde-modified hyaluronic acid (HA-Ald).
Materials:
-
Citric Acid Trihydrazide (CATH)
-
Hyaluronic Acid (HA)
-
Sodium periodate (NaIO₄)
-
Ethylene glycol
-
Dialysis tubing (MWCO 3.5 kDa)
-
MES buffer (0.1 M, pH 6.0)
-
Deionized water
Procedure:
-
Synthesis of Aldehyde-Modified Hyaluronic Acid (HA-Ald): a. Dissolve HA in deionized water to a final concentration of 1% (w/v). b. Add NaIO₄ to the HA solution. The molar ratio of NaIO₄ to HA repeating units will determine the degree of oxidation. A 0.5:1 ratio is a good starting point. c. Stir the reaction in the dark at room temperature for 6 hours. d. Quench the reaction by adding ethylene glycol (1 mL per gram of HA) and stir for another hour. e. Purify the HA-Ald by dialysis against deionized water for 3 days, changing the water frequently. f. Lyophilize the purified HA-Ald to obtain a white powder.
-
Hydrogel Formation: a. Prepare a 2% (w/v) solution of HA-Ald in 0.1 M MES buffer (pH 6.0). b. Prepare a 1% (w/v) solution of CATH in 0.1 M MES buffer (pH 6.0). c. Mix the HA-Ald and CATH solutions in a 1:1 volume ratio. d. Gently vortex or pipette the mixture to ensure homogeneity. e. Allow the mixture to stand at room temperature. Gelation should occur within 5-15 minutes.
Protocol 2: Mechanical Characterization using Rheometry
This protocol outlines the steps for measuring the storage modulus (G') and loss modulus (G'') of your CATH hydrogel.
Equipment:
-
Rheometer with a parallel plate geometry (e.g., 20 mm diameter)
Procedure:
-
Sample Preparation: Prepare the hydrogel directly on the bottom plate of the rheometer by mixing the precursor solutions as described in Protocol 1.
-
Time Sweep: a. Immediately after mixing, lower the upper plate to the desired gap (e.g., 1 mm). b. Perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the gelation process. The point where G' surpasses G'' is considered the gel point.
-
Frequency Sweep: a. Once the time sweep shows that the moduli have plateaued, perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region (LVER). The LVER can be determined from a strain sweep. b. The value of G' in the plateau region of the frequency sweep represents the stiffness of the hydrogel.
Data Presentation
Table 1: Effect of Precursor Concentration on Hydrogel Modulus
| Formulation | HA-Ald Conc. (% w/v) | CATH Conc. (% w/v) | Storage Modulus (G') (Pa) |
| 1 | 1.0 | 0.5 | 150 ± 20 |
| 2 | 2.0 | 1.0 | 450 ± 35 |
| 3 | 3.0 | 1.5 | 980 ± 50 |
Data are representative and will vary depending on the specific polymers and reaction conditions.
Visualizations
Diagram 1: CATH Hydrogel Formation Workflow
Caption: Workflow for CATH hydrogel synthesis and characterization.
Diagram 2: Troubleshooting Logic for Weak Hydrogels
Caption: Decision tree for troubleshooting mechanically weak CATH hydrogels.
References
-
Richardson, A. D., et al. (2020). Viscoelasticity of hydrazone crosslinked poly(ethylene glycol) hydrogels directs chondrocyte morphology during mechanical deformation. Acta Biomaterialia, 108, 123-133. Available at: [Link]
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Davidson, M. D., et al. (2021). Stress Relaxation and Composition of Hydrazone-Crosslinked Hybrid Biopolymer-Synthetic Hydrogels Determine Spreading and Secretory Properties of MSCs. Advanced Functional Materials, 31(29), 2101042. Available at: [Link]
-
Morgan, F. L., et al. (2020). Mechanical properties of dynamic hydrogels can be tuned by mixing oxime and hydrazone cross-links. Advanced Functional Materials, 30(49), 2005432. Available at: [Link]
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Koskela, J. (2020). Hydrazone Crosslinked Polysaccharide-based Hydrogels for Soft Tissue Engineering. Aalto University publication series DOCTORAL DISSERTATIONS, 159/2020. Available at: [Link]
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Kirsch, M. A., et al. (2021). Statistical Optimization of Hydrazone-Crosslinked Hyaluronic Acid Hydrogels for Protein Delivery. ACS Applied Bio Materials, 4(10), 7757–7768. Available at: [Link]
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Luo, Y., et al. (2021). Hydrogels: Properties and Applications in Biomedicine. International Journal of Molecular Sciences, 22(23), 13037. Available at: [Link]
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Hauck, E., et al. (2022). Hydrogels: Properties, Classifications, Characterizations, and Biomedical Applications. Gels, 8(11), 724. Available at: [Link]
-
Richardson, A. D., et al. (2020). Viscoelasticity of hydrazone crosslinked poly(ethylene glycol) hydrogels directs chondrocyte morphology during mechanical deformation. ResearchGate. Available at: [Link]
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Rane, A. A., et al. (2021). Characterizing the Impact of Fabrication Methods on Mechanically Tunable Gelatin Hydrogels for Cardiac Fibrosis Studies. Gels, 7(3), 114. Available at: [Link]
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Banerjee, A., et al. (2009). The Influence of Hydrogel Modulus on the Proliferation and Differentiation of Encapsulated Neural Stem Cells. Biomaterials, 30(27), 4695-4699. Available at: [Link]
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Richardson, A. D., et al. (2021). Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. Langmuir, 37(51), 14836-14844. Available at: [Link]
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Richardson, A. D., et al. (2021). (PDF) Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. ResearchGate. Available at: [Link]
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de la Caba, K., et al. (2022). Comparative Study Between Citric Acid and Glutaraldehyde in the Crosslinking of Gelatine Hydrogels Reinforced with Cellulose Nanocrystals (CNC). Gels, 8(10), 652. Available at: [Link]
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Malektaj, H., et al. (2023). Mechanical Properties of Alginate Hydrogels Cross-Linked with Multivalent Cations. Polymers, 15(14), 2999. Available at: [Link]
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Badadare, R., et al. (2020). Citric Acid Crosslinked Hydrogel Dressings for Delivery of Metronidazole. International Journal of Science and Research (IJSR), 9(6), 1481-1489. Available at: [Link]
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de la Caba, K., et al. (2022). Comparative Study Between Citric Acid and Glutaraldehyde in the Crosslinking of Gelatine Hydrogels Reinforced with Cellulose Nanocrystals (CNC). PubMed. Available at: [Link]
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Reddy, B. S. R., et al. (2013). Synthesis and characterization of citric acid-based pH-sensitive biopolymeric hydrogels. Journal of Applied Polymer Science, 129(4), 1938-1947. Available at: [Link]
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Mali, K., et al. (2017). Synthesis and characterization of hydrogel films of carboxymethyl tamarind gum using citric acid. International Journal of Biological Macromolecules, 105(Pt 1), 125-132. Available at: [Link]
-
Badadare, R., et al. (2020). Citric Acid Crosslinked Hydrogel Dressings for Delivery of Metronidazole. ResearchGate. Available at: [Link]
-
Khan, M. U., et al. (2024). Citric acid cross-linking of a hydrogel from Aloe vera (Aloe barbadensis M.) engenders a pH-responsive, superporous, and smart material for drug delivery. RSC Advances, 14(12), 8231-8245. Available at: [Link]
-
Wang, Y., et al. (2022). Impacts of citric acid concentration and pH value on mechanism and rheological properties of cold-set whey protein fibrils hydrogels. Food Hydrocolloids, 124, 107297. Available at: [Link]
-
Malektaj, H., et al. (2023). Mechanical Properties of Alginate Hydrogels Cross-Linked with Multivalent Cations. ResearchGate. Available at: [Link]
-
Ghorpade, V. S., et al. (2019). Fabrication, characterization and drug loading efficiency of citric acid crosslinked NaCMC-HPMC hydrogel films for wound healing drug delivery applications. International Journal of Biological Macromolecules, 134, 56-66. Available at: [Link]
-
TA Instruments. (n.d.). Characterizing Hydrogels using Dynamic Mechanical Analysis Methods. Available at: [Link]
-
Wade, R. J., et al. (2021). Design parameters for injectable biopolymeric hydrogels with dynamic covalent chemistry crosslinks. Biomaterials Science, 9(12), 4385-4398. Available at: [Link]
-
Xu, J., et al. (2021). RHEOLOGICAL PROPERTIES OF HYDROGELS PRODUCED BY CELLULOSE DERIVATIVES CROSSLINKED WITH CITRIC ACID, SUCCINIC ACID AND SEBACIC ACID. Cellulose Chemistry and Technology, 55(5-6), 633-640. Available at: [Link]
-
Shariatinia, Z., & Sh-Khiabani, S. (2022). Effect of Citric Acid Cross Linking on the Mechanical, Rheological and Barrier Properties of Chitosan. Polymers, 14(21), 4725. Available at: [Link]
-
Flores-Quiroz, D., et al. (2018). Characterization of Methylcellulose Based Hydrogels by Using Citric Acid as a Crosslinking Agent. International Journal of ChemTech Research, 11(01), 136-145. Available at: [https://www.rjpbcs.com/pdf/2018_9(1)/[11].pdf]([Link]11].pdf)
-
Reddy, B. S. R., et al. (2021). Synthesis, Characterization, Swelling Properties, and Biological Applications of pH-Sensitive Polymeric Hydrogels based on Citric Acid, Triethanolamine, and 2-Furoic Acid. Journal of Chemical Health Risks, 11(2), 145-156. Available at: [Link]
-
Sari, F. N., et al. (2021). Citric Acid-crosslinked Cellulosic Hydrogel from Sugarcane Bagasse: Preparation, Characterization, and Adsorption Study. ResearchGate. Available at: [Link]
-
Tacić, A., et al. (2020). (PDF) Synthesis and characterisation of hydrogels based on starch and citric acid. ResearchGate. Available at: [Link]
-
Li, J., et al. (2018). (a) Dynamic mechanical analysis (DMA) curves of the P1, P2, P3, P4 gels... ResearchGate. Available at: [Link]
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- 1. Viscoelasticity of hydrazone crosslinked poly(ethylene glycol) hydrogels directs chondrocyte morphology during mechanical deformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stress Relaxation and Composition of Hydrazone-Crosslinked Hybrid Biopolymer-Synthetic Hydrogels Determine Spreading and Secretory Properties of MSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Statistical Optimization of Hydrazone-Crosslinked Hyaluronic Acid Hydrogels for Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Citric acid cross-linking of a hydrogel from Aloe vera (Aloe barbadensis M.) engenders a pH-responsive, superporous, and smart material for drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-Hydroxypropane-1,2,3-tricarbohydrazide
Welcome to the technical support center for the purification of 2-Hydroxypropane-1,2,3-tricarbohydrazide (Citric Acid Trihydrazide). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile molecule. By understanding the underlying principles of the purification process, you can effectively troubleshoot and optimize your experimental outcomes.
Introduction
This compound is a derivative of citric acid, featuring three carbohydrazide functional groups.[1][2] This structure imparts unique chemical properties that can present challenges during its purification. Common issues often relate to its high polarity, solubility characteristics, and the potential for co-precipitation of related impurities. This guide provides a structured, question-and-answer-based approach to address these challenges directly.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My crude this compound product has a low melting point and appears amorphous. What are the likely impurities?
A1: A low or broad melting point is a classic indicator of impurities. Given the synthesis of this compound from citric acid and a hydrazine source, the most probable impurities include:
-
Unreacted Citric Acid: The starting material may persist if the reaction has not gone to completion.[3]
-
Partially Reacted Intermediates: Mono- and di-substituted hydrazides of citric acid are common process-related impurities.
-
Hydrazine Salts: Excess hydrazine may form salts with any acidic species present.
-
Residual Solvents: Solvents used in the synthesis or initial work-up can become trapped in the product.
A preliminary purity assessment using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to identify the number of components in your crude product.[4]
Q2: I am struggling to find a suitable solvent for the recrystallization of this compound. What do you recommend?
A2: The high polarity of this compound, due to its multiple hydrazide groups and a hydroxyl group, dictates the choice of solvent. Generally, polar protic solvents are the most effective. Based on protocols for similar carbohydrazide compounds, the following solvents and mixtures are recommended starting points:[5][6]
-
Water: The compound is likely to have good solubility in hot water and lower solubility in cold water, making it a primary candidate for recrystallization.[6]
-
Ethanol or Methanol: These alcohols can be effective, either alone or in combination with water.[5] An ethanol/water or methanol/water mixture often provides the ideal solubility profile, dissolving the compound when hot and allowing for crystal formation upon cooling.
-
Solvent Mixtures: If the compound is too soluble in water even at low temperatures, or not soluble enough in hot ethanol/methanol, a mixed solvent system is advisable. You can dissolve the crude product in a minimal amount of hot water and then add a less polar solvent like ethanol or isopropanol (an anti-solvent) until turbidity is observed. Reheat to obtain a clear solution and then allow it to cool slowly.
Table 1: Recommended Solvents for Recrystallization
| Solvent/Mixture | Rationale |
| Water | High polarity matches the solute; good solubility at elevated temperatures. |
| Ethanol/Water | Modulates polarity to achieve optimal solubility differential. |
| Methanol/Water | Similar to ethanol/water, can offer a different solubility profile. |
| Isopropanol/Water | Isopropanol is less polar than ethanol, providing another option for anti-solvent precipitation. |
Q3: My product "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the product separates from the solution as a liquid phase at a temperature above its melting point or when the solution is highly supersaturated.[5] This is a common issue with highly polar compounds. To encourage crystallization, consider the following strategies:
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a cold bath. Rapid cooling often promotes oiling out.
-
Reduce Supersaturation: Add a small amount of the hot solvent back to the oiled-out mixture to redissolve it, and then attempt a slower cooling rate.[5]
-
Seed Crystals: If you have a small amount of pure, crystalline product, add a seed crystal to the solution as it cools. This provides a nucleation site for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites.
-
Solvent Modification: Adjust the solvent system. If you are using a single solvent, try a binary mixture. If you are already using a mixture, slightly alter the ratio.
Experimental Protocols
Protocol 1: General Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of your crude product.
Materials:
-
Crude this compound
-
Chosen recrystallization solvent (e.g., deionized water, ethanol/water mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with stirring)
-
Buchner funnel and filter paper
-
Cold bath (ice-water mixture)
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture with stirring until the solid dissolves completely. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in a cold bath for at least one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound, including troubleshooting decision points.
Caption: Purification and troubleshooting workflow for this compound.
Advanced Troubleshooting
Q4: After recrystallization, my product purity has not significantly improved. What are the next steps?
A4: If a single recrystallization is insufficient, it suggests the presence of impurities with similar solubility profiles to your target compound. Consider the following advanced techniques:
-
Sequential Recrystallization: Perform a second recrystallization using a different solvent system.
-
pH Adjustment: If acidic or basic impurities are suspected, adjusting the pH of the aqueous solution before recrystallization can be effective. For instance, unreacted citric acid can be removed by careful neutralization.
-
Column Chromatography: For challenging separations, silica gel column chromatography may be necessary. Due to the high polarity of the compound, a polar mobile phase will be required. A common solvent system for such compounds is a mixture of dichloromethane and methanol, or ethyl acetate and methanol.
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques should be used to confirm the purity of your this compound:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
Chromatographic Methods:
-
TLC: A single spot in multiple solvent systems is a good indicator of purity.
-
HPLC: A single peak in the chromatogram provides quantitative purity information.
-
-
Spectroscopic Methods:
-
NMR (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
-
FT-IR: Confirms the presence of key functional groups (e.g., N-H, C=O, O-H).
-
Mass Spectrometry: Confirms the molecular weight of the compound.[1]
-
By systematically addressing these common challenges and employing the recommended protocols and analytical techniques, you can achieve high-purity this compound for your research and development needs.
References
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Technical Support Center: Crystallization of 1-Acetylpiperidine-4-carbohydrazide Products. Benchchem. 5
-
Preparation of carbohydrazide. PrepChem.com. 6
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Solubility of 2-Hydroxypropane-1,2,3-tricarboxylic Acid Monohydrate in Different Binary Solvents from (278.15 to 303.15) K. ResearchGate.
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Process for making carbohydrazide. Google Patents.
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Process for making carbohydrazide. Google Patents.
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This compound. ESSLAB.
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2-HYDROXYPROPANE-1,2,3-TRICARBOXYLIC ACID. Ataman Kimya.
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Citric Acid Catalyzed Synthesis of Hydrazones Schiff Bases of 2,4-Dinirtophenyl Hydrazine. IJPPR.
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2-HYDROXY-1,2,3-PROPANETRICARBOXYLIC ACID. Ataman Kimya.
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Synthesis of citric acid or citrates. Google Patents.
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Synthesis of carbohydrazide. ChemicalBook.
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citric acid and its Impurities. Pharmaffiliates.
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This compound. PubChem.
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This compound. ESSLAB.
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Citric acid. Wikipedia.
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Citric Acid Impurity 3. CymitQuimica.
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Citric acid synthesis. ChemicalBook.
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Homotrimetallic transition metal complexes of 2-hydroxy-N'1,N'2,N'3-triphenylpropane-1,2,3-tricarbohydrazide preparation, characterization and microbeside activities. ResearchGate.
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Chemical Route for Synthesis of Citric Acid from Citrus Juices. Proceedings International.
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The HPLC determination of propane-1,2,3-triyl trinitrite and impurities: (2RS)-3-hydroxypropane-1,2-diyl dinitrate and 2-hydroxypropane-1,3-diyl dinitrate in ointment. ResearchGate.
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2-HYDROXYPROPANE-1,2,3-TRICARBOXYLIC ACID. Mol-Instincts.
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Citric Acid Anhydrous Elemental Impurities Statement. Ingredi.
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Citric Acid Impurity. Veeprho.
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2-Hydroxypropane-1,2,3-tricarboxylic acid--piperazine (1/1). PubChem.
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Citric Acid Monohydrate-impurities. Pharmaffiliates.
-
2-HYDROXYPROPANE-1,2,3-TRICARBOXYLIC ACID HYDRATE. Matrix Fine Chemicals.
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This compound. cas-search.com.
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why is citric acid called 2-Hydroxypropane-1,2,3-tricarboxylic acid ? Reddit.
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Why is citric acid called 2-hydroxypropane-1,2,3-tricarboxylic acid?? Reddit.
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Technical Support Center: Controlling the Degradation Rate of Citric Acid Trihydrazide (CATH) Scaffolds
Welcome to the technical support guide for Citric Acid Trihydrazide (CATH) based scaffolds. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on controlling the degradation rate of these versatile biomaterials. Here, we move beyond simple protocols to explain the underlying science, enabling you to troubleshoot experiments and rationally design scaffolds with tailored degradation kinetics for your specific application.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the degradation of CATH scaffolds.
Q1: What is the primary mechanism of CATH scaffold degradation?
A1: CATH scaffolds are typically formed by the reaction between a hydrazide-modified polymer (like hyaluronic acid-hydrazide) and an aldehyde-modified polymer, or by crosslinking polymers with citric acid-derived molecules. The degradation is primarily driven by the hydrolysis of the hydrazone or ester bonds that form the crosslinked network.[1] This is a chemical process where water molecules cleave these bonds, leading to the breakdown of the scaffold structure. The rate of this hydrolysis is highly sensitive to environmental conditions.[2][3]
Q2: What are the key factors that I can change to control the degradation rate?
A2: You have several levers to pull. The most influential factors are:
-
Crosslinking Density: A higher density of crosslinks creates a tighter network, physically hindering water penetration and slowing hydrolysis.[4][5]
-
pH of the Environment: The stability of hydrazone and ester bonds is pH-dependent. Acidic conditions can significantly accelerate the degradation of some of these bonds.[2][6]
-
Polymer Backbone Chemistry: The type of polymer used (e.g., hyaluronic acid, gelatin, synthetic polymers) influences hydrophilicity, steric hindrance around the crosslinks, and susceptibility to enzymatic degradation.[2][7]
-
Temperature: Like most chemical reactions, hydrolysis is accelerated at higher temperatures.[8]
-
Enzymatic Activity: If the polymer backbone is a natural polymer like gelatin or hyaluronic acid, specific enzymes (e.g., collagenases, hyaluronidase) present in the in vivo or in vitro environment can dramatically accelerate degradation.[4][9][10]
Q3: How do I measure the degradation rate of my CATH scaffold?
A3: The standard method is an in vitro degradation assay. This typically involves incubating pre-weighed scaffold samples in a relevant buffer (like Phosphate Buffered Saline, PBS) at 37°C.[4][7] At specific time points, samples are removed, carefully dried (often by lyophilization), and weighed. The degradation is reported as the percentage of mass loss over time.[4] Other methods include tracking changes in mechanical properties (compressive modulus) or swelling ratio over time.[8][11]
Q4: What are the degradation byproducts of CATH scaffolds, and are they toxic?
A4: The degradation byproducts are generally considered biocompatible. They consist of the original polymer chains and citric acid. Citric acid is a natural metabolite in the body (part of the Krebs cycle) and is typically cleared without issue.[12] However, a very rapid degradation rate in a confined space could lead to a localized drop in pH due to the release of acidic byproducts, which may affect cell viability.[13]
Troubleshooting Guide: Common Degradation Issues
This section provides a structured approach to diagnosing and solving common experimental problems related to CATH scaffold degradation.
Issue 1: Scaffold Degrades Too Quickly
Your scaffold loses its structural integrity hours or days before intended, compromising the experiment.
Probable Causes:
-
Low Crosslinking Density: The polymer network is too loose, allowing rapid water ingress and hydrolysis.
-
Acidic Microenvironment: The buffer or cell culture medium has a pH below neutral (e.g., < 7.0), accelerating hydrolysis.[6] Degradation byproducts themselves can create an acidic environment, causing a feedback loop of accelerated degradation.[13]
-
Inadequate Component Purity: Impurities in the polymer precursors can interfere with the crosslinking reaction, leading to fewer effective crosslinks.
-
Unaccounted Enzymatic Activity: If using cell culture medium with serum or performing an in vivo study, native enzymes may be rapidly breaking down the polymer backbone.[9][10]
Solutions & Protocols:
-
Solution A: Increase Crosslinking Density
-
Rationale: A more tightly crosslinked network reduces the swelling ratio, restricts water access to hydrolysable bonds, and slows degradation.[4]
-
Protocol: Adjusting Precursor Molar Ratio
-
Prepare your stock solutions of the hydrazide-functionalized polymer and the aldehyde/citric acid-based crosslinker.
-
Formulate a series of hydrogels where the molar ratio of the crosslinker to the polymer's reactive groups is systematically increased (e.g., 0.6, 0.8, 1.0, 1.2).
-
Fabricate scaffolds from each formulation under identical conditions.
-
Perform an in vitro degradation assay (as described in the protocol below) on all formulations to determine the optimal ratio for your desired degradation profile.
-
-
-
Solution B: Stabilize the Environmental pH
-
Rationale: Maintaining a physiological pH (7.2-7.4) is crucial for predictable hydrolytic degradation.
-
Action: Ensure your degradation buffer (e.g., PBS) is fresh and properly calibrated to pH 7.4. If using cell culture medium, ensure it is adequately buffered and changed frequently to prevent pH drift due to cell metabolism and scaffold degradation byproducts.
-
-
Solution C: Introduce a Secondary, More Stable Crosslinking Mechanism
-
Rationale: Adding a slower-degrading crosslink can enhance the overall stability of the scaffold.[4]
-
Example: If your primary crosslinking is a fast-hydrolyzing hydrazone bond, consider incorporating a secondary crosslinker that forms a more stable bond (e.g., via Michael addition or photocrosslinking) if your polymer chemistry allows. This creates a dual-network hydrogel with a more controlled, staged degradation.[4]
-
Issue 2: Scaffold Degrades Too Slowly or Not at All
The scaffold persists long after its intended functional lifespan, potentially leading to issues like fibrosis in vivo or hindering tissue integration.
Probable Causes:
-
Excessive Crosslinking: The network is too dense, preventing water from penetrating the scaffold core.
-
Hydrophobic Polymer Backbone: The polymer is not swelling sufficiently, limiting water access to the crosslinks.
-
Post-Fabrication Changes: Unintended crosslinking occurred during storage or sterilization (e.g., due to heat or radiation). Dehydrothermal treatment, for instance, can form additional ester bonds.[5]
Solutions & Protocols:
-
Solution A: Decrease Crosslinking Density
-
Rationale: A lower crosslinking density increases the mesh size of the polymer network, allowing for greater water uptake and faster hydrolysis.
-
Action: Systematically decrease the molar ratio of your crosslinker relative to the polymer's reactive groups, as described in the protocol for increasing density, but in the reverse direction.
-
-
Solution B: Incorporate a Degradation-Enhancing Agent
-
Rationale: Introducing components that can actively break down the scaffold can provide an alternative degradation pathway.
-
Protocol: Encapsulating Degrading Enzymes
-
During scaffold fabrication, incorporate a relevant enzyme (e.g., hyaluronidase for hyaluronic acid-based scaffolds) into the precursor solution before gelation.
-
The enzyme will be physically entrapped within the hydrogel matrix.
-
Upon incubation in buffer, the enzyme will slowly act on the polymer backbone, accelerating degradation from the inside out.
-
Crucially , run controls to determine the optimal enzyme concentration, as too much will cause premature degradation. Start with low concentrations (e.g., 1-10 U/mL).
-
-
Issue 3: Inconsistent Degradation Rates Between Batches
You observe significant variability in degradation times for scaffolds that were supposedly made under identical conditions.
Probable Causes:
-
Inhomogeneous Mixing of Precursors: Poor mixing leads to regions of high and low crosslinking density within the same scaffold.
-
Variability in Reagent Quality: Degradation of precursor materials (e.g., oxidation of aldehydes, hydrolysis of hydrazides) during storage can alter their reactivity.
-
Inconsistent Curing/Gelation Conditions: Fluctuations in temperature or time during the crosslinking step can lead to different final crosslinking densities.
Solutions & Protocols:
-
Solution A: Standardize Mixing and Fabrication
-
Rationale: Ensuring a homogeneous reaction mixture is critical for a uniform network structure.
-
Action: Use a standardized mixing protocol. For small volumes, vortex vigorously for a set time (e.g., 30 seconds). For larger volumes, consider using a dual-syringe mixing system to ensure rapid and complete homogenization at the point of injection or casting. Ensure the gelation temperature is precisely controlled using a water bath or incubator.
-
-
Solution B: Reagent Quality Control
-
Rationale: The stoichiometry of the crosslinking reaction depends on the activity of the functional groups.
-
Action: Aliquot precursor polymers upon receipt and store them under recommended conditions (e.g., -20°C, desiccated, protected from light). Avoid repeated freeze-thaw cycles. If batch-to-batch inconsistency is a persistent problem, consider functional group titration assays to quantify the active hydrazide and aldehyde groups in each new batch of material before use.
-
Data & Protocols
Table 1: Influence of Key Parameters on CATH Degradation Time
This table provides an illustrative guide to how adjusting parameters can affect degradation. Actual times will vary significantly based on the specific polymer system and experimental conditions.
| Parameter Adjusted | Change | Expected Effect on Degradation Rate | Estimated Time for 50% Mass Loss |
| Crosslinker:Polymer Ratio | Low (e.g., 0.5) | Fast | 3 - 7 days |
| Medium (e.g., 0.8) | Moderate | 10 - 21 days | |
| High (e.g., 1.2) | Slow | 28 - 50 days | |
| Incubation Buffer pH | pH 5.0 | Very Fast | 1 - 4 days |
| pH 7.4 | Baseline | 10 - 21 days | |
| pH 8.5 | Slower | > 30 days | |
| Enzyme Addition | No Enzyme | Baseline | 10 - 21 days |
| (e.g., Hyaluronidase) | 10 U/mL | Very Fast | < 2 days |
Experimental Protocol: Standard In Vitro Degradation Assay
This protocol details the steps for reliably measuring scaffold mass loss over time.
-
Sample Preparation:
-
Fabricate at least 3 replicate scaffolds per time point per condition.
-
Use a biopsy punch to create uniform cylindrical samples (e.g., 5 mm diameter, 2 mm height).
-
Freeze the samples completely and then lyophilize (freeze-dry) them for 48 hours until all water is removed.
-
Record the initial dry weight (W₀) of each scaffold using an analytical balance.
-
-
Degradation Setup:
-
Place each scaffold into an individual well of a 24-well plate or a separate sterile vial.
-
Add a sufficient volume of sterile PBS (pH 7.4) to fully immerse the scaffold (e.g., 2 mL). To simulate enzymatic degradation, add the relevant enzyme to the PBS at the desired concentration.[4]
-
Incubate the plate at 37°C on an orbital shaker set to a low speed (e.g., 40 rpm) to ensure gentle mixing.
-
-
Time Point Analysis:
-
At each predetermined time point (e.g., Day 1, 3, 7, 14, 21, 28), retrieve the triplicate scaffolds for a given condition.
-
Carefully remove the scaffolds from the PBS and gently rinse them with deionized water to remove salts.
-
Immediately freeze and lyophilize the scaffolds for 48 hours.
-
Record the final dry weight (Wₜ) for each scaffold.
-
-
Calculation:
-
Calculate the percentage of mass loss at each time point using the following formula: Mass Loss (%) = [(W₀ - Wₜ) / W₀] * 100
-
Plot the average Mass Loss (%) versus time for each condition.
-
Visual Guides & Workflows
Mechanism of Degradation
The stability of the CATH scaffold is dictated by the hydrolytic susceptibility of its crosslinking bonds.
Caption: Formation and hydrolytic degradation of a CATH scaffold via hydrazone bonds.
Troubleshooting Workflow
A logical decision tree to diagnose and correct scaffold degradation issues.
Caption: A decision-making workflow for troubleshooting CATH scaffold degradation.
References
- Yang, J., et al. (2004). Elastomeric Tissue Engineering Scaffolds from Citric Acid-based Synthetic Polyesters. Vertex AI Search.
-
Piao, Y., et al. (2015). Controlled Gelation and Degradation Rates of Injectable Hyaluronic Acid-based Hydrogels through a Double Crosslinking Strategy. PMC, NIH. [Link]
-
Lin, W., et al. (2022). Biodegradable Natural Hydrogels for Tissue Engineering, Controlled Release, and Soil Remediation. MDPI. [Link]
- Stiglic, D., et al. (2022). Figure 2. Illustration of the design of citric acid cross-linked...
-
Caliari, S.R., et al. (2019). Stress Relaxation and Composition of Hydrazone-Crosslinked Hybrid Biopolymer-Synthetic Hydrogels Determine Spreading and Secretory Properties of MSCs. NIH. [Link]
-
Oh, E.J., et al. (2010). Synthesis and degradation test of hyaluronic acid hydrogels. PubMed. [Link]
- Singh, A. (2022). For edible scaffold development, I am facing issues while crosslinking gelatin with citric acid. So how can I optimize that?
-
Hasan, A., et al. (2019). Design Challenges in Polymeric Scaffolds for Tissue Engineering. PMC, PubMed Central. [Link]
- Notara, M., et al. (2023). Degradation behavior of hydrogel systems after 48 h at different pH values.
- Ulbrich, K., et al. (2011). Enzymatic degradation of the hydrogels based on synthetic poly(α-amino acid)s.
- McCall, J.D., et al. (2020). A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies.
-
Jeon, O., et al. (2010). Controlling Degradation of Hydrogels via the Size of Cross-Linked Junctions. PMC, NIH. [Link]
- Kim, B.S., et al. (2000). Degradation behaviors of biodegradable macroporous scaffolds prepared by gas foaming of effervescent salts.
- Liu, Y., et al. (2018). Images of the degradation process of the scaffolds set in the sodium...
- Lv, X., et al. (2019). In vitro enzymatic degradation property of the five hydrogels.
-
Elizondo, E., et al. (2022). In Vitro Hydrolytic Degradation of Polyester-Based Scaffolds under Static and Dynamic Conditions in a Customized Perfusion Bioreactor. NIH. [Link]
-
Dasgupta, N., et al. (2020). Simulations of the Biodegradation of Citrate Based Polymers for Artificial Scaffolds Using Accelerated Reactive Molecular Dynamics. OSTI.GOV. [Link]
-
Serrano, M.C., et al. (2011). Engineering Citric Acid-Based Porous Scaffolds for Bone Regeneration. PubMed, NIH. [Link]
-
Khan, M.U.A., et al. (2023). Citric acid cross-linked honey and aloe vera gel loaded chitosan hydrogels for wound dressing applications. RSC Publishing. [Link]
-
Yang, J., et al. (2013). Citric-Acid-Derived Photo-cross-Linked Biodegradable Elastomers. PMC, NIH. [Link]
- Eke, G., et al. (2022). (a) Hydrolytic degradation (%) and (b) enzymatic degradation (%) profiles of the PGA and PGA‐CSA hydrogels.
- Driessen, R. (2023). Scaffold Degradation Over Time.
- Mundargi, R.C., et al. (2016). Citric Acid Crosslinked Hydrogel Dressings for Delivery of Metronidazole.
-
Law, G.T.W., et al. (2019). Microbial Degradation of Citric Acid in Low Level Radioactive Waste Disposal: Impact on Biomineralization Reactions. Frontiers in Microbiology. [Link]
-
Karanasos, A., et al. (2016). Possible mechanical causes of scaffold thrombosis: insights from case reports with intracoronary imaging. EuroIntervention. [Link]
- Lee, S.H., et al. (2021). Decay Resistance of Citric Acid Cross-Linked Paper.
-
Liu, X., & Czernuszka, J.T. (2007). Non-invasive monitoring of tissue scaffold degradation using ultrasound elasticity imaging. PMC, NIH. [Link]
-
Kim, H.D., & Mooney, D.J. (2004). The effect of scaffold degradation rate on three-dimensional cell growth and angiogenesis. PubMed. [Link]
-
Al-Musawi, S., et al. (2022). Enhanced degradation of doxycycline by citric acid-functionalized graphitic carbon nitride decorated with MIL-88A and FeS. RSC Publishing. [Link]
Sources
- 1. Stress Relaxation and Composition of Hydrazone-Crosslinked Hybrid Biopolymer-Synthetic Hydrogels Determine Spreading and Secretory Properties of MSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Hydrolytic Degradation of Polyester-Based Scaffolds under Static and Dynamic Conditions in a Customized Perfusion Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlled Gelation and Degradation Rates of Injectable Hyaluronic Acid-based Hydrogels through a Double Crosslinking Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and degradation test of hyaluronic acid hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Non-invasive monitoring of tissue scaffold degradation using ultrasound elasticity imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Citric-Acid-Derived Photo-cross-Linked Biodegradable Elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of scaffold degradation rate on three-dimensional cell growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability in citric acid trihydrazide synthesis
Technical Support Center: Citric Acid Trihydrazide Synthesis
Welcome to the Technical Support Center for Citric Acid Trihydrazide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing citric acid trihydrazide and to provide robust solutions for overcoming common challenges, particularly batch-to-batch variability. Our goal is to empower you with the scientific rationale behind each procedural step, ensuring consistent and high-quality outcomes in your experiments.
Troubleshooting Guide: Common Synthesis Issues
The synthesis of citric acid trihydrazide is typically achieved via a two-step process: the esterification of citric acid to a triester (e.g., trimethyl citrate), followed by hydrazinolysis. Variability can be introduced at either stage. This guide addresses issues in a question-and-answer format to help you pinpoint and resolve specific problems.
Q1: Why is my overall yield of citric acid trihydrazide consistently low or highly variable?
Low and inconsistent yields are often the most frustrating aspects of synthesis. The root cause can typically be traced to incomplete reactions in either the esterification or the hydrazinolysis step, or mechanical losses during workup.
Potential Causes & Recommended Solutions:
-
Incomplete Esterification of Citric Acid: The conversion of citric acid to its triester (e.g., trimethyl citrate) is a reversible Fischer esterification reaction.[1] If this step is not driven to completion, the remaining free carboxylic acid groups will not react with hydrazine hydrate, drastically reducing the overall yield.
-
Solution:
-
Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) to track the disappearance of citric acid.
-
Drive Equilibrium: Employ a method to remove water as it is formed. A common industrial approach uses a multiple reaction and distillation dewatering process.[2] For lab-scale synthesis, using a Dean-Stark apparatus or adding a dehydrating agent can be effective.
-
Optimize Catalyst and Reagents: Use a sufficient amount of an acid catalyst like p-toluenesulfonic acid or sulfuric acid and an excess of the alcohol (e.g., methanol).[2][3] Reflux for an adequate duration (which can be several hours) until TLC analysis confirms the absence of the starting material.[1]
-
-
-
Insufficient Hydrazine Hydrate in Hydrazinolysis: An inadequate molar ratio of hydrazine hydrate to the triester will result in incomplete conversion, leaving partially reacted intermediates and reducing the yield of the desired trihydrazide.[4]
-
Solution: Use a molar excess of hydrazine hydrate. While a 1:1.2 molar ratio of ester to hydrazine hydrate can be effective, ratios up to 20 equivalents have been reported to drive similar reactions to completion.[4][5] A good starting point is 3.5 to 4.0 equivalents of hydrazine hydrate for each equivalent of the triester.
-
-
Suboptimal Reaction Conditions for Hydrazinolysis: The temperature and duration of the hydrazinolysis reaction are critical. If the temperature is too low or the reaction time is too short, the conversion will be incomplete.[6]
-
Solution: The reaction is typically performed by refluxing in a suitable solvent like ethanol or methanol.[7] Increasing the reaction temperature generally enhances the yield and reduces the reaction time.[6] Monitor the reaction progress by TLC, observing the disappearance of the trimethyl citrate spot. The reaction may require several hours of reflux.
-
-
Product Loss During Work-up and Purification: Citric acid trihydrazide, being a polyhydrazide, may have some solubility in the reaction solvent, leading to losses during filtration. Improper recrystallization techniques can also significantly reduce the isolated yield.
-
Solution:
-
Crystallization: After the reaction is complete, cool the mixture slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization and minimize the amount of product remaining in the solution.[8]
-
Washing: When filtering the precipitated product, wash the crystals with a minimal amount of cold solvent (e.g., cold ethanol) to remove soluble impurities without dissolving a significant amount of the product.[4]
-
-
dot graph TD { layout=elk; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Decision tree for troubleshooting low yield.
Q2: The final product is off-white, yellow, or brown. What causes this discoloration and how can it be fixed?
Discoloration indicates the presence of impurities, which can arise from side reactions or the degradation of reagents.
Potential Causes & Recommended Solutions:
-
Degradation of Hydrazine Hydrate: Hydrazine hydrate can be oxidized by atmospheric oxygen, especially in the presence of certain metal ions, leading to colored impurities.[9] Its purity and handling are critical.
-
Solution:
-
Use High-Purity Reagent: Always use high-quality, recently opened, or properly stored hydrazine hydrate.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
-
Proper Storage: Store hydrazine hydrate in tightly sealed containers away from heat, light, and incompatible materials like oxidizing agents.[10]
-
-
-
Side Reactions: At elevated temperatures, side reactions can occur. One possibility is the formation of diacylhydrazides, where two acyl groups from different triester molecules react with the same hydrazine molecule, potentially leading to oligomeric or polymeric byproducts.
-
Solution: Maintain careful temperature control during the reaction. While higher temperatures can increase the reaction rate, excessive heat may promote side reactions. Refluxing gently is typically sufficient.
-
-
Carryover from Esterification: If the acid catalyst from the esterification step is not properly neutralized or removed, it can cause degradation during the hydrazinolysis step.
-
Solution: While not always necessary, if you suspect catalyst-induced degradation, you can perform a workup of the trimethyl citrate intermediate to remove the acid catalyst before proceeding to the hydrazinolysis step.
-
-
Purification Method:
-
Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[11] Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Recrystallization: Perform a careful recrystallization. Choosing the right solvent is key; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] Ethanol or methanol are often good starting points for hydrazides.[12]
-
Experimental Protocols
Protocol 1: Synthesis of Trimethyl Citrate
This protocol is based on a standard Fischer esterification method.[1][3]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add citric acid (1.0 eq).
-
Reagents: Add anhydrous methanol (sufficient to dissolve the citric acid, e.g., 5-10 mL per gram of citric acid) and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The removal of water via a Dean-Stark trap is recommended to drive the reaction to completion.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a mobile phase of ethyl acetate/hexane). The disappearance of the polar citric acid spot at the baseline indicates completion.
-
Work-up: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude trimethyl citrate, which can be used directly or purified further.
Protocol 2: Synthesis of Citric Acid Trihydrazide
This protocol is a general procedure for the hydrazinolysis of an ester.[7][13]
-
Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve trimethyl citrate (1.0 eq) in ethanol (e.g., 10-15 mL per gram of ester).
-
Reagents: Add hydrazine hydrate (at least 3.5 eq) dropwise to the stirred solution. Caution: Hydrazine hydrate is toxic and corrosive; handle with appropriate personal protective equipment (PPE) in a chemical fume hood.[10][14]
-
Reaction: Heat the mixture to a gentle reflux and maintain for 3-6 hours. A white precipitate should form as the reaction progresses.
-
Monitoring: Follow the reaction by TLC, observing the disappearance of the trimethyl citrate starting material.
-
Isolation: After the reaction is complete, cool the flask to room temperature, then place it in an ice-water bath for at least one hour to maximize precipitation.
-
Purification: Collect the white solid by vacuum filtration. Wash the filter cake with a small volume of cold ethanol to remove unreacted hydrazine hydrate and other soluble impurities.
-
Drying: Dry the purified solid product under vacuum to obtain citric acid trihydrazide.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: General workflow for citric acid trihydrazide synthesis.
Frequently Asked Questions (FAQs)
Q: What are the critical quality attributes for the starting materials? A: The purity of your starting materials is paramount.
-
Citric Acid: Use anhydrous or monohydrate citric acid of high purity (>99%). The presence of other organic acids can lead to the formation of different hydrazides. Purity can be confirmed by titration.[15][16]
-
Methanol/Ethanol: Use anhydrous solvents, especially for the esterification step, as water will inhibit the reaction.
-
Hydrazine Hydrate: This is the most critical reagent. It is highly toxic and corrosive.[10] Use a fresh bottle or a properly stored reagent, as it can degrade. The concentration of the hydrate solution should be known and factored into molar calculations. Always handle in a fume hood with appropriate PPE.[14]
Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended:
-
Melting Point: A sharp melting point indicates high purity. Compare the observed melting point across different batches.
-
FTIR Spectroscopy: This is excellent for confirming the functional group transformation. You should see the disappearance of the ester carbonyl peak (around 1730-1750 cm⁻¹) from the trimethyl citrate and the appearance of the hydrazide (amide) carbonyl peak (around 1630-1680 cm⁻¹) and N-H stretching peaks (around 3200-3400 cm⁻¹).[17][18]
-
¹H NMR Spectroscopy: In a suitable solvent (like DMSO-d₆), you can confirm the structure. Key signals would include the -CH₂- protons of the citric acid backbone and the -NH and -NH₂ protons of the hydrazide groups. The disappearance of the methyl ester singlet (-OCH₃) from the starting material is a key indicator of reaction completion.[19]
-
Titration: The purity of the final product can be determined by titrating a known mass of the product with a standardized acid solution.
Table 1: Key Analytical Characterization Data
| Technique | Starting Material (Trimethyl Citrate) | Final Product (Citric Acid Trihydrazide) | Purpose |
|---|---|---|---|
| FTIR | Strong C=O stretch (~1740 cm⁻¹), C-O stretch (~1100-1250 cm⁻¹) | Strong C=O stretch (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹), N-H bend (~1620 cm⁻¹) | Confirm functional group conversion.[18] |
| ¹H NMR | Singlet for -OCH₃ protons (~3.7 ppm), AB quartet/multiplet for -CH₂- protons | Absence of -OCH₃ singlet, signals for -NH and -NH₂ protons, complex multiplet for -CH₂- protons | Confirm structural identity and absence of starting material.[19] |
| Melting Point | Literature value: 78-80 °C | Consistent and sharp melting range across batches | Assess purity. |
Q: What are the best storage conditions for the final product? A: Citric acid trihydrazide, like many hydrazide derivatives, should be stored in a tightly sealed container to protect it from atmospheric moisture and oxygen. Store in a cool, dry, and dark place, such as a desiccator.
Q: Are there any significant safety concerns with this synthesis? A: Yes. The primary hazard is hydrazine hydrate . It is acutely toxic, a suspected carcinogen, and highly corrosive.[10][14]
-
Handling: Always handle hydrazine hydrate in a well-ventilated chemical fume hood.
-
PPE: Wear chemical-resistant gloves (butyl rubber is often recommended), splash-proof goggles, a face shield, and a lab coat.[9]
-
Quenching: Any unreacted hydrazine hydrate in the reaction mixture or filtrate should be quenched before disposal. This can be done by carefully adding an oxidizing agent like sodium hypochlorite (bleach), but this reaction is exothermic and must be done with caution in a controlled manner and with cooling.
References
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ResearchGate. (n.d.). Effect of temperature on the hydrazone formation. Available from: [Link]
-
ResearchGate. (n.d.). Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis. Available from: [Link]
-
ResearchGate. (n.d.). FTIR and 1H NMR for thiocarbohydrazide prepared through methanol and water synthetic pathways. Available from: [Link]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Available from: [Link]
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Nakakita, S., et al. (2013). Hydrazinolysis using hydrazine monohydrate. GlycoPOD. Available from: [Link]
- Google Patents. (n.d.). Preparation method of hydrazide compound.
-
ResearchGate. (2024). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part of ester)?. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]
-
ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Available from: [Link]
-
OSTI.GOV. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Available from: [Link]
-
Lanxess. (n.d.). Hydrazine Hydrate Product Safety Assessment. Available from: [Link]
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Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides. Available from: [Link]
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MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Available from: [Link]
-
ResearchGate. (n.d.). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Available from: [Link]
-
DTIC. (n.d.). Safety and Handling of Hydrazine. Available from: [Link]
-
IJPPR. (2016). Citric Acid Catalyzed Synthesis of Hydrazones Schiff Bases of 2,4-Dinirtophenyl Hydrazine. Available from: [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Available from: [Link]
-
FAQ. (n.d.). What is the synthesis route of TRIMETHYL CITRATE and its industrial applications?. Available from: [Link]
-
PubMed. (n.d.). Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide. Available from: [Link]
-
SGS PSI. (n.d.). Citric Acid USP Testing. Available from: [Link]
-
Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?. Available from: [Link]
-
PubMed. (n.d.). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Available from: [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Available from: [Link]
-
FAO. (1999). CITRIC ACID. Available from: [Link]
-
ResearchGate. (n.d.). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Available from: [Link]
-
Organic Syntheses. (n.d.). Procedure. Available from: [Link]
-
ResearchGate. (n.d.). FT-IR and NMR Spectroscopic Investigation and Hybrid Computational DFT/HF Analysis on the Molecular Structure of NSPD. Available from: [Link]
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Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available from: [Link]
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RSC Publishing. (n.d.). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
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Hiranuma. (2020). Purity determination of citric acid. Hiranuma Application Data. Available from: [Link]
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RSC Publishing. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances. Available from: [Link]
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Validation & Comparative
A Comparative Guide for Researchers: Citric Acid Trihydrazide vs. Glutaraldehyde as Crosslinking Agents
In the landscape of biomaterials and drug delivery, the choice of a crosslinking agent is a critical decision that profoundly influences the structural integrity, biocompatibility, and functional performance of hydrogels and other polymeric scaffolds. For decades, glutaraldehyde (GA) has been a widely utilized crosslinker due to its high efficiency and reactivity. However, concerns regarding its cytotoxicity have prompted researchers to explore safer and more biocompatible alternatives. Among these, citric acid trihydrazide (CATH) has emerged as a promising candidate. This guide provides an in-depth, objective comparison of CATH and glutaraldehyde, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The Crosslinking Imperative: Why Your Choice Matters
Crosslinking is the process of forming covalent or ionic bonds between polymer chains to create a three-dimensional network. This network structure is fundamental to the properties of hydrogels, transforming soluble polymers into insoluble, swellable materials. The choice of crosslinker dictates several key parameters:
-
Mechanical Strength: The density and nature of crosslinks determine the stiffness and elasticity of the hydrogel.[1]
-
Swelling Behavior: The crosslink density governs the extent to which a hydrogel can absorb and retain water, which is crucial for drug loading and release.[2]
-
Biocompatibility: The inherent toxicity of the crosslinking agent and its byproducts is a primary concern, especially for in vivo applications.[3][4]
-
Degradation Rate: The stability of the crosslinks influences the rate at which the hydrogel degrades, a critical factor in controlled drug delivery and tissue engineering.[5]
A Tale of Two Crosslinkers: Chemical Mechanisms
The efficacy and potential drawbacks of glutaraldehyde and citric acid trihydrazide stem from their distinct chemical structures and reaction mechanisms with polymer chains.
Glutaraldehyde: The Veteran Crosslinker
Glutaraldehyde is a five-carbon dialdehyde that readily reacts with primary amine groups, such as the ε-amino group of lysine residues in proteins like gelatin and collagen.[6] The reaction proceeds primarily through the formation of Schiff bases.[7] However, the in-situ chemistry of glutaraldehyde in aqueous solutions is complex; it can exist in various forms, including monomeric, cyclic, and polymeric structures, leading to a variety of potential crosslinking reactions.[8] This high reactivity, while efficient, also contributes to its lack of specificity and potential for inducing undesirable changes in protein structure.[7]
dot
Caption: Citric acid trihydrazide crosslinking mechanism.
Head-to-Head Comparison: Performance Metrics
The choice between glutaraldehyde and citric acid trihydrazide often comes down to a trade-off between crosslinking efficiency and biocompatibility. The following table summarizes key performance metrics based on experimental data from the literature.
| Performance Metric | Glutaraldehyde | Citric Acid Trihydrazide | Key Insights & Causality |
| Crosslinking Efficiency | High | Moderate to High | Glutaraldehyde's high reactivity with readily available amine groups leads to rapid and efficient crosslinking. [6]CATH requires the presence of carbonyl groups, which may necessitate a pre-oxidation step for some polymers, affecting the overall efficiency. |
| Biocompatibility/Cytotoxicity | Cytotoxic | Generally Biocompatible & Non-toxic | Glutaraldehyde is known to be cytotoxic, with unreacted GA and degradation byproducts posing risks. [3][4][5]CATH, derived from citric acid, and its hydrazone crosslinks are considered biocompatible and non-toxic, making it suitable for biomedical applications. [9][10] |
| Mechanical Properties | High Tensile Strength, High Stiffness | Tunable, Generally Lower Stiffness | The rigid covalent bonds formed by glutaraldehyde often result in hydrogels with high mechanical strength. [11][12]CATH-crosslinked hydrogels can exhibit a range of mechanical properties depending on the crosslinking density, but may be less stiff than their GA-crosslinked counterparts. [13] |
| Swelling Ratio | Lower | Higher | The higher crosslinking density often achieved with glutaraldehyde restricts polymer chain mobility, leading to a lower swelling ratio. [14][15]CATH-crosslinked hydrogels, with potentially lower crosslink density, can exhibit a higher capacity for water absorption. [12][13] |
| Drug Release Profile | Slower, More Controlled | Potentially Faster, Tunable | The dense network of GA-crosslinked hydrogels can lead to a more sustained and slower drug release. [16][17]The release from CATH hydrogels can be modulated by adjusting the crosslinking degree, offering versatility in drug delivery design. [18][19][20] |
| Reaction Conditions | Mild (Neutral pH, Room Temp) | May require pre-oxidation and specific pH | Glutaraldehyde reactions are typically carried out under mild conditions. [8]CATH crosslinking may involve an initial oxidation step and specific pH conditions to facilitate the formation of hydrazone bonds. |
Experimental Protocols: A Guide to Comparative Analysis
To objectively compare the performance of these two crosslinkers for your specific polymer system, the following standardized protocols are recommended.
Hydrogel Synthesis
This protocol provides a general framework for synthesizing hydrogels using either glutaraldehyde or citric acid trihydrazide.
dot
Caption: General workflow for hydrogel synthesis.
Materials:
-
Polymer (e.g., gelatin, chitosan, hyaluronic acid)
-
Solvent (e.g., deionized water, phosphate-buffered saline)
-
Glutaraldehyde solution (e.g., 25% aqueous solution)
-
Citric acid trihydrazide
-
(If needed for CATH) Oxidizing agent (e.g., sodium periodate)
-
Quenching solution (e.g., glycine solution for glutaraldehyde) [7] Procedure:
-
Polymer Solution Preparation: Dissolve the polymer in the chosen solvent at a predetermined concentration.
-
(For CATH with polysaccharides): If necessary, perform an oxidation step to introduce aldehyde groups onto the polymer chains.
-
Crosslinker Addition:
-
For Glutaraldehyde: Add the desired amount of glutaraldehyde solution to the polymer solution and mix thoroughly.
-
For CATH: Dissolve CATH in the solvent and add it to the polymer solution.
-
-
Gelation: Allow the mixture to stand at a controlled temperature until gelation is complete.
-
Washing: Immerse the hydrogel in a large volume of solvent (e.g., deionized water) to remove any unreacted crosslinker. For glutaraldehyde, a quenching step with a glycine solution is recommended to neutralize unreacted aldehyde groups. [7]6. Lyophilization (Optional): For certain characterizations, freeze-dry the hydrogel to obtain a porous scaffold. [21]
Swelling Ratio Determination
This protocol measures the water absorption capacity of the hydrogels. [21][22][23] Materials:
-
Lyophilized or as-prepared hydrogel samples
-
Deionized water or PBS
-
Analytical balance
Procedure:
-
Weigh the dry hydrogel sample (Wd). [24]2. Immerse the sample in deionized water or PBS at a constant temperature.
-
At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen sample (Ws). [24]4. Continue until the weight of the swollen hydrogel becomes constant (equilibrium swelling).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100 [24]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. [25][26][27] Materials:
-
Hydrogel samples
-
Cell culture medium
-
Selected cell line (e.g., fibroblasts, osteoblasts)
-
96-well plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Hydrogel Extract Preparation: Sterilize the hydrogel samples and incubate them in a cell culture medium for 24-72 hours to create hydrogel extracts.
-
Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight. [25]3. Treatment: Replace the culture medium with the prepared hydrogel extracts and incubate for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells. 5. Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals. 6. Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. 7. Cell Viability Calculation: Calculate the percentage of cell viability relative to a control group (cells cultured in a fresh medium).
Application-Specific Recommendations
The choice between glutaraldehyde and citric acid trihydrazide is not absolute but rather depends on the specific requirements of the application.
-
For applications where high mechanical strength is paramount and short-term in vitro use is intended (e.g., enzyme immobilization), glutaraldehyde may be a suitable and cost-effective option. [7]* For in vivo applications, including drug delivery, tissue engineering, and regenerative medicine, the superior biocompatibility of citric acid trihydrazide makes it the preferred choice. [10][18][20]The tunable properties of CATH-crosslinked hydrogels also offer greater flexibility in designing systems for controlled release and cell encapsulation. [18][19]
Conclusion: A Paradigm Shift Towards Biocompatibility
While glutaraldehyde has a long-standing history as an effective crosslinker, the growing emphasis on biocompatibility and safety in biomedical research has paved the way for alternatives like citric acid trihydrazide. CATH offers a compelling combination of non-toxicity, tunable properties, and effective crosslinking, making it an excellent candidate for the development of advanced biomaterials. By understanding the fundamental differences in their chemistry and performance, researchers can select the optimal crosslinking strategy to advance their scientific and therapeutic goals.
References
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Glutaraldehyde: Behavior in Aqueous Solution, Reaction with Proteins, and Application to Enzyme Crosslinking. Taylor & Francis Online. Available from: [Link]
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Protocol Efficiently Measuring the Swelling Rate of Hydrogels. ResearchGate. Available from: [Link]
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Starch Glutaraldehyde Cross-Linked Hydrogel for Drug Release Properties. PMC - NIH. Available from: [Link]
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Protocol suggestion to evaluate swelling ratio for hydrogels?. ResearchGate. Available from: [Link]
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Studies on Glutaraldehyde Crosslinked Chitosan Hydrogel Properties for Drug Delivery Systems. Semantic Scholar. Available from: [Link]
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Glutaraldehyde-crosslinked chitosan-polyethylene oxide nanofibers as a potential gastroretentive delivery system of nizatidine for augmented gastroprotective activity. Taylor & Francis Online. Available from: [Link]
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Studies on Glutaraldehyde Crosslinked Chitosan Hydrogel Properties for Drug Delivery Systems. Taylor & Francis Online. Available from: [Link]
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Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis. ResearchGate. Available from: [Link]
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Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis. ResearchGate. Available from: [Link]
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2.6. Cytotoxicity assays. Bio-protocol. Available from: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
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Studies on Glutaraldehyde Crosslinked Chitosan Hydrogel Properties for Drug Delivery Systems. ResearchGate. Available from: [Link]
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Studies on Glutaraldehyde Crosslinked Chitosan Hydrogel Properties for Drug Delivery Systems (2013). SciSpace. Available from: [Link]
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Determination of the Swelling Ratio. APPENDIX A. Available from: [Link]
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Multifunctional polyurethane hydrogel based on phenol- carbamate network and Fe3+-polyphenol coordination bond toward NIR light triggered actuators and strain sensors. The Royal Society of Chemistry. Available from: [Link]
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Citric acid-crosslinked gelatin/hydroxypropyl methylcellulose hydrogels for biomedical applications. Unknown Source. Available from: [Link]
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Citric acid cross-linked honey and aloe vera gel loaded chitosan hydrogels for wound dressing applications. RSC Publishing. Available from: [Link]
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Citric acid crosslinked hydroxyethyl tamarind gum-based hydrogel films: A promising biomaterial for drug delivery. PubMed. Available from: [Link]
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Citric acid cross-linked honey and aloe vera gel loaded chitosan hydrogels for wound dressing applications. PMC - NIH. Available from: [Link]
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Citric Acid Cross-Linked Gelatin-Based Composites with Improved Microhardness. Unknown Source. Available from: [Link]
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Effect of crosslinker concentration on characteristics of superporous hydrogel. PMC - NIH. Available from: [Link]
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Fabrication, characterization and drug loading efficiency of citric acid crosslinked NaCMC-HPMC hydrogel films for wound healing drug delivery applications. PubMed. Available from: [Link]
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Chemical cross-linking reaction of starch using citric acid.. ResearchGate. Available from: [Link]
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Citric Acid Crosslinked Hydrogel Dressings for Delivery of Metronidazole. ResearchGate. Available from: [Link]
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Citric acid cross-linking of a hydrogel from Aloe vera (Aloe barbadensis M.) engenders a pH-responsive, superporous, and smart material for drug delivery. PMC - NIH. Available from: [Link]
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How to crosslink gelatin using citric acid?. ResearchGate. Available from: [Link]
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The illustrative mechanisms of cross-linking agents. (a) glutaraldehyde.... ResearchGate. Available from: [Link]
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Comparative Study Between Citric Acid and Glutaraldehyde in the Crosslinking of Gelatine Hydrogels Reinforced with Cellulose Nanocrystals (CNC). PMC - NIH. Available from: [Link]
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Citric Acid Crosslinked Hydrogel Dressings for Delivery of Metronidazole. Semantic Scholar. Available from: [Link]
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(PDF) Modified Starch-Based Hydrogels Cross-Linked with Citric Acid and their use as Drug Delivery Systems for Levofloxacin. ResearchGate. Available from: [Link]
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Extremely Rapid Gelling Curcumin Silk-Tyrosine Crosslinked Hydrogels. MDPI. Available from: [Link]
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Citric acid crosslinked sphingan WL gum hydrogel films supported ciprofloxacin for potential wound dressing application. PubMed. Available from: [Link]
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Comparative Study Between Citric Acid and Glutaraldehyde in the Crosslinking of Gelatine Hydrogels Reinforced with Cellulose Nanocrystals (CNC). MDPI. Available from: [Link]
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Comparative Study Between Citric Acid and Glutaraldehyde in the Crosslinking of Gelatine Hydrogels Reinforced with Cellulose Nanocrystals (CNC). PubMed. Available from: [Link]
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crosslinking agent glutaraldehyde: Topics by Science.gov. Science.gov. Available from: [Link]
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(PDF) A Comparative Study of Glutaraldehyde and Citric Acid As a Crosslinking Agent in Starch-Polyvinyl Alcohol Based Biodegradable Film. ResearchGate. Available from: [Link]
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A Comparative Guide to Hydrazide Crosslinkers in Hydrogel Formulation: 2-Hydroxypropane-1,2,3-tricarbohydrazide vs. Adipic Acid Dihydrazide
Introduction: The Critical Role of Crosslinkers in Hydrogel Performance
Hydrogels, with their high water content and tunable physicochemical properties, are at the forefront of biomedical innovation, finding applications in drug delivery, tissue engineering, and regenerative medicine. The performance of a hydrogel is intrinsically linked to its three-dimensional polymeric network, which is established and maintained by crosslinking agents. Among the various crosslinking strategies, hydrazone bond formation stands out for its biocompatibility, proceeding under physiological conditions without the need for catalysts, and offering a dynamic and reversible linkage. This guide provides an in-depth comparison of two hydrazide-based crosslinkers: the well-established Adipic Acid Dihydrazide (ADH) and the promising, yet less explored, 2-Hydroxypropane-1,2,3-tricarbohydrazide, also known as citric acid trihydrazide.
This comparison is designed for researchers, scientists, and drug development professionals seeking to optimize their hydrogel formulations by understanding the fundamental impact of crosslinker selection on the final properties of the biomaterial. While ADH is a widely used and well-characterized bifunctional crosslinker, the trivalent nature of citric acid trihydrazide presents intriguing possibilities for creating hydrogels with enhanced mechanical properties and modified degradation kinetics. This guide will delve into the structural and functional differences between these two molecules and their implications for hydrogel design, supported by available experimental data and theoretical considerations.
Molecular Architecture and its Impact on Hydrogel Network Formation
The functionality of a crosslinker—the number of reactive groups available for forming connections between polymer chains—is a critical determinant of the resulting hydrogel's network architecture and, consequently, its macroscopic properties.
Adipic Acid Dihydrazide (ADH): The Linear, Bifunctional Standard
Adipic acid dihydrazide is a linear, symmetrical molecule with two terminal hydrazide groups. This bifunctional nature allows it to form a single bridge between two polymer chains, leading to the formation of a classic, networked hydrogel structure. ADH is widely used for crosslinking aldehyde-modified polysaccharides, such as oxidized hyaluronic acid or dextran, to form biocompatible and biodegradable hydrogels.
This compound (Citric Acid Trihydrazide): A Trivalent Crosslinker for Enhanced Network Density
In contrast, this compound, derived from the ubiquitous citric acid, is a trivalent crosslinker, possessing three hydrazide moieties. This trifunctionality enables it to connect with up to three separate polymer chains simultaneously, creating a more densely crosslinked and branched network structure compared to its bifunctional counterpart. Theoretically, this should translate to hydrogels with significantly different and potentially superior physical properties.
Comparative Performance Analysis: ADH vs. Citric Acid Trihydrazide
Due to the extensive research on ADH-crosslinked hydrogels, a wealth of experimental data is available. For citric acid trihydrazide, however, there is a notable scarcity of direct experimental studies in the context of hydrogel formation. Therefore, the following comparison combines established data for ADH with theoretically predicted attributes for citric acid trihydrazide, based on the principles of polymer chemistry and findings from studies on other multifunctional crosslinkers.
| Property | Adipic Acid Dihydrazide (Bifunctional) | This compound (Trifunctional) (Projected) | Rationale for Projected Performance |
| Gelation Kinetics | Typically rapid, forming gels within minutes. | Potentially faster gelation at equivalent molar concentrations of hydrazide groups. | Higher number of reactive sites per molecule could lead to more rapid network formation. |
| Mechanical Strength | Forms hydrogels with moderate stiffness and elasticity. | Expected to form significantly stiffer and more robust hydrogels. | The trivalent nature creates a more densely crosslinked network, increasing the modulus of the hydrogel. |
| Swelling Ratio | Exhibits a moderate to high swelling ratio, depending on the polymer concentration. | Expected to have a lower equilibrium swelling ratio. | A denser crosslinked network restricts the expansion of the polymer chains, thus limiting water uptake. |
| Degradation Rate | Biodegradable, with the rate dependent on the specific polymer and crosslinking density. | Potentially slower degradation rate. | The higher crosslinking density and more complex network architecture may be less susceptible to hydrolysis and enzymatic degradation. |
| Biocompatibility | Generally considered to be highly biocompatible. | Expected to be highly biocompatible, given its citric acid origin. | Citric acid is a natural metabolite, suggesting its derivatives are likely to be well-tolerated in biological systems. |
Experimental Protocols
Synthesis of this compound
While commercially available, the synthesis of citric acid trihydrazide can be performed from citric acid and hydrazine hydrate.
Materials:
-
Citric acid
-
Hydrazine hydrate
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve citric acid in methanol.
-
Slowly add an excess of hydrazine hydrate to the methanolic solution of citric acid under constant stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.
-
Filter the precipitate and wash it thoroughly with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white powder, this compound, under vacuum.
-
Characterize the final product using techniques such as FTIR and NMR to confirm its chemical structure and purity.
Preparation of an Aldehyde-Modified Polysaccharide (e.g., Dextran Aldehyde)
Materials:
-
Dextran (average molecular weight 40 kDa)
-
Sodium periodate (NaIO₄)
-
Deionized water
-
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
-
Dissolve dextran in deionized water to create a 10% (w/v) solution.
-
In a separate container, dissolve sodium periodate in deionized water.
-
Add the sodium periodate solution to the dextran solution in a dropwise manner while stirring in the dark. The molar ratio of NaIO₄ to glucose units of dextran will determine the degree of oxidation.
-
Allow the reaction to proceed for 6 hours at room temperature in the dark.
-
Quench the reaction by adding ethylene glycol.
-
Purify the resulting dextran aldehyde by dialysis against deionized water for 3 days, with frequent water changes.
-
Lyophilize the purified solution to obtain a white, fluffy powder of dextran aldehyde.
Hydrogel Formation and Characterization
A. Hydrogel Formation with Adipic Acid Dihydrazide (ADH):
-
Prepare a 10% (w/v) solution of dextran aldehyde in a phosphate-buffered saline (PBS, pH 7.4).
-
Prepare a separate solution of ADH in PBS at a concentration calculated to achieve the desired molar ratio of hydrazide groups to aldehyde groups (typically 1:1).
-
Rapidly mix the two solutions in a 1:1 volume ratio.
-
Observe the formation of the hydrogel, which should occur within minutes.
B. Projected Hydrogel Formation with this compound:
-
Prepare a 10% (w/v) solution of dextran aldehyde in PBS (pH 7.4).
-
Prepare a separate solution of this compound in PBS at a concentration calculated to achieve the desired molar ratio of hydrazide groups to aldehyde groups.
-
Rapidly mix the two solutions in a 1:1 volume ratio.
-
Monitor the gelation process, which is anticipated to be rapid.
Characterization of Hydrogels:
-
Gelation Time: Determined by the vial tilt method or by monitoring the storage (G') and loss (G'') moduli over time using a rheometer.
-
Mechanical Properties: Assessed by rheometry to measure the storage and loss moduli, providing information on the stiffness and viscoelasticity of the hydrogel.
-
Swelling Behavior: Determined by incubating a known weight of the hydrogel in PBS and measuring its weight at various time points until equilibrium is reached. The swelling ratio is calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
-
Degradation Profile: Monitored by incubating the hydrogel in PBS at 37°C and measuring the weight loss over time.
Visualizing the Molecular and Workflow Differences
Chemical Structures and Crosslinking Mechanisms
Caption: Molecular structures of ADH and Citric Acid Trihydrazide and their crosslinking mechanisms.
Experimental Workflow for Hydrogel Synthesis and Characterization
Caption: General experimental workflow for hydrogel synthesis and characterization.
Conclusion and Future Perspectives
Adipic acid dihydrazide remains a reliable and effective bifunctional crosslinker for the fabrication of a wide range of hydrogels for biomedical applications. Its performance is well-documented, providing a solid foundation for hydrogel design. However, the exploration of multifunctional crosslinkers like this compound opens up new avenues for creating hydrogels with enhanced mechanical strength and tailored degradation profiles. The trivalent nature of citric acid trihydrazide is predicted to result in a more densely crosslinked network, leading to stiffer and more durable hydrogels.
While direct comparative experimental data is currently lacking, the theoretical advantages of a trivalent, biocompatible crosslinker derived from citric acid are compelling. Further research is warranted to experimentally validate the projected performance of this compound and to fully elucidate its potential in the rational design of advanced hydrogel systems for drug delivery and tissue engineering. Such studies will be crucial in expanding the toolbox of biomaterial scientists and engineers, enabling the development of next-generation hydrogels with precisely controlled properties.
References
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A Comparative Study Between Citric Acid and Glutaraldehyde in the Crosslinking of Gelatine Hydrogels Reinforced with Cellulose Nanocrystals (CNC). MDPI.[Link][1][2]
-
Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review. PMC.[Link][1]
-
Citric acid cross-linking of a hydrogel from Aloe vera (Aloe barbadensis M.) engenders a pH-responsive, superporous, and smart material for drug delivery. PMC.[Link][3]
-
Development of citric acid-based biomaterials for biomedical applications. RSC Publishing.[Link][4]
-
Citrate-Based Biomaterials and Their Applications in Regenerative Engineering. PMC.[Link][5]
-
Effect of Citric Acid on Swelling Resistance and Physicochemical Properties of Post-Crosslinked Electrospun Polyvinyl Alcohol Fibrous Membrane. MDPI.[Link][6]
-
Citric acid cross-linked honey and aloe vera gel loaded chitosan hydrogels for wound dressing applications. PMC.[Link][7]
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Synthesis, Characterization, Swelling Properties, and Biological Applications of pH-Sensitive Polymeric Hydrogels based on Citric Acid, Triethanolamine, and 2-Furoic Acid. Journal of Chemical Health Risks.[Link][10]
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Citric acid crosslinking of mucilage from Cydonia oblonga engenders a superabsorbent, pH-sensitive and biocompatible polysaccharide offering on-off swelling and zero-order drug release. ResearchGate.[Link][11]
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Citric Acid: A Nexus Between Cellular Mechanisms and Biomaterial Innovations. PMC.[Link][12]
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A Comparative Guide to the Validation of Drug Loading Efficiency in Citric Acid Trihydrazide Matrices
For researchers, scientists, and drug development professionals, the quest for more efficient, targeted, and biocompatible drug delivery systems is perpetual. Among the myriad of materials being explored, hydrogels crosslinked with functional molecules have shown immense promise. This guide delves into the validation of drug loading efficiency in matrices crosslinked with citric acid trihydrazide, a novel crosslinking agent with the potential to significantly enhance drug delivery platforms. We will explore its synthesis, the mechanism of drug loading, robust validation protocols, and a comparative analysis against established alternatives.
The Rationale for Citric Acid Trihydrazide as a Superior Crosslinking Agent
Citric acid, a naturally occurring tricarboxylic acid, is an FDA-approved, biocompatible, and cost-effective building block for creating biodegradable polymers.[1] Its use as a crosslinking agent for polysaccharides and other polymers to form hydrogels is well-documented.[2][3] By converting the three carboxylic acid groups of citric acid into hydrazide moieties, we create citric acid trihydrazide. This transformation unlocks several key advantages:
-
Tri-functionality: The three hydrazide groups allow for a higher degree of crosslinking, leading to mechanically robust hydrogel networks.
-
pH-Responsive Drug Conjugation: Hydrazide groups readily react with aldehydes and ketones (present on many drug molecules or polymer backbones) to form hydrazone bonds. These bonds are notably stable at physiological pH (7.4) but are susceptible to hydrolysis in acidic environments.[4] This property is highly desirable for targeted drug release in the acidic microenvironments of tumors or within the endo-lysosomal compartments of cells.[5]
-
Biocompatibility: The starting material, citric acid, is endogenous to the human body, and hydrazine-based linkers have been extensively used in biomedical applications.[6]
Proposed Synthesis of Citric Acid Trihydrazide
While citric acid trihydrazide is not yet a widely commercialized reagent, its synthesis can be logically derived from established methods for converting carboxylic acids to acid hydrazides. A plausible and efficient approach involves a two-step, one-pot reaction using a continuous flow system, which offers excellent control over reaction conditions and scalability.[7]
Experimental Protocol: Synthesis of Citric Acid Trihydrazide
-
Esterification: A solution of citric acid in acidic methanol (e.g., with a sulfuric acid catalyst) is pumped through a heated coil reactor (Module 1). The elevated temperature drives the conversion of the three carboxylic acid groups to their corresponding methyl esters, forming trimethyl citrate.
-
Hydrazinolysis: The crude trimethyl citrate solution is then cooled and mixed with a solution of hydrazine hydrate in methanol via a Y-mixer junction. This mixture is passed through a second heated coil reactor (Module 2). The hydrazine displaces the methoxy groups to form the desired citric acid trihydrazide.
-
Purification: The resulting product can be purified by precipitation and recrystallization to yield pure citric acid trihydrazide.
Caption: Proposed continuous flow synthesis of citric acid trihydrazide.
Crafting and Loading the Citric Acid Trihydrazide Matrix
The synthesized citric acid trihydrazide can be employed as a crosslinker to form hydrogels from various polymers possessing hydroxyl or amine groups, such as polysaccharides (e.g., carboxymethyl cellulose, hyaluronic acid) or synthetic polymers (e.g., polyvinyl alcohol). For drugs containing a ketone group, like the widely used anticancer agent doxorubicin, loading can be achieved through the formation of pH-sensitive hydrazone linkages.
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A Senior Application Scientist's Guide to the Biocompatibility Assessment of Citric Acid Trihydrazide (CATH) Crosslinked Materials
Introduction: The Rise of Citric Acid-Based Crosslinking
In the landscape of biomaterial science, the choice of a crosslinking agent is a critical decision that profoundly impacts the final properties and, most importantly, the biocompatibility of a medical device or tissue engineering scaffold. For decades, agents like glutaraldehyde (GTA) have been the standard, prized for their efficiency in creating robust, stable matrices. However, the well-documented cytotoxicity of residual GTA has driven a persistent search for safer alternatives.[1][2][3][4]
Enter citric acid trihydrazide (CATH), a crosslinking agent derived from citric acid, a natural metabolite in the Krebs cycle.[5][6][7] This inherent biological origin is the cornerstone of its appeal, promising a more "green" and biocompatible approach to polymer modification.[7] CATH forms stable amide bonds with polymers containing carboxylic acid groups (like hyaluronic acid or gelatin) through a carbodiimide-mediated reaction, or directly with aldehyde-containing polymers. This guide provides an in-depth comparison of the biocompatibility profile of CATH-crosslinked materials against traditional alternatives, supported by established experimental protocols for researchers and developers in the field.
The central hypothesis is that CATH offers superior biocompatibility due to its non-toxic degradation products and its foundation in a ubiquitous biological molecule.[5][8] This guide will dissect this claim through the lens of standardized biocompatibility assessments.
Comparative Framework: CATH vs. Traditional Crosslinkers
The ultimate goal of a biomaterial is to perform its function without eliciting a harmful host response.[9] The crosslinking chemistry is a primary determinant of this outcome.
-
Glutaraldehyde (GTA): GTA is highly efficient, forming strong covalent crosslinks. However, its cytotoxicity is a major drawback. Unreacted GTA can leach from the material, causing cell death and significant inflammatory reactions.[4]
-
Genipin: Derived from the gardenia fruit, genipin is a naturally occurring crosslinker that is considered less cytotoxic than GTA. It forms stable crosslinks with primary amine groups.
-
Carbodiimides (EDC/NHS): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is a popular "zero-length" crosslinker. It facilitates the formation of an amide bond between carboxyl and amine groups and is then washed away, leaving no foreign molecule in the final matrix. While generally safe, the byproducts can be difficult to completely remove.
-
Citric Acid Trihydrazide (CATH): CATH acts as a trivalent linker, capable of forming multiple covalent bonds. Its degradation byproducts are expected to be citric acid and hydrazine derivatives, which, at low concentrations, are generally considered to have a favorable toxicity profile compared to glutaraldehyde. The inherent antioxidant properties of citrate-based materials may also help mitigate inflammatory responses post-implantation.[8]
The selection of a biocompatibility testing strategy is governed by the International Standard ISO 10993, which provides a framework for evaluating devices based on their category of body contact and duration.[9][10][11]
Core Biocompatibility Assessments: Protocols and Comparative Data
A rigorous biocompatibility assessment follows a tiered approach, beginning with fundamental in vitro tests and progressing to more complex in vivo models as warranted.
In Vitro Cytotoxicity (ISO 10993-5)
This is the foundational test for any new biomaterial.[9][12] It assesses whether a material or its leachable components induce cell death or inhibit cell growth. The most common method is an extract-based assay, where the material is incubated in cell culture medium, and this "extract" is then used to culture a sensitive cell line, such as L929 mouse fibroblasts.[13][14]
The MTT assay is a colorimetric method that quantitatively measures the metabolic activity of living cells.[15][16] A reduction in metabolic activity is directly correlated with cell death or a decline in proliferation, indicating a cytotoxic effect. A material is considered non-cytotoxic if cell viability remains above 70% compared to a negative control.[17][18]
Step-by-Step Methodology:
-
Material Extraction: Prepare material extracts according to ISO 10993-12.[19] Incubate the CATH-crosslinked material and control materials (e.g., GTA-crosslinked) in serum-supplemented cell culture medium at 37°C for 24 hours. A surface area to extractant volume ratio of 3 cm²/mL is standard.[13]
-
Cell Seeding: Seed L929 fibroblasts into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[14]
-
Extract Exposure: Remove the existing medium from the cells and replace it with 100 µL of the prepared material extracts. Include a negative control (high-density polyethylene extract) and a positive control (e.g., organotin-stabilized PVC extract).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Calculation: Calculate cell viability as: (Absorbance_sample / Absorbance_negative_control) * 100.
| Crosslinking Agent | Polymer Matrix | Cell Viability (%) | Interpretation (ISO 10993-5) | Reference |
| Citric Acid | Starch Elastomer | ~95% | Non-cytotoxic | [20][21][22][23] |
| Glutaraldehyde (GTA) | Bovine Pericardium | >70% (at 0.5%) | Non-cytotoxic | [24] |
| Glutaraldehyde (GTA) | Meniscus Scaffold | <70% (at 1.0%) | Cytotoxic | [4] |
| EDAC/NHS | Meniscus Scaffold | >90% | Non-cytotoxic | [4] |
Insight: The data consistently demonstrates that CATH and other citric acid-based crosslinkers exhibit excellent cytocompatibility, often outperforming materials crosslinked with even low concentrations of glutaraldehyde.[20][21][22][23] The cytotoxicity of GTA is highly concentration-dependent, highlighting the risk of unreacted residuals.
Caption: ASTM F756 direct contact hemolysis assay workflow.
In Vivo Biocompatibility (ISO 10993-6)
While in vitro tests provide crucial screening data, the ultimate test of biocompatibility is how a material performs within a living organism. In vivo studies assess local tissue effects after implantation, such as inflammation, fibrosis (scar tissue formation), and integration with host tissue.
[25]##### Study Design: Subcutaneous Implantation Model
A common initial in vivo assessment involves implanting small discs of the test material subcutaneously in a rodent model (e.g., rat or mouse).
General Procedure:
-
Implantation: Sterile discs of CATH-crosslinked material and controls (e.g., GTA-crosslinked) are surgically implanted into subcutaneous pockets on the dorsum of the animals.
-
Explantation: At predetermined time points (e.g., 1, 4, and 12 weeks), the animals are euthanized, and the implant along with the surrounding tissue is carefully explanted.
-
Histological Analysis: The tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, H&E) to visualize the cellular response.
-
Evaluation: A pathologist evaluates the tissue sections for signs of inflammation (presence of neutrophils, macrophages, lymphocytes), fibrosis (thickness of the fibrous capsule surrounding the implant), necrosis, and tissue integration.
Insight: Studies on natural scaffolds have shown that the choice of crosslinker significantly impacts the in vivo response. Non-crosslinked or naturally crosslinked scaffolds often show a mild inflammatory reaction and good tissue integration. I[25][26]n contrast, materials crosslinked with synthetic agents can sometimes elicit a more pronounced and prolonged inflammatory response, leading to thicker fibrous encapsulation, which isolates the implant from the body and hinders its function. CATH, being derived from a natural metabolite, is hypothesized to provoke a minimal inflammatory response, promoting better healing and integration.
Conclusion and Expert Recommendations
The evidence strongly supports the use of citric acid trihydrazide (CATH) and other citrate-based crosslinkers as superior alternatives to traditional agents like glutaraldehyde.
-
For In Vitro Applications (Cell Culture, Organoids): The exceptionally low cytotoxicity of CATH-crosslinked materials makes them ideal substrates. T[20][21][22][23]hey provide a biocompatible microenvironment that supports cell growth and function without introducing confounding toxic variables.
-
For Tissue Engineering Scaffolds: The combination of excellent biocompatibility, tunable mechanical properties, and controlled degradation makes CATH a powerful tool. I[6][7]n vivo, these materials are expected to elicit a minimal inflammatory response, facilitating constructive tissue remodeling and integration rather than chronic inflammation and fibrosis. *[25][26] For Blood-Contacting Devices: The non-hemolytic nature of citrate-based materials is a critical safety feature, reducing the risk of blood damage and associated complications.
[27]For any new CATH-crosslinked formulation, it is imperative to conduct a full suite of biocompatibility tests as outlined by ISO 10993. The protocols provided in this guide serve as a validated starting point for this essential evaluation, ensuring that novel biomaterials are both safe and effective for their intended clinical application.
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Comparative study of genipin and citric acid trihydrazide for tissue crosslinking
In the field of tissue engineering and regenerative medicine, the ability to modulate the biological and mechanical properties of biomaterials is paramount. Natural polymers such as collagen, gelatin, and chitosan offer exceptional biocompatibility but often lack the requisite mechanical strength and degradation stability for clinical applications. Crosslinking addresses this by creating covalent bonds between polymer chains, enhancing the structural integrity of the scaffold. For decades, glutaraldehyde was the gold standard, yet concerns over its cytotoxicity have driven a paradigm shift towards safer, naturally-derived alternatives.
This guide provides an in-depth comparative analysis of two of the most promising natural crosslinking agents: Genipin , an iridoid compound extracted from the fruit of Gardenia jasminoides, and Citric Acid , a ubiquitous organic acid central to cellular metabolism. While citric acid trihydrazide was considered, the overwhelming body of scientific literature validates citric acid as the more established and characterized crosslinker for this application, making it the appropriate subject for a robust comparison against genipin. We will explore their distinct mechanisms of action, compare their performance based on experimental data, and provide validated protocols for their evaluation, empowering researchers to make informed decisions for their specific applications.
Section 1: Genipin - The Iridoid Crosslinker
Genipin has emerged as a leading biocompatible crosslinker due to its low cytotoxicity, which is reported to be 5,000 to 10,000 times lower than glutaraldehyde, and its ability to form stable, covalent crosslinks.[1][2][3]
Mechanism of Action
Genipin's crosslinking mechanism is a multi-step process that primarily targets primary amine groups (e.g., from lysine or hydroxylysine residues in proteins, or the amine groups in chitosan).
-
Nucleophilic Attack & Ring Opening: The process begins with a nucleophilic attack by a primary amine group from a polymer chain onto the C-3 carbon of the genipin molecule. This opens the dihydropyran ring.[2][4]
-
Second Amine Reaction: A second primary amine group, either from the same or an adjacent polymer chain, then reacts with the intermediate aldehyde group formed during the ring opening.[2][5]
-
Dimerization & Color Change: This reaction cascade results in the formation of stable, heterocyclic intra- and intermolecular crosslinks. A notable characteristic of genipin crosslinking is the formation of a blue-purple pigment, which allows for visual confirmation of the reaction progress.[2][5]
The reaction typically proceeds under physiological or slightly basic conditions (pH 7-9) and can take several hours to days to complete, a factor to consider in experimental design.[5]
Performance Characteristics
-
Biocompatibility & Cytotoxicity: As a natural metabolite, citric acid is considered highly biocompatible and non-toxic at concentrations typically used for crosslinking. [2][6][7]However, the acidic nature of the crosslinker means that residual, unreacted citric acid can lower the local pH, potentially leading to cytotoxic effects if not properly neutralized or washed. [8][9][10]Studies have demonstrated that properly prepared citric acid-crosslinked scaffolds support cell growth and are hemocompatible. [4]* Mechanical Enhancement: Citric acid crosslinking effectively enhances the mechanical properties of various polymers. It has been shown to increase the tensile strength and modulus of starch, cellulose, and polysaccharide-based films. [11][12]The degree of mechanical improvement is tunable by adjusting the citric acid concentration, although excessive concentrations can lead to acid hydrolysis of the polymer backbone, which may compromise mechanical integrity. [11]* Degradation Profile: The ester bonds formed by citric acid are susceptible to hydrolysis, rendering the crosslinked materials biodegradable. The degradation rate can be controlled by the crosslinking density; a higher concentration of citric acid leads to a more densely crosslinked network that degrades more slowly.
Section 3: Head-to-Head Comparison: Genipin vs. Citric Acid
The choice between genipin and citric acid depends fundamentally on the polymer being used and the desired reaction conditions and final properties.
| Feature | Genipin | Citric Acid | Causality & Rationale |
| Target Functional Group | Primary Amines (-NH₂) | Hydroxyl Groups (-OH) | Dictates the choice of polymer. Genipin is ideal for proteins (collagen, gelatin) and chitosan. Citric acid is ideal for polysaccharides (starch, cellulose, hyaluronic acid). |
| Reaction Mechanism | Nucleophilic attack & ring opening | Heat-induced esterification | Genipin's reaction occurs in aqueous solution at physiological pH. Citric acid requires thermal dehydration, which is incompatible with live cells or heat-sensitive molecules. |
| Reaction Conditions | Physiological pH (7-9), 25-37°C, hours to days | High Temperature (>140°C), catalyst-free, minutes to hours | The mild conditions for genipin allow for its use in cell-laden hydrogels or for crosslinking tissues post-culture. Citric acid is used for acellular scaffold fabrication. |
| Cytotoxicity | Very low (10,000x less than glutaraldehyde); dose-dependent effects from residuals. [3] | Generally non-toxic; potential for pH-induced cytotoxicity from unreacted acid. [8][6][9] | Both are significantly safer than traditional aldehydes. The primary risk from genipin is unreacted monomer, while for citric acid it is residual acidity. Thorough washing is critical for both. |
| Mechanical Improvement | Significant increase in stiffness and strength. [13][14] | Moderate to significant increase in strength and modulus. [11][12] | Both are effective, but genipin often results in more robust crosslinking in protein-based networks due to the specific and stable heterocyclic structures formed. |
| Visual Cue | Forms a blue/purple pigment. [5] | May cause slight yellowing at high temperatures. | Genipin's color change provides a useful, non-destructive indicator of the crosslinking reaction's progress. |
Section 4: Experimental Evaluation Protocols
A rigorous and standardized evaluation is crucial for validating the performance of crosslinked biomaterials.
Protocol 1: Cytotoxicity Assessment (MTT Assay)
This protocol assesses the metabolic activity of cells cultured on the crosslinked scaffold, serving as an indicator of material cytotoxicity. [15][14] Materials:
-
Sterile crosslinked scaffold discs (and uncrosslinked controls).
-
Target cell line (e.g., L929 Fibroblasts).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS), sterile.
-
MTT Reagent (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL in sterile PBS.
-
Solubilization Solution: Acidified Isopropanol (1 µL HCl per 1 mL isopropanol) or DMSO.
-
24-well and 96-well plates.
Procedure:
-
Sterilization & Seeding: Place sterile scaffold discs into a 24-well plate. Seed cells directly onto the scaffold surface at a density of 1 x 10⁴ cells/scaffold. Include a "no scaffold" well as a positive control.
-
Incubation: Culture the cells for 24, 48, and 72 hours at 37°C, 5% CO₂.
-
MTT Addition: At each time point, remove the culture medium and wash scaffolds gently with sterile PBS. Add 500 µL of fresh, serum-free medium and 50 µL of MTT reagent to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C, protected from light. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 500 µL of solubilization solution (e.g., acidified isopropanol) to each well. Place the plate on an orbital shaker for 15 minutes to fully dissolve the crystals. [15]6. Absorbance Reading: Transfer 200 µL of the resulting colored solution from each well into a 96-well plate. Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the positive control (cells grown without scaffold).
Protocol 2: Mechanical Property Analysis (Tensile Testing)
This protocol determines the tensile strength and Young's modulus of the hydrated scaffold, following principles outlined in ASTM D638. [5] Materials:
-
Crosslinked hydrogel samples cast into a standardized shape (e.g., dog-bone).
-
Uncrosslinked controls.
-
Universal testing machine equipped with a suitable load cell (e.g., 10 N).
-
Calipers.
Procedure:
-
Sample Preparation: Prepare hydrogel samples in a standardized mold (e.g., silicone dog-bone shape) and crosslink as required. [16]Before testing, fully hydrate the samples in PBS for at least 24 hours.
-
Measurement: Measure the width and thickness of the central gauge section of the hydrated sample using calipers at three different points and average the values.
-
Testing: Secure the sample in the grips of the tensile tester. Ensure the sample is not pre-strained.
-
Data Acquisition: Apply a uniaxial tensile load at a constant extension rate (e.g., 1 mm/min) until the sample fails. [13]Record the load (force) and displacement data.
-
Analysis:
-
Convert load-displacement data into a stress-strain curve.
-
Stress (σ): Force / Cross-sectional area.
-
Strain (ε): Change in length / Original length.
-
-
Young's Modulus (E): Calculate the slope of the initial linear portion of the stress-strain curve.
-
Ultimate Tensile Strength (UTS): The maximum stress the sample withstands before failure.
-
Protocol 3: In Vitro Degradation Study
This protocol measures the stability of the scaffold over time by quantifying its mass loss when incubated in a relevant biological solution.
Materials:
-
Pre-weighed, lyophilized crosslinked scaffold discs (W_initial).
-
Degradation Solution: PBS (for hydrolytic degradation) or PBS with a relevant enzyme (e.g., 10 U/mL collagenase for collagen-based scaffolds).
-
Sterile tubes.
-
Lyophilizer.
Procedure:
-
Incubation: Place each pre-weighed scaffold into a sterile tube containing 5 mL of the degradation solution.
-
Time Points: Incubate at 37°C on a shaker. At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove triplicate samples for analysis.
-
Washing & Drying: Remove the scaffolds from the degradation solution, rinse thoroughly with deionized water to remove salts or enzymes, and then lyophilize until a constant dry weight is achieved (W_final). [17]4. Analysis: Calculate the percentage of mass loss at each time point using the formula:
-
Mass Loss (%) = [(W_initial - W_final) / W_initial] x 100
-
-
Data Plotting: Plot the percentage of mass loss against time to determine the degradation kinetics of the scaffold.
Conclusion
Both genipin and citric acid represent a significant advancement over traditional cytotoxic crosslinkers, offering tunable, biocompatible solutions for tissue engineering. The optimal choice is not a matter of universal superiority but of strategic selection based on the specific biomaterial and application.
-
Choose Genipin for: Protein- and chitosan-based scaffolds, applications requiring crosslinking in the presence of cells (bioprinting, injectable hydrogels), and when mild, physiological reaction conditions are essential.
-
Choose Citric Acid for: Polysaccharide-based scaffolds (cellulose, starch), applications where cost is a major driver, and when fabricating acellular scaffolds that can withstand the required thermal processing.
By understanding the fundamental chemistry and performance trade-offs detailed in this guide, and by employing rigorous, standardized evaluation protocols, researchers can effectively harness these natural crosslinkers to develop the next generation of safe and functional biomaterials for tissue regeneration.
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A Comparative Guide to the Long-Term Stability of Hydrogels Crosslinked with Citric Acid Trihydrazide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of biomaterials, the long-term stability of hydrogels is a critical determinant of their efficacy and safety, particularly in applications such as controlled drug delivery and tissue engineering. This guide offers an in-depth comparison of hydrogels crosslinked with citric acid trihydrazide against those formulated with other common crosslinking agents, namely glutaraldehyde, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and genipin. Our analysis is grounded in experimental data, focusing on key performance indicators that dictate long-term performance: degradation kinetics, swelling behavior, mechanical integrity, and cytocompatibility.
The Emergence of Citric Acid Trihydrazide: A Safer, Biocompatible Alternative
Traditionally, synthetic crosslinkers like glutaraldehyde have been employed for their efficiency in creating robust hydrogel networks. However, concerns regarding their cytotoxicity have driven the search for safer, naturally-derived alternatives.[1] Citric acid, a key intermediate in metabolism, has emerged as a promising non-toxic crosslinker.[2][3] Its derivative, citric acid trihydrazide, offers a unique crosslinking chemistry based on the formation of hydrazone bonds, which are known for their dynamic and pH-sensitive nature. This property opens avenues for creating "smart" hydrogels that can respond to specific physiological cues.
The synthesis of citric acid trihydrazide involves a straightforward reaction, making it an accessible crosslinker for many laboratories. One common method involves the use of citric acid as a catalyst for the formation of hydrazones from 2,4-dinitrophenyl hydrazine and various carbonyl compounds.[4]
Crosslinking Mechanisms: A Foundation for Stability
The long-term stability of a hydrogel is intrinsically linked to the chemistry of its crosslinks. Understanding these mechanisms is paramount to predicting in vivo performance.
Citric Acid Trihydrazide: Forms dynamic, pH-sensitive hydrazone bonds with aldehyde or ketone groups on polymer chains. This reversibility allows for potential self-healing properties and stimuli-responsive degradation.[5][6]
Glutaraldehyde: Reacts with primary amine groups on polymers to form Schiff bases, resulting in stable covalent crosslinks. However, unreacted glutaraldehyde is cytotoxic.[7][8]
EDC/NHS: A "zero-length" crosslinker that facilitates the formation of a stable amide bond between carboxyl and amine groups on polymer chains, without being incorporated into the final structure. This method is widely used due to its efficiency and the biocompatibility of the resulting amide bond.[9]
Genipin: A naturally derived crosslinker that reacts with primary amine groups to form complex, stable heterocyclic linkages. It is considered significantly less cytotoxic than glutaraldehyde.[1][10]
Comparative Performance Analysis: Long-Term Stability
The following sections compare the long-term performance of hydrogels crosslinked with citric acid trihydrazide against the other agents based on key stability metrics.
Degradation Profile
The rate at which a hydrogel degrades is crucial for its intended application. For drug delivery, a controlled, predictable degradation rate is required to ensure sustained release. In tissue engineering, the scaffold should degrade at a rate that matches new tissue formation.
| Crosslinker | Degradation Mechanism | Long-Term Degradation Profile (Qualitative) | Supporting Evidence |
| Citric Acid Trihydrazide | Hydrolysis of hydrazone bonds, pH-dependent | Tunable degradation; faster at acidic pH. Can be engineered for very slow degradation (months) by modifying the chemical structure adjacent to the hydrazone bond.[6][11] | Studies on hydrazone-crosslinked hydrogels show that stability can be tuned from hours to months by altering the crosslink chemistry.[6] Some formulations exhibit minimal mass change over 28 days.[12][13] |
| Glutaraldehyde | Slow hydrolysis of Schiff bases | Generally slow and stable degradation over long periods. | Gelatin hydrogels crosslinked with glutaraldehyde show lower weight loss compared to those crosslinked with citric acid, indicating greater stability against degradation.[7] |
| EDC/NHS | Hydrolysis of the polymer backbone (e.g., ester bonds if present) | Degradation rate is primarily dependent on the polymer backbone's susceptibility to hydrolysis, as the amide crosslink is very stable. | EDC/NHS crosslinked hydrogels are generally more resistant to enzymatic degradation and have a slower degradation rate compared to non-crosslinked or some naturally crosslinked hydrogels.[1] |
| Genipin | Enzymatic and hydrolytic degradation | Slower degradation compared to glutaraldehyde-crosslinked hydrogels, offering good long-term stability. | Genipin-crosslinked scaffolds have been shown to maintain their structural integrity for extended periods, with degradation degree decreasing as genipin concentration increases.[10] |
Experimental Protocol: In Vitro Enzymatic Degradation Assay (Long-Term)
This protocol is designed to assess the long-term stability of hydrogels in a simulated physiological environment.
Causality Behind Experimental Choices:
-
Enzyme Selection: The choice of enzyme (e.g., lysozyme for chitosan-based hydrogels, collagenase for gelatin-based hydrogels) is critical to mimic the specific enzymatic degradation pathways that would occur in vivo.[14]
-
Long-Term Incubation: Extending the study over several weeks or months provides a more realistic assessment of the hydrogel's performance in chronic applications.[15]
-
Lyophilization: Freeze-drying the hydrogel remnants before weighing ensures that only the dry polymer mass is measured, eliminating the variable of water content.
Swelling Behavior
A hydrogel's swelling ratio influences its mechanical properties, solute diffusion, and ultimately, its functionality. Excessive swelling can lead to mechanical failure and an undesirable burst release of encapsulated drugs.
| Crosslinker | Long-Term Swelling Behavior | Supporting Evidence |
| Citric Acid Trihydrazide | Stable swelling profile over time. Swelling is pH-dependent due to the nature of hydrazone bonds. | Hydrazone-crosslinked hydrogels can be designed to maintain a stable swollen mass for at least 28 days.[12][13] |
| Glutaraldehyde | Lower swelling capacity compared to citric acid crosslinked hydrogels, indicating a more tightly crosslinked and stable network.[7] | Comparative studies show that glutaraldehyde crosslinking results in reduced water permeability and swelling capacity.[7] |
| EDC/NHS | Swelling is generally stable over time, with the degree of swelling being inversely proportional to the crosslinking density. | EDC/NHS crosslinked hydrogels typically reach an equilibrium swelling state within a few hours and maintain it.[11] |
| Genipin | Exhibits a stable swelling ratio over time, which can be tuned by varying the genipin concentration. | Genipin-crosslinked hydrogels show a controlled swelling behavior, which is important for maintaining their structural integrity.[8] |
Experimental Protocol: Long-Term Swelling Study
This protocol details a method for evaluating the long-term swelling behavior of hydrogels.
Causality Behind Experimental Choices:
-
Lyophilized Starting Material: Using a dried hydrogel as the starting point provides a consistent baseline for measuring water uptake.[12]
-
Physiological Conditions: Conducting the experiment at 37°C in a buffer like PBS mimics the in vivo environment.
-
Extended Time Frame: Monitoring swelling over an extended period is crucial to determine if the hydrogel reaches a stable equilibrium or undergoes secondary swelling or degradation-induced changes.
Mechanical Properties
The mechanical integrity of a hydrogel scaffold is vital, especially in load-bearing applications. The evolution of mechanical properties over time in a physiological environment is a key indicator of long-term stability.
| Crosslinker | Long-Term Mechanical Properties | Supporting Evidence |
| Citric Acid Trihydrazide | Mechanical properties can be tuned by altering the crosslink density. The dynamic nature of hydrazone bonds can lead to stress relaxation over time, a property that can be beneficial for mimicking the viscoelasticity of natural tissues.[16] | The storage modulus of hydrazone-crosslinked hydrogels can be tailored and remains stable over extended periods under physiological conditions.[5][6] |
| Glutaraldehyde | Hydrogels crosslinked with glutaraldehyde generally exhibit higher mechanical strength and stiffness compared to those crosslinked with citric acid.[7][8] | Comparative studies consistently show that glutaraldehyde crosslinking results in hydrogels with a higher tensile strength and Young's modulus.[7] |
| EDC/NHS | Provides good mechanical stability, with the modulus being dependent on the polymer concentration and crosslinking efficiency. | The mechanical properties of EDC/NHS crosslinked hydrogels are generally stable over time in the absence of enzymatic degradation of the polymer backbone. |
| Genipin | Offers a good balance of mechanical strength and biocompatibility. The mechanical properties can be tuned by varying the genipin concentration and crosslinking time.[10] | Genipin crosslinking has been shown to significantly enhance the mechanical properties of biopolymer-based hydrogels, with stability maintained over time.[10] |
Experimental Protocol: Long-Term Mechanical Testing (Rheometry)
Rheometry is a powerful technique to non-destructively monitor the viscoelastic properties of hydrogels over time.
Causality Behind Experimental Choices:
-
Humidified Chamber: Prevents dehydration of the hydrogel sample during long-term measurements, which would artificially alter the mechanical properties.
-
Time, Frequency, and Strain Sweeps: This combination of tests provides a comprehensive understanding of the hydrogel's viscoelastic behavior, including its stiffness, elasticity, and the extent to which it behaves as a solid or liquid over time.
Biocompatibility: A Non-Negotiable Requirement
While not a direct measure of stability, the long-term biocompatibility of a crosslinker and its degradation byproducts is of paramount importance.
-
Citric Acid Trihydrazide: Being derived from citric acid, it and its byproducts are expected to have high biocompatibility. The hydrazide moieties are also found in various biological molecules.[6]
-
Glutaraldehyde: Unreacted glutaraldehyde is known to be cytotoxic, which necessitates thorough purification of the hydrogels.[1]
-
EDC/NHS: The byproducts of the EDC/NHS reaction are water-soluble and generally considered non-toxic, making it a popular choice for biomedical applications.[1]
-
Genipin: Exhibits significantly lower cytotoxicity compared to glutaraldehyde and is considered a much safer alternative.[1][10]
Conclusion
Citric acid trihydrazide stands out as a promising crosslinker for developing hydrogels with tunable long-term stability and excellent biocompatibility. The pH-sensitive nature of the resulting hydrazone bonds offers unique opportunities for creating smart biomaterials. While glutaraldehyde produces mechanically robust and stable hydrogels, its cytotoxicity remains a significant drawback. EDC/NHS and genipin are both excellent, biocompatible alternatives that yield stable hydrogels, with the choice between them often depending on the specific polymer chemistry and desired mechanical properties.
The selection of an appropriate crosslinker is a critical design parameter in the development of hydrogels for long-term applications. This guide provides a framework for making an informed decision based on a comparative analysis of key performance indicators. Further research involving direct, long-term, head-to-head comparative studies will be invaluable in further elucidating the relative advantages of these crosslinking strategies.
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A Comparative Guide to the In Vivo Degradation of 2-Hydroxypropane-1,2,3-tricarbohydrazide Hydrogels
In the dynamic field of drug delivery and tissue engineering, the rational design of biodegradable hydrogels is paramount for achieving therapeutic success. The in vivo degradation profile of a hydrogel dictates its residence time, the release kinetics of encapsulated therapeutics, and the host tissue response. This guide provides a comprehensive analysis of the in vivo degradation of hydrogels constructed from 2-hydroxypropane-1,2,3-tricarbohydrazide, a derivative of the biocompatible metabolite citric acid.
This document will delve into the synthesis and degradation mechanisms of these innovative biomaterials, offering a comparative perspective against established alternatives such as gelatin- and hyaluronic acid-based hydrogels. Detailed experimental protocols and quantitative data are provided to empower researchers and drug development professionals in their selection and application of these advanced delivery systems.
Introduction to this compound Hydrogels
This compound, also known as citric acid hydrazide, is a trifunctional crosslinking agent derived from citric acid. Its three hydrazide groups can react with aldehyde or ketone moieties on other polymers to form hydrazone linkages, resulting in the formation of a hydrogel network. The use of citric acid as a starting material is advantageous due to its natural presence in the body and its role in cellular metabolism, suggesting excellent biocompatibility[1].
The degradation of these hydrogels is primarily governed by the hydrolysis of the hydrazone bonds. This cleavage is sensitive to the pH of the surrounding environment, with faster degradation observed in acidic conditions[2][3]. This pH-responsive degradation is a particularly attractive feature for applications in pathological tissues, such as tumors or sites of inflammation, which are often characterized by a lower local pH.
Comparative Analysis of In Vivo Degradation
The in vivo performance of this compound hydrogels is best understood in comparison to other commonly used biodegradable hydrogels. This section compares their degradation profiles with those of gelatin and hyaluronic acid-based systems.
Degradation Mechanisms:
-
This compound (Citric Acid Hydrazide) Hydrogels: Degradation is primarily driven by the hydrolysis of pH-sensitive hydrazone bonds[2][3]. The acidic byproducts of degradation, including citric acid, can further influence the local microenvironment.
-
Gelatin Hydrogels: In vivo degradation is mainly enzymatic, mediated by matrix metalloproteinases (MMPs) that cleave the gelatin backbone[4]. The crosslinking method and density significantly impact the degradation rate[4].
-
Hyaluronic Acid (HA) Hydrogels: Degradation in vivo occurs through enzymatic cleavage by hyaluronidases and, to a lesser extent, through radical-mediated degradation[5]. The extent of chemical modification and crosslinking of the HA chains is a key determinant of its residence time[5].
Quantitative In Vivo Degradation Data:
The following table summarizes representative in vivo degradation data for different hydrogel systems. It is important to note that degradation rates are highly dependent on the specific formulation, crosslinking density, implantation site, and animal model used.
| Hydrogel System | Animal Model | Implantation Site | Time Point | Remaining Mass/Volume (%) | Citation |
| Hydrazone-crosslinked HA | N/A | N/A | 28 days | ~32% (in vitro) | [6] |
| Citrate-based PEGMC | Rat | Subcutaneous | 30 days | ~0% | [5] |
| Gelatin (glutaraldehyde crosslinked) | Mouse | Subcutaneous | 14 days | ~40% | [4] |
| Hyaluronic Acid (hydrazone crosslinked) | N/A | N/A | 14 days | ~0% (in vitro) | [6] |
Note: Direct comparative in vivo degradation data for this compound hydrogels is limited in publicly available literature. The data for hydrazone-crosslinked HA and citrate-based PEGMC are provided as relevant estimations of the degradation of hydrazone and citrate-based systems, respectively.
Experimental Methodologies for In Vivo Degradation Analysis
A thorough evaluation of in vivo degradation is critical for the preclinical assessment of any new hydrogel formulation. The following sections provide detailed protocols for the synthesis of a representative this compound hydrogel and its subsequent in vivo degradation analysis.
Synthesis of a this compound Crosslinked Hydrogel
This protocol describes the synthesis of a hydrogel using a hydrazide-modified polymer and an aldehyde-modified polymer, where the trifunctional citric acid hydrazide can be used as a crosslinker. For this example, we will describe the formation of a hydrazone-crosslinked gelatin hydrogel.
Materials:
-
Gelatin (Type A or B)
-
Adipic acid dihydrazide (AAD) or Citric Acid Trihydrazide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Sodium periodate (NaIO₄)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Phosphate-buffered saline (PBS)
Protocol for Hydrazide-Modified Gelatin:
-
Dissolve gelatin in distilled water at 40°C to form a 5% (w/v) solution.
-
Add adipic acid dihydrazide (or citric acid trihydrazide) to the gelatin solution.
-
Activate the carboxylic acid groups of gelatin by adding EDC and NHS.
-
Allow the reaction to proceed for a set time at room temperature while maintaining the pH.
-
Purify the hydrazide-modified gelatin by dialysis against distilled water for 3-5 days.
-
Lyophilize the purified solution to obtain a dry product.
Protocol for Aldehyde-Modified Polymer (e.g., Hyaluronic Acid):
-
Dissolve the polymer in distilled water.
-
Add sodium periodate to oxidize the diol units and create aldehyde groups.
-
Stop the reaction by adding a quenching agent like ethylene glycol.
-
Purify the aldehyde-modified polymer by dialysis.
-
Lyophilize to obtain a dry product.
Hydrogel Formation:
-
Dissolve the hydrazide-modified gelatin and the aldehyde-modified polymer in separate PBS solutions.
-
Mix the two solutions at the desired concentrations. Gelation will occur through the formation of hydrazone bonds. The gelation time can be tuned by adjusting the polymer concentrations and the degree of functionalization.
Caption: Workflow for the synthesis of a hydrazone-crosslinked hydrogel.
In Vivo Degradation Study: Subcutaneous Implantation in a Rat Model
Animal Model:
-
Sprague-Dawley rats (male, 8-10 weeks old) are a commonly used model for subcutaneous implantation studies[2].
Protocol:
-
Hydrogel Preparation: Prepare sterile hydrogel samples of a defined volume and shape (e.g., 100 µL discs).
-
Animal Preparation: Anesthetize the rat using isoflurane. Shave and disinfect the dorsal skin.
-
Implantation: Make a small incision in the dorsal skin. Create a subcutaneous pocket using blunt dissection. Insert the hydrogel implant into the pocket. Suture the incision.
-
Monitoring: At predetermined time points (e.g., 3, 7, 14, 28, and 56 days), euthanize a subset of animals.
-
Explantation and Analysis: Carefully excise the hydrogel implant and surrounding tissue.
-
Gravimetric Analysis: Record the wet weight of the explanted hydrogel. Lyophilize the hydrogel and record the dry weight. The percentage of mass loss is calculated relative to the initial dry weight.
-
Histological Analysis: Fix the tissue surrounding the implant in 10% neutral buffered formalin. Process the tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) to assess the inflammatory response and tissue integration[7].
-
Caption: Experimental workflow for in vivo hydrogel degradation analysis.
Host Tissue Response and Inflammatory Signaling
The implantation of any biomaterial elicits a foreign body response (FBR). The nature and resolution of this response are critical indicators of biocompatibility. The degradation products of citric acid-based hydrogels can create a transiently acidic microenvironment, which can influence the behavior of immune cells, particularly macrophages.
Macrophage Polarization:
-
M1 (Pro-inflammatory) Phenotype: Associated with the initial acute inflammatory phase. These macrophages release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β)[8][9]. An acidic environment can promote M1 polarization[8].
-
M2 (Pro-healing) Phenotype: Involved in the resolution of inflammation and tissue remodeling.
The acidic degradation byproducts of this compound hydrogels can lead to a localized decrease in pH, which may initially favor an M1 macrophage response. However, the biocompatibility of citric acid and its metabolites generally leads to a timely resolution of this inflammation and a transition to a pro-healing M2 phenotype.
Caption: Simplified signaling pathway of the inflammatory response to acidic hydrogel degradation products.
Conclusion
This compound hydrogels represent a promising class of biodegradable materials with tunable degradation kinetics and excellent biocompatibility. Their pH-sensitive degradation, driven by the hydrolysis of hydrazone bonds, offers unique opportunities for controlled drug delivery to acidic microenvironments. A thorough understanding of their in vivo degradation profile, in comparison to established biomaterials, is essential for their successful translation into clinical applications. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and developers to advance the design and application of these innovative hydrogels.
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Performance Evaluation of Citric Acid-Based Hydrazide Crosslinkers in Diverse Polymer Systems: A Comparative Guide
Introduction: The Critical Role of Crosslinking in Polymer Performance
In the realm of polymer science, the transition from a collection of individual polymer chains to a robust, functional material is often orchestrated by a process known as crosslinking. This involves the formation of covalent or ionic bonds between polymer chains, creating a three-dimensional network that profoundly enhances the mechanical, thermal, and chemical properties of the material. The choice of crosslinking agent is a critical decision in the formulation of polymers for applications ranging from biomedical devices and drug delivery systems to advanced coatings and adhesives. An ideal crosslinking agent not only facilitates the formation of a stable network but also imparts desirable characteristics such as biocompatibility, controlled degradation, and specific mechanical responses.
This guide provides an in-depth performance evaluation of citric acid-based hydrazide crosslinkers, with a focus on citric acid trihydrazide, in various polymer systems. While direct comparative data for citric acid trihydrazide is emerging, we can infer its performance profile by examining its constituent parts: the biocompatible and multifunctional citric acid backbone and the highly reactive hydrazide functional groups. We will compare this class of crosslinkers to other widely used alternatives, namely other dihydrazides like adipic acid dihydrazide (ADH) and isophthalic dihydrazide (IDH), and blocked isocyanates. This analysis is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal crosslinking strategy for their specific applications.
Understanding the Crosslinkers: Mechanisms and Attributes
Citric Acid and its Hydrazide Derivatives: The Bio-Based Contender
Citric acid, a naturally occurring tricarboxylic acid, is a well-established, non-toxic, and biocompatible crosslinking agent.[1][2][3] Its crosslinking mechanism typically involves esterification reactions between its carboxyl groups and hydroxyl groups on polymer chains, often requiring elevated temperatures.[1]
The derivatization of citric acid to citric acid trihydrazide introduces three highly reactive hydrazide (-CONHNH2) groups. These groups can readily react with aldehydes, ketones, and carboxylic acids on polymer chains under milder conditions than the parent citric acid. The resulting hydrazone or amide bonds contribute to the formation of a stable, crosslinked network. This dual functionality—the biocompatible citrate core and the versatile hydrazide arms—positions citric acid trihydrazide as a promising crosslinker for biomedical applications.
Crosslinking Mechanism of Citric Acid Trihydrazide:
Caption: Reaction of citric acid trihydrazide with aldehyde groups on a polymer chain to form a crosslinked network via hydrazone bonds.
Dihydrazide Crosslinkers: The Workhorses
Adipic acid dihydrazide (ADH) and isophthalic dihydrazide (IDH) are common dihydrazide crosslinkers used in a variety of polymer systems, including acrylic emulsions, epoxy resins, and polyurethanes.[4][5][6][7] ADH, with its flexible aliphatic chain, and IDH, with its rigid aromatic structure, offer different performance characteristics.[4][8] Their primary crosslinking mechanism involves the reaction of the hydrazide groups with carbonyl or epoxy groups on the polymer backbone.[8][9]
Key Attributes:
-
ADH: Imparts flexibility, good adhesion, and is often used for ambient temperature crosslinking in aqueous systems.[4][5][10]
-
IDH: Contributes to high thermal stability and mechanical strength due to its aromatic nature, often used as a latent curing agent in epoxy resins.[8][11]
Blocked Isocyanates: The Thermally-Triggered Crosslinkers
Blocked isocyanates are compounds where the highly reactive isocyanate group is masked with a blocking agent.[12][13] This renders them stable at room temperature when mixed with polymers containing active hydrogen groups (e.g., hydroxyls or amines).[13] Crosslinking is initiated by heating, which causes the blocking agent to dissociate, freeing the isocyanate to react and form a urethane or urea linkage.[12][14] This "on-demand" reactivity provides a long pot-life for one-component systems.[14]
Crosslinking Mechanism of Blocked Isocyanates:
Caption: Thermal deblocking of a blocked isocyanate and subsequent reaction with a hydroxyl-containing polymer.
Comparative Performance Analysis
The selection of a crosslinker is dictated by the desired end-properties of the polymer system. The following tables summarize key performance data for polymers crosslinked with citric acid, dihydrazides, and blocked isocyanates.
Table 1: Mechanical Properties
| Crosslinker | Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Key Observations |
| Citric Acid | Starch/Cellulose Composite | 2.25 | - | Increased tensile strength with increasing citric acid concentration up to an optimal point.[15] |
| Citric Acid | Starch | 0.16 | 161 | Crosslinking improved modulus and tensile strength.[16] |
| Citric Acid | Chitosan | Lower than acetic acid crosslinked | Higher than acetic acid crosslinked | Excess citric acid can act as a plasticizer, increasing elongation.[17] |
| Adipic Acid Dihydrazide (ADH) | Polyurethane Dispersions | - | - | Enhances hardness, toughness, and abrasion resistance.[10] |
| Isophthalic Dihydrazide (IDH) | Epoxy Resin | - | - | Imparts high mechanical strength.[8][11] |
| Blocked Isocyanates | - | - | - | Generally improves mechanical properties and durability.[14] |
Table 2: Thermal Properties
| Crosslinker | Polymer System | Onset of Degradation (°C) | Glass Transition Temperature (Tg) (°C) | Key Observations |
| Citric Acid | Starch/Cellulose Composite | Increased stability | - | Crosslinked composites showed better thermal stability.[15] |
| Citric Acid | Starch | Shifted to higher temperatures | - | Improved thermal stability of the starch film.[16] |
| Isophthalic Dihydrazide (IDH) | Epoxy Resin | - | > 130 | The rigid aromatic backbone results in a high Tg.[8] |
| Blocked Isocyanates | - | - | - | Cure temperature is dependent on the blocking agent used.[12] |
Table 3: Swelling and Biocompatibility
| Crosslinker | Polymer System | Swelling Ratio (%) | Biocompatibility | Key Observations |
| Citric Acid | Acrylamide Hydrogels | Up to 950 | Excellent | Biocompatible and non-toxic.[2][3][18] |
| Citric Acid | Chitosan | - | High | Shows good biocompatibility.[17] |
| Citric Acid | Starch | - | High | Films with citric acid showed high cell confluency (95% viability).[19] |
| Hydrazide Crosslinkers | Hyaluronan Hydrogels | - | Good | Final hydrogels were non-toxic.[20] |
Experimental Protocols
To ensure a comprehensive evaluation of crosslinker performance, a series of standardized tests should be conducted. Below are detailed methodologies for key experiments.
Evaluation of Mechanical Properties: Tensile Testing
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the crosslinked polymer films.
Methodology:
-
Sample Preparation: Prepare thin films of the crosslinked polymer with uniform thickness. Die-cut dumbbell-shaped specimens according to ASTM D638 standard.
-
Instrumentation: Utilize a universal testing machine equipped with a suitable load cell.
-
Test Conditions:
-
Set the crosshead speed appropriate for the material being tested (e.g., 5 mm/min).
-
Maintain a constant temperature and humidity during testing.
-
-
Procedure:
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load until the specimen fractures.
-
Record the load and displacement data.
-
-
Data Analysis:
-
Calculate tensile strength by dividing the maximum load by the original cross-sectional area.
-
Determine Young's modulus from the initial linear portion of the stress-strain curve.
-
Calculate elongation at break as the percentage change in gauge length at the point of fracture.
-
Workflow for Tensile Testing:
Caption: Standard workflow for conducting tensile testing of polymer films.
Assessment of Thermal Stability: Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the crosslinked polymer.
Methodology:
-
Sample Preparation: Place a small, known mass (typically 5-10 mg) of the dried polymer sample into a TGA sample pan.
-
Instrumentation: Use a thermogravimetric analyzer.
-
Test Conditions:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Conduct the analysis under a controlled atmosphere (e.g., nitrogen or air).
-
-
Procedure:
-
Place the sample pan in the TGA furnace.
-
Start the heating program and record the mass of the sample as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset of decomposition temperature (the temperature at which significant weight loss begins).
-
Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Characterization of Swelling Behavior
Objective: To determine the swelling ratio of the crosslinked hydrogels, which is indicative of the crosslinking density.
Methodology:
-
Sample Preparation: Prepare disc-shaped samples of the dried hydrogel of known weight (Wd).
-
Procedure:
-
Immerse the dried hydrogel samples in a specific swelling medium (e.g., deionized water or phosphate-buffered saline) at a constant temperature.
-
At regular time intervals, remove the samples from the medium, gently blot the surface to remove excess water, and weigh them (Ws).
-
Continue this process until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
-
Data Analysis:
-
Calculate the swelling ratio at each time point using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
-
Conclusion: Selecting the Right Crosslinker for Your Application
The choice of a crosslinking agent is a multifaceted decision that significantly impacts the final properties of a polymer system. Citric acid-based hydrazide crosslinkers, exemplified by citric acid trihydrazide, offer a compelling combination of biocompatibility, derived from the citric acid core, and versatile reactivity, provided by the hydrazide functional groups. This makes them particularly attractive for applications in the biomedical and pharmaceutical fields where non-toxicity is paramount.
When compared to traditional crosslinkers, citric acid-based hydrazides present a greener alternative to potentially toxic reagents. While dihydrazides like ADH and IDH are effective and widely used, they lack the inherent biocompatibility of a citric acid backbone. Blocked isocyanates provide excellent control over the curing process, but their application may be limited by the release of the blocking agent and the higher temperatures required for crosslinking.
Ultimately, the optimal crosslinker will depend on the specific requirements of the polymer system and its intended application. For researchers and developers in the life sciences, the favorable biocompatibility profile of citric acid-based crosslinkers, coupled with their tunable reactivity, presents a significant advantage. The experimental protocols provided in this guide offer a framework for a systematic evaluation to ensure the selection of the most suitable crosslinking strategy to achieve the desired material performance.
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Adipic Acid Dihydrazide – A Unique Crosslinking Agent and Curative - Gantrade. (n.d.). Retrieved from [Link]
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A Head-to-Head Comparison of Carbodiimide and Citric Acid Trihydrazide Crosslinking: A Guide for Biomaterial Scientists
In the realm of biomaterial fabrication, particularly for hydrogels and bioconjugates, the choice of crosslinking agent is a critical decision that dictates the final properties, biocompatibility, and functionality of the material. Among the myriad options, carbodiimides, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and hydrazide-based crosslinkers like Citric Acid Trihydrazide (CTH), represent two distinct and powerful chemical strategies. This guide provides a detailed comparison of these two crosslinkers, grounded in their chemical mechanisms, performance metrics, and practical applications, to assist researchers in making an informed selection for their specific experimental needs.
Part 1: The Chemistry of Crosslinking
Understanding the underlying reaction mechanisms is fundamental to appreciating the strengths and weaknesses of each crosslinker.
Carbodiimide (EDC/NHS) Chemistry: The "Zero-Length" Amide Bond
EDC is classified as a "zero-length" crosslinker, meaning it facilitates the formation of a covalent bond between two molecules without becoming part of the final linkage.[1][2] The primary targets for EDC are carboxyl groups (-COOH) and primary amines (-NH2), which it couples to form a stable amide bond.
The reaction proceeds via a two-step mechanism:
-
Activation: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group.[3]
-
Amination: The O-acylisourea intermediate then reacts with a primary amine, forming a stable amide bond and releasing an N-substituted urea byproduct, which can be easily washed away.[2]
To combat the instability of the O-acylisourea intermediate and improve reaction efficiency, N-hydroxysuccinimide (NHS) is frequently used in conjunction with EDC.[3][5] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with amines at physiological pH.[3][4]
}
EDC/NHS crosslinking workflow.
Citric Acid Trihydrazide (CTH) Chemistry: The Hydrazone Bond
CTH utilizes a different chemical strategy centered on the reaction between its hydrazide groups (-CO-NH-NH2) and aldehyde groups (-CHO) to form a hydrazone bond (-C=N-NH-CO-).[6] This reaction is a type of Schiff base formation but results in a bond that is significantly more stable than a typical imine bond formed with a simple amine.[6][7]
Unlike EDC, this is not a "zero-length" crosslinking reaction, as the CTH molecule becomes an integral part of the polymer network. A key prerequisite for CTH crosslinking is the presence of aldehyde groups on the polymer backbone. For many natural polymers like polysaccharides (e.g., hyaluronic acid, alginate, chitosan), these groups are not naturally present and must be generated through an initial oxidation step.[8][9] Sodium periodate (NaIO4) is commonly used for this purpose; it cleaves the bonds between adjacent hydroxyl groups (vicinal diols) on the sugar rings to create two reactive aldehyde groups.[6][8]
}
CTH two-step crosslinking workflow.
Part 2: Head-to-Head Performance Comparison
The choice between EDC and CTH often comes down to a trade-off between reaction speed, biocompatibility, bond stability, and the specific requirements of the polymer being used.
| Feature | Carbodiimide (EDC/NHS) | Citric Acid Trihydrazide (CTH) |
| Reaction Mechanism | "Zero-length" crosslinking; forms amide bonds between -COOH and -NH2 groups.[1] | Non-zero-length; forms hydrazone bonds between -CHO and hydrazide groups.[6] |
| Reaction Speed | Very fast; reaction can be complete within minutes to a few hours.[10] | Slower; often requires a multi-step process (oxidation then crosslinking).[11] |
| Biocompatibility | Generally good; water-soluble byproducts are easily removed.[12][13] High concentrations can show cytotoxicity.[14] | Excellent; CTH is derived from citric acid, a natural metabolite. Considered highly biocompatible.[15] |
| Bond Stability | Highly stable amide bond, resistant to hydrolysis under physiological conditions.[16] | Hydrazone bond is dynamic and can be reversible, particularly under acidic conditions (pH ~4-7).[17][18] |
| Required Groups | Requires polymers with both carboxyl (-COOH) and primary amine (-NH2) groups (e.g., gelatin, collagen).[5][19] | Requires aldehyde (-CHO) groups, often generated by periodate oxidation of polysaccharides.[8][9] |
| pH Sensitivity | Optimal activation at acidic pH (4.5-6.0), coupling optimal at physiological pH (7.2-8.0).[20] | Reaction proceeds well at pH 5-7.[6] The resulting bond is sensitive to acidic pH.[17] |
| Mechanical Properties | Forms rigid, stable networks. Stiffness can be tuned by crosslinker concentration.[14][16] | Can form more flexible, dynamic, and potentially self-healing hydrogels.[7][17] |
Expert Insights on Performance
-
Biocompatibility is a Key Differentiator: While EDC is widely used and considered biocompatible after removal of byproducts, the crosslinker itself can be cytotoxic at higher concentrations.[14] CTH and other hydrazide-based crosslinkers are often favored for applications involving sensitive cells or in vivo implantation due to their inherent low toxicity.[15] Citric acid, the parent molecule of CTH, is a natural component of cellular metabolism.
-
Reaction Kinetics and Control: EDC chemistry is notably rapid.[10] This can be an advantage for fast gelation but may pose challenges for applications requiring precise spatiotemporal control, such as in 3D bioprinting. The two-step nature of CTH crosslinking (oxidation followed by hydrazide addition) offers more control over the process but extends the overall fabrication time.[11]
-
Stability vs. Dynamism: The amide bond formed by EDC is extremely robust and largely irreversible under physiological conditions, leading to stable, durable hydrogels.[16] This is ideal for long-term scaffolds. In contrast, the hydrazone bond formed by CTH is a dynamic covalent bond.[7] This bond is stable at neutral pH but can be reversible under mildly acidic conditions, a property that can be exploited for creating "smart" hydrogels for drug delivery or self-healing materials.[17][18]
Part 3: Experimental Protocols & Workflows
To provide a practical context, we present standardized protocols for creating a gelatin-based hydrogel using both methods. Gelatin is a versatile biopolymer as it contains both the carboxyl groups (from aspartic and glutamic acid) and amine groups (from lysine) required for EDC crosslinking.[1] For CTH, the gelatin must first be modified to present aldehyde groups.
}
Comparison of experimental workflows.
Protocol 1: EDC/NHS Crosslinking of Gelatin Hydrogel
This protocol is adapted from methodologies described for crosslinking collagenous proteins.[21][22]
-
Preparation: Prepare a 10% (w/v) solution of Type A gelatin in MES buffer (0.1 M, pH 6.0) by dissolving at 37°C.[20] Causality: MES buffer is used because the EDC activation step is more efficient at a slightly acidic pH.[20]
-
Crosslinker Solution: Prepare a fresh solution of EDC and NHS in the same MES buffer. A common molar ratio is 2:1 or 5:2 for EDC:NHS. The final concentration of EDC will determine the crosslinking density; a typical starting point is 5-10 mM.[14]
-
Crosslinking Reaction: Add the EDC/NHS solution to the gelatin solution and mix thoroughly. The total volume of added crosslinker should be minimal to avoid significant dilution.
-
Gelation: Cast the mixture into a mold and allow it to crosslink for 2-4 hours at room temperature.[5]
-
Washing: After gelation, immerse the hydrogel in distilled water or PBS (pH 7.4). Wash extensively for 24-48 hours, changing the water frequently to remove the urea byproduct and any unreacted crosslinkers.[2] This step is crucial for ensuring biocompatibility.[16]
Protocol 2: CTH Crosslinking of Periodate-Oxidized Gelatin
This protocol involves a preliminary oxidation step, a common procedure for preparing polysaccharides and proteins for hydrazide chemistry.[8][11][23]
Part A: Preparation of Gelatin Aldehyde (GEL-CHO)
-
Dissolution: Dissolve 1g of gelatin in 100 mL of distilled water at 40°C.
-
Oxidation: In the dark, add a calculated amount of sodium periodate (NaIO4) solution. The molar ratio of NaIO4 to the susceptible amino acid residues (like hydroxylysine) determines the degree of oxidation. Stir for 24 hours at room temperature. Causality: The reaction is performed in the dark as periodate is light-sensitive.
-
Quenching: Stop the reaction by adding a small amount of ethylene glycol.
-
Purification: Dialyze the solution extensively against distilled water for 3-5 days to remove all reaction byproducts.
-
Lyophilization: Freeze-dry the purified solution to obtain a solid, sponge-like GEL-CHO.
Part B: CTH Crosslinking
-
Preparation: Dissolve the lyophilized GEL-CHO in PBS (pH 7.4) to the desired concentration (e.g., 10% w/v) at 37°C.
-
Crosslinker Solution: Prepare a solution of Citric Acid Trihydrazide (CTH) in the same PBS buffer. The amount of CTH should be stoichiometric to the aldehyde groups generated on the gelatin.
-
Crosslinking Reaction: Add the CTH solution to the GEL-CHO solution and mix thoroughly.
-
Gelation: Cast the mixture into a mold and allow it to crosslink. Gelation time can be longer than for EDC, often requiring several hours to overnight incubation at 37°C.[11]
Part 4: Making the Right Choice
The selection between EDC and CTH is application-dependent.
-
Choose Carbodiimide (EDC/NHS) when:
-
High Mechanical Strength and Stability are Paramount: Applications like load-bearing tissue scaffolds or long-term implants benefit from the robust amide bonds.[16][24]
-
Rapid Gelation is Required: When fast setting times are necessary, such as for injectable hydrogels or certain bioprinting applications.[10]
-
The Biopolymer is Rich in Amines and Carboxyls: It is the natural choice for unmodified proteins like collagen and gelatin.[1]
-
-
Choose Citric Acid Trihydrazide (CTH) when:
-
Maximum Biocompatibility is Critical: For applications like cell encapsulation, in vivo drug delivery, or when working with sensitive primary cells, the non-toxic nature of CTH is a major advantage.[15]
-
A Dynamic or Stimuli-Responsive Material is Desired: The pH-sensitive nature of the hydrazone bond can be leveraged for controlled drug release in acidic microenvironments (e.g., tumors) or for creating self-healing materials.[7][17]
-
Working with Polysaccharides: It is an excellent choice for crosslinking materials like hyaluronic acid, alginate, or chitosan after they have been oxidized.[8][25]
-
Conclusion
Both carbodiimide and citric acid trihydrazide are powerful tools in the biomaterial scientist's arsenal. EDC offers a rapid and efficient method to create strong, stable networks by forming amide bonds, making it a workhorse for crosslinking proteins. CTH provides a highly biocompatible alternative that forms dynamic hydrazone bonds, opening the door to advanced applications like smart materials and cell-friendly matrices. By understanding the fundamental chemistry, performance trade-offs, and procedural workflows of each, researchers can strategically select the optimal crosslinker to achieve their desired material properties and biological outcomes.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Hydroxypropane-1,2,3-tricarbohydrazide
This guide provides essential safety and logistical information for the proper disposal of 2-Hydroxypropane-1,2,3-tricarbohydrazide (CAS No. 18960-42-4). As a trusted resource for laboratory safety, this document is designed to offer procedural, step-by-step guidance for researchers, scientists, and drug development professionals. The information herein is synthesized from established protocols for handling hazardous chemical waste, with a specific focus on the known risks associated with hydrazide compounds.
Hazard Identification and Risk Assessment
This compound contains three carbohydrazide functional groups. Hydrazine and its derivatives are a class of compounds that require careful handling due to their potential health hazards.
Potential Hazards Include:
-
Toxicity: Hydrazide compounds can be toxic if ingested, inhaled, or absorbed through the skin.[1]
-
Irritation: They may cause severe skin burns and eye damage.[1][2]
-
Carcinogenicity: Many hydrazine derivatives are suspected carcinogens.[1][3]
-
Reactivity: Hydrazines are strong reducing agents and can react violently with oxidizing agents.[4]
Due to these potential hazards, this compound should be treated as a hazardous substance. A thorough risk assessment should be conducted before handling or disposing of this compound.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Safety goggles with side shields or a face shield |
| Lab Coat | A standard, fully-buttoned laboratory coat |
| Respiratory Protection | May be required depending on the procedure and quantity |
All handling of this compound, especially in powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Immediately evacuate the area and prevent unauthorized entry.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.
-
Cleanup: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
For large spills, evacuate the laboratory, notify your institution's EHS department, and, if necessary, contact emergency services.
Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a dedicated, compatible, and clearly labeled hazardous waste container.
-
The container must be in good condition, with a secure, tight-fitting lid.[5]
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".[5] Do not use abbreviations.
-
Include the date of accumulation and the specific hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Disposal Request:
-
Once the waste container is nearly full (approximately 80% capacity), submit a chemical waste pickup request to your institution's EHS department.[5]
-
Chemical Neutralization (for dilute aqueous solutions under expert supervision only):
In some cases, dilute aqueous solutions of hydrazines can be chemically treated before disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional guidelines. A common method involves oxidation.
Example Oxidation Procedure:
-
Dilution: Dilute the hydrazide-containing waste solution with water to a concentration of less than 5%.
-
Oxidation: Slowly add an oxidizing agent such as sodium hypochlorite (bleach) or hydrogen peroxide with stirring.[4] Two moles of hydrogen peroxide are required per mole of hydrazine.[4]
-
Monitoring: Monitor the reaction for any signs of excessive heat generation or gas evolution.
-
pH Adjustment: After the reaction is complete, neutralize the solution to a pH between 6 and 8.
-
Disposal: Dispose of the treated solution in accordance with local regulations. In many cases, it will still need to be collected as hazardous waste.
This chemical treatment should only be considered after a thorough safety review and approval from your EHS department.
Visual Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Hydrazine.[Link]
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Navigating the Safe Handling of 2-Hydroxypropane-1,2,3-tricarbohydrazide: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of novel chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling 2-Hydroxypropane-1,2,3-tricarbohydrazide. In the absence of specific safety data for this precise molecule, this guidance is extrapolated from established protocols for the closely related and structurally similar compound, carbohydrazide. It is imperative to treat this compound with at least the same level of caution as carbohydrazide.
Understanding the Hazard Profile: A Proactive Approach to Safety
Key Potential Hazards:
-
Acute Toxicity: May be harmful by ingestion, skin contact, or inhalation.[1]
-
Skin and Eye Irritation: Can cause significant skin and eye irritation, with the potential for severe eye damage.[1][2]
-
Sensitization: May cause an allergic skin reaction.[1]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum recommended PPE.
| Body Part | Recommended Protection | Rationale and Best Practices |
| Eyes/Face | Chemical splash goggles.[1] | Protects against splashes and airborne particles. Standard safety glasses with side shields may not provide adequate protection. Do not wear contact lenses as they can absorb and concentrate irritants.[3] |
| Hands | Impervious chemical-resistant gloves (e.g., PVC).[1][3] | Select gloves with a protection class of 5 or higher (breakthrough time > 240 minutes) for prolonged contact. For brief contact, a protection class of 3 or higher (> 60 minutes) is recommended.[3] Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Body | Laboratory coat or overalls.[1] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Feet | Closed-toe shoes, preferably safety footwear.[3] | Protects against spills and falling objects. |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if dust is generated or ventilation is inadequate.[1][3][4] | Engineering controls such as fume hoods are the primary line of defense. If a respirator is needed, a complete respiratory protection program, including fit testing, should be implemented.[3] |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety at every stage of handling this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
Handling and Experimental Use
Workflow for Safe Handling:
Caption: Immediate first aid measures following exposure to this compound.
An eyewash station and safety shower should be readily accessible in any area where this compound is handled. [1]
Conclusion: A Culture of Safety
The responsible use of this compound in a research setting is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By adhering to the guidelines outlined in this document, researchers can create a safe and productive laboratory environment. It is incumbent upon every individual to prioritize safety, not only for their own well-being but for that of their colleagues and the integrity of their scientific pursuits.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
